Potassium gluconate
描述
This compound is a salt of [DB01345] and is classified as a food additive by the FDA. It is also used as a potassium supplement. Potassium is an essential nutrient. It is the most abundant cation in the intracellular fluid, where it plays a key role in maintaining cell function. In dietary supplements, potassium is often present as potassium chloride, but many other forms—including potassium citrate, phosphate, aspartate, bicarbonate, and **gluconate**—are also used. This compound is believed to be more palatable and non-acidifying than potassium chloride (KCl).
Structure
3D Structure of Parent
属性
Key on ui mechanism of action |
Potassium is the most abundant cation (approximately 150 to 160 mEq per liter) within human cells. Intracellular sodium content is relatively low. In the extracellular fluid, sodium predominates and the potassium content is low (3.5 to 5 mEq per liter). A membrane-bound enzyme, sodium-potassium–activated adenosinetriphosphatase (Na +K +ATPase), actively transports or pumps sodium out and potassium into cells to maintain the concentration gradients. The intracellular to extracellular potassium gradients are necessary for nerve impulse signaling in such specialized tissues as the heart, brain, and skeletal muscle, and for the maintenance of physiologic renal function and maintenance of acid-base balance. High intracellular potassium concentrations are necessary for numerous cellular metabolic processes. Intracellular K+ serves as a reservoir to limit the fall in extracellular potassium concentrations occurring under pathologic conditions with loss of potassium from the body. |
|---|---|
CAS 编号 |
299-27-4 |
分子式 |
C6H12KO7 |
分子量 |
235.25 g/mol |
IUPAC 名称 |
potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1 |
InChI 键 |
RCCFGAWCGJBIIB-JJKGCWMISA-N |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[K+] |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[K] |
规范 SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.[K] |
外观 |
Solid powder |
颜色/形态 |
YELLOWISH-WHITE CRYSTALS |
熔点 |
180 |
其他CAS编号 |
35087-77-5 299-27-4 |
物理描述 |
Liquid Odourless, free flowing white to yellowish white, crystalline powder or granules Yellowish white solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
35087-77-5 |
保质期 |
>2 years if stored properly |
溶解度 |
FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER, BENZENE, ABSOLUTE ALCOHOL, CHLOROFORM |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Potassium Gluconate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium gluconate, the potassium salt of gluconic acid, is a versatile and highly bioavailable compound with a wide range of applications in research, particularly in the fields of cell biology, neuroscience, and drug development. Its unique chemical properties, including its role as a potassium source, a chelating agent, and a metabolic intermediate, make it a valuable tool for investigating fundamental biological processes. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use and quantification, and insights into its impact on cellular signaling pathways.
Core Chemical and Physical Properties
This compound is an odorless, white to yellowish crystalline powder or granules. It is the potassium salt of D-gluconic acid.[1][2]
| Property | Value | References |
| Chemical Name | Potassium D-gluconate | [3][4] |
| Synonyms | 2,3,4,5,6-Pentahydroxycaproic acid potassium salt, D-Gluconic acid potassium salt | [5][6] |
| Molecular Formula | C6H11KO7 | [5][7][8][9] |
| Molecular Weight | 234.25 g/mol | [3][5][7][8][9] |
| Appearance | White to off-white crystalline or granular powder | [1][2][6][9][10] |
| Odor | Odorless | [1][2][9] |
| Taste | Slightly bitter | [1][9][10] |
| Melting Point | 183 °C (decomposes) | [5][7] |
| Density | 1.74 g/cm³ | [3][4] |
| pH (1% solution) | Approximately 7.0 - 8.5 | [7][11][12][13] |
| Potassium Content | ~16.69% by mass | [4] |
Solubility and Stability
This compound exhibits excellent solubility in water, a key property for its use in aqueous solutions for research.
| Solvent | Solubility | References |
| Water | Readily soluble; >900 g/L at 20°C; 50 mg/mL | [3][7][10][14] |
| Glycerin | Freely soluble | [13][15][16] |
| Dehydrated Alcohol | Practically insoluble | [13][15][16] |
| Ether | Practically insoluble | [13][15][16] |
| Benzene | Practically insoluble | [13][15][16] |
| Chloroform | Practically insoluble | [13][15][16] |
| DMSO | 1 mg/mL (Sonication recommended) | [3] |
Stability and Storage: this compound is stable under normal conditions.[11][13][17][18] It is hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture.[9][15][19] Recommended storage is below +30°C.[2][7]
Incompatibilities: It is incompatible with strong oxidizing agents.[13][15][16][17][18]
Experimental Protocols
Quantification of this compound
Accurate quantification of this compound is crucial for experimental reproducibility. Several methods can be employed, targeting either the potassium ion or the gluconate moiety.
1. Titration Method for Gluconate Quantification
This method determines the gluconate content via non-aqueous titration.
-
Principle: The gluconate is titrated with a standardized solution of perchloric acid in a non-aqueous solvent (glacial acetic acid). The endpoint is determined potentiometrically or with a colorimetric indicator.
-
Apparatus:
-
200-mL Erlenmeyer flask
-
Hot plate
-
10-mL microburet
-
-
Reagents:
-
Glacial acetic acid
-
Quinaldine red indicator solution
-
0.1 N Perchloric acid in glacial acetic acid
-
-
Procedure:
-
Accurately weigh approximately 175 mg of the this compound sample and transfer it to a 200-mL Erlenmeyer flask.[20]
-
Add 75 mL of glacial acetic acid and dissolve the sample by heating on a hot plate.[20]
-
Cool the solution to room temperature.
-
Add a few drops of quinaldine red indicator.[20]
-
Titrate with 0.1 N perchloric acid in glacial acetic acid to a colorless endpoint.[20]
-
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 23.42 mg of C6H11KO7.[20]
2. Atomic Absorption Spectroscopy for Potassium Quantification
This is a highly sensitive method for determining the potassium concentration.
-
Principle: The sample is aspirated into a flame, and the amount of light absorbed by the potassium atoms at a specific wavelength is measured, which is proportional to the potassium concentration.
-
Apparatus:
-
Atomic absorption spectrophotometer with a potassium hollow-cathode lamp.
-
-
Reagents:
-
Potassium chloride (for standard preparation)
-
Sodium chloride solution
-
Hydrochloric acid
-
-
Procedure (based on USP monograph for this compound Tablets):
-
Standard Stock Solution: Prepare a stock solution of potassium chloride in water (e.g., 19.07 µg/mL of KCl, equivalent to 10 µg/mL of K+).[21]
-
Standard Solutions: Prepare a series of standard solutions with known potassium concentrations (e.g., 1.0, 1.5, and 2.0 µg/mL of K+) by diluting the stock solution. These should also contain sodium chloride and hydrochloric acid to match the sample matrix.[21]
-
Sample Solution: Prepare a solution of this compound of a known concentration (e.g., 0.18 mg/mL). Filter the solution. Dilute an aliquot of this solution to fall within the range of the standard curve, adding sodium chloride and hydrochloric acid to match the standards.[21]
-
Analysis: Set the atomic absorption spectrophotometer to the potassium wavelength of 766.5 nm. Aspirate the blank, standards, and sample solution into the air-acetylene flame and measure the absorbance.[21]
-
Calculation: Plot a standard curve of absorbance versus potassium concentration. Determine the potassium concentration in the sample solution from the standard curve and calculate the amount of this compound.[21]
-
3. High-Performance Liquid Chromatography (HPLC) for Gluconate Quantification
HPLC can be used to separate and quantify the gluconate anion.
-
Principle: The sample is injected into an HPLC system, and the gluconate is separated from other components on a stationary phase before being detected by a suitable detector (e.g., UV or pulsed amperometric detection).
-
Apparatus:
-
HPLC system with a pump, injector, column (e.g., C18), and detector.
-
-
Mobile Phase (example): A mixture of a buffered aqueous solution (e.g., 0.1 M sodium hydroxide) and an organic modifier.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution and filter it through a 0.45 µm filter.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the gluconate peak by comparing its area to that of the standard.
-
Use in Cell Culture
This compound is frequently used in cell culture, primarily as a component of intracellular-like solutions for electrophysiology, but also as a potential carbon source.
Protocol: Preparation of a this compound-Based Intracellular Solution for Electrophysiology
-
Objective: To create a solution that mimics the intracellular ionic environment of a neuron for patch-clamp recordings.
-
Components (example):
-
135 mM this compound
-
10 mM KCl
-
10 mM HEPES
-
2 mM Mg-ATP
-
0.2 mM Na-GTP
-
0.2 mM EGTA
-
-
Procedure:
-
Weigh out the required amounts of each component.
-
Dissolve the components in high-purity water (e.g., Milli-Q) to approximately 90% of the final volume.
-
Adjust the pH to the desired value (typically 7.2-7.4) using a potassium-based solution (e.g., KOH).
-
Bring the solution to the final volume with high-purity water.
-
Measure and adjust the osmolarity to be close to the physiological intracellular osmolarity (typically 280-300 mOsm).
-
Filter the solution through a 0.22 µm sterile filter.
-
Aliquot and store at -20°C. Thaw and use on the day of the experiment.
-
Signaling Pathways and Metabolic Role
The biological effects of this compound can be attributed to both the potassium ion and the gluconate anion.
Role of Potassium in Cellular Signaling
Potassium is the most abundant intracellular cation and is crucial for maintaining the resting membrane potential of cells.[22] This electrochemical gradient, established by the Na+/K+-ATPase pump, is fundamental for:
-
Nerve impulse transmission: The propagation of action potentials relies on the rapid influx and efflux of sodium and potassium ions across the neuronal membrane.[23]
-
Muscle contraction: The electrical excitability of muscle cells, leading to contraction, is dependent on the potassium gradient.[23]
-
Enzyme activation: Several enzymes involved in metabolic processes, such as protein synthesis and carbohydrate metabolism, require potassium for their activity.[22]
Metabolic Fate of Gluconate: The Pentose Phosphate Pathway
Gluconate is not merely an inert counter-ion; it can be metabolized by cells and enter central carbon metabolism. The primary route for gluconate metabolism is the Pentose Phosphate Pathway (PPP) , also known as the hexose monophosphate shunt.[22]
Entry of Gluconate into the Pentose Phosphate Pathway:
Gluconate is phosphorylated by the enzyme gluconokinase to form 6-phosphogluconate.[10] This intermediate is a key component of the oxidative phase of the pentose phosphate pathway.
Caption: Entry of gluconate into the Pentose Phosphate Pathway via phosphorylation.
Overview of the Pentose Phosphate Pathway:
The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It has two main phases:
-
Oxidative Phase: This phase converts glucose-6-phosphate (or 6-phosphogluconate derived from gluconate) into ribulose-5-phosphate, generating NADPH in the process.[6][8]
-
Non-oxidative Phase: This phase involves the interconversion of various 5-carbon sugars, ultimately producing precursors for nucleotide biosynthesis (ribose-5-phosphate) and intermediates that can re-enter glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate).[6][8]
Caption: Overview of the Pentose Phosphate Pathway.
Emerging Roles in Cancer Research
Recent research has highlighted a novel role for gluconate in cancer metabolism. It has been shown to act as a competitive and irreversible blocker of the plasma membrane citrate transporter (pmCiC).[13][15] By inhibiting the uptake of extracellular citrate by cancer cells, gluconate can disrupt their metabolism, which is often heavily reliant on citrate for fatty acid synthesis and energy production.[13][15] This finding suggests a potential therapeutic application for gluconate in cancer treatment.
Caption: Gluconate blocks citrate uptake in cancer cells.
Conclusion
This compound is a multifaceted compound with well-defined chemical and physical properties that make it a valuable reagent in a variety of research settings. Its high solubility and stability in aqueous solutions, coupled with its biological roles as a source of potassium and a metabolic substrate, provide researchers with a versatile tool to probe cellular functions. The detailed experimental protocols and an understanding of its involvement in key signaling and metabolic pathways, as outlined in this guide, will aid in the design and execution of robust and reproducible scientific investigations. The emerging research into its effects on cancer cell metabolism further underscores the importance of continued exploration of the research applications of this compound.
References
- 1. Utilization of gluconate and glucose in growing and virus-infected Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway During Carbohydrate Metabolism in Bacillus megaterium QM B1551 [frontiersin.org]
- 3. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Use of Gluconate in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Potential Use of Gluconate in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Potential Use of Gluconate in Cancer Therapy [frontiersin.org]
- 16. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. (PDF) Potential Use of Gluconate in Cancer Therapy. (2019) | Maria E. Mycielska | 27 Citations [scispace.com]
- 19. Evaluation of the Role of Potassium Channels in the Proliferation, Migration, and Invasion of Blood Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gluconate Test Medium [himedialabs.com]
- 21. Preparation of cell culture media - Cellculture2 [cellculture2.altervista.org]
- 22. Depolarization of Cellular Resting Membrane Potential Promotes Neonatal Cardiomyocyte Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Synthesis and Purification of Potassium Gluconate for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of potassium gluconate for laboratory applications. It details established methodologies, experimental protocols, and analytical techniques for quality control, ensuring a high-purity final product suitable for research and development.
Introduction
This compound (C₆H₁₁KO₇) is the potassium salt of gluconic acid.[1][2] It is a widely used substance in the pharmaceutical, food, and chemical industries.[3][4] In a laboratory setting, the ability to synthesize and purify this compound is crucial for various applications, including its use as a potassium source in cell culture media, a buffering agent, and a chelating agent.[5] This guide focuses on practical and reproducible methods for its preparation and purification.
Synthesis of this compound
Two primary methods for the laboratory synthesis of this compound are detailed below: neutralization of gluconic acid and catalytic oxidation of glucose followed by neutralization.
Synthesis via Neutralization of Gluconic Acid
This is the most direct and common laboratory method for preparing this compound. It involves the reaction of gluconic acid with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).
Chemical Reactions:
-
With Potassium Hydroxide: C₆H₁₂O₇ + KOH → C₆H₁₁KO₇ + H₂O
-
With Potassium Carbonate: 2C₆H₁₂O₇ + K₂CO₃ → 2C₆H₁₁KO₇ + H₂O + CO₂
The reaction with potassium hydroxide is a straightforward acid-base neutralization. The use of potassium carbonate is also effective and results in the evolution of carbon dioxide gas.
Experimental Protocol: Neutralization with Potassium Hydroxide
-
Dissolution of Gluconic Acid: In a flask, dissolve a specific molar amount of D-gluconic acid in deionized water. The concentration can be adjusted, but a starting point of a 20-50% aqueous solution is common.
-
Preparation of Potassium Hydroxide Solution: Prepare a stoichiometric equivalent of potassium hydroxide in deionized water.
-
Neutralization: Slowly add the potassium hydroxide solution to the gluconic acid solution with constant stirring. The reaction is exothermic, so it is advisable to cool the flask in an ice bath to maintain the temperature between 20-30°C.
-
pH Monitoring: Monitor the pH of the reaction mixture. The endpoint of the neutralization is reached when the pH is between 7.0 and 8.0.
-
Decolorization (Optional): If the resulting solution has a slight color, a small amount of activated charcoal can be added, and the solution stirred for a period before being filtered to remove the charcoal.
-
Isolation of Crude this compound: The this compound can be isolated by concentrating the solution under reduced pressure to induce crystallization or by adding a miscible non-solvent like ethanol.
Synthesis via Catalytic Oxidation of Glucose
This method involves the oxidation of D-glucose to gluconic acid, which is then neutralized in situ or in a subsequent step with a potassium base.
Experimental Protocol: Catalytic Oxidation and Neutralization
-
Catalyst Suspension: In a reaction vessel, suspend a suitable catalyst (e.g., platinum on carbon) in an aqueous solution of D-glucose.
-
Oxidation: Heat the mixture to a controlled temperature (typically 30-70°C) and bubble air or oxygen through the suspension with vigorous stirring.
-
In-situ Neutralization: Maintain the pH of the reaction mixture between 8.0 and 11.0 by the continuous addition of a potassium hydroxide solution. This neutralizes the gluconic acid as it is formed.
-
Reaction Monitoring: Monitor the glucose concentration using a suitable analytical method (e.g., HPLC) to determine the reaction endpoint.
-
Catalyst Removal: Once the reaction is complete, cool the mixture and remove the catalyst by filtration.
-
Purification: The resulting this compound solution can then be further purified as described in the following sections.
Purification of this compound
Purification is a critical step to remove unreacted starting materials, by-products, and other impurities. The primary method for purifying solid this compound is recrystallization.
Experimental Protocol: Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water. A temperature of 70-80°C is often used to ensure complete dissolution.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance the crystallization yield. The slow cooling process is crucial for the formation of pure crystals, as it allows impurities to remain in the solution.
-
Inducing Crystallization (If Necessary): If crystals do not form readily, scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can induce crystallization. Alternatively, the addition of a miscible non-solvent, such as ethanol, can promote precipitation.[7]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water or an ethanol-water mixture to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a suitable temperature (e.g., 105°C for 4 hours for the anhydrous form) to a constant weight.[8]
Quantitative Data Summary
| Parameter | Neutralization Method | Catalytic Oxidation Method | Purification (Recrystallization) |
| Typical Yield | >95% (based on gluconic acid) | 90-98% (based on glucose) | 80-95% recovery |
| Purity Achieved | 97.0% - 103.0% (on dried basis)[9] | 97.0% - 103.0% (on dried basis)[9] | >99% |
| Key Reaction Conditions | Temperature: 20-30°C, pH: 7.0-8.0 | Temperature: 30-70°C, pH: 8.0-11.0 | Dissolution Temp: 70-80°C[6] |
| Primary Reactants | Gluconic acid, KOH or K₂CO₃ | Glucose, O₂, Catalyst, KOH | Crude this compound, Deionized Water, Ethanol (optional) |
Experimental Workflows and Diagrams
Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Logical Relationship for Recrystallization
Caption: Logical flow of the recrystallization process for purification.
Quality Control and Analytical Protocols
Ensuring the purity and identity of the synthesized this compound is paramount. The following are standard analytical methods for quality control.
Analytical Methods Summary
| Test | Method | Purpose | Acceptance Criteria |
| Identification A | Infrared Spectroscopy (IR) | Confirms the chemical structure. | The IR spectrum of the sample corresponds to that of a this compound reference standard. |
| Identification B | Flame Test | Confirms the presence of potassium. | Imparts a violet color to a nonluminous flame. |
| Identification C | Thin-Layer Chromatography (TLC) | Confirms the presence of gluconate. | The principal spot of the sample solution corresponds in color, size, and Rf value to that of the standard solution.[6] |
| Assay | Titration | Quantifies the amount of this compound. | 97.0% - 103.0% of C₆H₁₁KO₇ on a dried basis.[9] |
| Loss on Drying | Gravimetric | Determines the water content. | Anhydrous: ≤ 3.0%, Monohydrate: 6.0% - 7.5%.[8] |
| Heavy Metals | Colorimetric/AAS | Detects heavy metal impurities. | ≤ 0.002%.[8] |
| Reducing Substances | Titration | Detects reducing sugars (e.g., unreacted glucose). | ≤ 1.0%.[8] |
Experimental Protocol: Assay by Titration
This protocol is based on a non-aqueous titration method.
-
Sample Preparation: Accurately weigh approximately 175 mg of the dried this compound sample.
-
Dissolution: Transfer the sample to a 250 mL flask and dissolve it in 75 mL of glacial acetic acid, heating gently if necessary.
-
Titration: Cool the solution and add a suitable indicator (e.g., quinaldine red TS). Titrate with 0.1 N perchloric acid in glacial acetic acid to a colorless endpoint.[9]
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 23.42 mg of C₆H₁₁KO₇.[9] Calculate the percentage of this compound in the sample.
Experimental Protocol: Test for Reducing Substances
-
Sample Preparation: Dissolve 1.0 g of the this compound sample in 10 mL of deionized water in a conical flask.
-
Reaction: Add 25 mL of alkaline cupric citrate solution, cover the flask, and boil gently for exactly 5 minutes. Cool the flask rapidly to room temperature.
-
Titration: Add 25 mL of 0.6 N acetic acid, 10.0 mL of 0.1 N iodine solution, and 10 mL of 3 N hydrochloric acid. Titrate with 0.1 N sodium thiosulfate, adding 3 mL of starch indicator as the endpoint is approached.
-
Blank Determination: Perform a blank titration without the sample.
-
Calculation: The difference in the volume of 0.1 N sodium thiosulfate consumed between the blank and the sample is used to calculate the amount of reducing substances (as dextrose).[8]
Conclusion
The synthesis of this compound in a laboratory setting can be reliably achieved through the neutralization of gluconic acid or the catalytic oxidation of glucose. Subsequent purification by recrystallization is an effective method for obtaining a high-purity product. Adherence to the detailed experimental and analytical protocols outlined in this guide will enable researchers, scientists, and drug development professionals to produce and verify the quality of this compound for their specific applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Gluconic acid, monopotassium salt | C6H11KO7 | CID 16760467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 4. davidpublisher.com [davidpublisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN102816802A - Method for producing this compound through fermentation of Aspergillus niger - Google Patents [patents.google.com]
- 7. tdcommons.org [tdcommons.org]
- 8. This compound [drugfuture.com]
- 9. fao.org [fao.org]
An In-depth Technical Guide on the Core Cellular Physiology of Potassium Gluconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium gluconate, a salt of potassium and gluconic acid, serves a dual role in cellular physiology. Primarily, it acts as a source of potassium ions (K+), which are fundamental to establishing and maintaining the resting membrane potential, neuronal excitability, and muscle contraction. The gluconate anion, while often considered a relatively inert counter-ion in experimental settings, possesses its own metabolic and chelating properties that can influence cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the cellular level, with a focus on its application in research, particularly in the field of electrophysiology. This document details the effects of its constituent ions on membrane potential and cellular signaling, presents quantitative data in structured tables, outlines key experimental protocols, and provides visualizations of relevant pathways and workflows.
The Role of the Potassium Ion in Cellular Physiology
The potassium ion (K+) is the most abundant intracellular cation, and its concentration gradient across the plasma membrane is the primary determinant of the resting membrane potential in most animal cells.[1] This gradient is established and maintained by the Na+/K+-ATPase pump, which actively transports three sodium ions (Na+) out of the cell in exchange for two K+ ions into the cell.[2]
The high permeability of the cell membrane to K+ at rest, due to the presence of potassium leak channels, allows K+ to diffuse out of the cell down its concentration gradient, leaving behind a net negative charge inside the cell. This charge separation creates the negative resting membrane potential, typically ranging from -65 to -85 mV.[3] This potential is crucial for the excitability of nerve and muscle cells, as it sets the stage for the generation of action potentials.
Quantitative Impact of Potassium on Resting Membrane Potential
The resting membrane potential (RMP) of a cell can be approximated by the Goldman-Hodgkin-Katz (GHK) equation, which considers the concentrations and permeabilities of the major ions involved. However, a simpler estimation for the dominant ion, potassium, can be made using the Nernst equation, which calculates the equilibrium potential for that ion.
Table 1: Typical Intra- and Extracellular Ion Concentrations and Calculated Nernst Potentials
| Ion | Intracellular Concentration (mM) | Extracellular Concentration (mM) | Nernst Potential (mV) at 37°C |
| K+ | 120-150 | 4-5 | -90 to -98 |
| Na+ | 10-15 | 145 | +65 to +70 |
| Cl- | 4-10 | 110 | -70 to -85 |
| Ca2+ | 0.0001 | 1-2 | +125 to +135 |
Note: The resting membrane potential of most neurons is close to the Nernst potential for potassium, reflecting its high permeability at rest.[4]
The Role of the Gluconate Anion
While the potassium ion dictates the primary electrophysiological effects, the gluconate anion is not entirely inert and can influence cellular physiology in two main ways: calcium chelation and metabolism.
Calcium Chelation
Gluconate is a known weak chelator of divalent cations, including calcium (Ca2+).[5] In experimental settings where this compound is used in high concentrations, such as in intracellular solutions for patch-clamp electrophysiology, this chelation can become significant.
Table 2: Quantitative Data on the Calcium Buffering Effect of Gluconate
| Parameter | Value | Reference |
| Apparent KD for Ca2+ binding of gluconate⁻ | 15.5 mM | [6] |
| Contribution to Ca2+ binding ratio (κP) by 100 mM this compound | 1.75 | [6] |
This Ca2+ buffering can reduce the free intracellular Ca2+ concentration, which can, in turn, affect a multitude of Ca2+-dependent processes, including neurotransmitter release and the activity of Ca2+-activated channels.[5]
Metabolic Impact
Gluconate can be metabolized by cells, entering the pentose phosphate pathway (PPP) after being phosphorylated to 6-phosphogluconate.[1] The PPP is a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.[7]
Increased flux through the PPP due to the presence of gluconate can lead to an elevated intracellular concentration of NADPH. NADPH is a key reducing agent that plays a critical role in protecting the cell from oxidative stress and is also involved in various anabolic pathways.[8]
Experimental Protocols
This compound is a cornerstone of many electrophysiological recording techniques, particularly for whole-cell patch-clamp recordings, due to its ability to mimic the high intracellular potassium concentration with a relatively large and less mobile anion.
Preparation of this compound-Based Intracellular Solution for Whole-Cell Patch-Clamp
This protocol is adapted from standard laboratory procedures for recording from mammalian neurons.[9][10]
Table 3: Recipe for K-Gluconate Intracellular Solution (for 100 ml)
| Reagent | Concentration (mM) | Molecular Weight ( g/mol ) | Amount (mg) |
| K-Gluconate | 120 | 234.25 | 2811 |
| KCl | 20 | 74.55 | 149.1 |
| HEPES | 10 | 238.3 | 238.3 |
| EGTA | 0.6 | 380.35 | 22.8 |
| MgCl₂ | 2 | 95.21 | 19.0 |
| Mg-ATP | 2 | 507.18 | 101.4 |
| Na-GTP | 0.3 | 523.18 | 15.7 |
Methodology:
-
Weigh out the K-Gluconate, KCl, HEPES, EGTA, and MgCl₂ and dissolve in approximately 80 ml of high-purity water.
-
Adjust the pH to 7.2-7.3 with a 1M KOH solution.
-
Bring the final volume to 100 ml with high-purity water.
-
Check the osmolarity and adjust to ~290-300 mOsm with sucrose if necessary.
-
Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot and add the Mg-ATP and Na-GTP. Keep the solution on ice.
Visualizations
Signaling and Metabolic Pathways
The metabolism of the gluconate component of this compound directly feeds into the pentose phosphate pathway, a key metabolic route with significant implications for cellular redox state and biosynthesis.
Caption: Metabolic fate of gluconate via the Pentose Phosphate Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a whole-cell patch-clamp experiment to measure the effect of a substance on neuronal firing, using a this compound-based intracellular solution.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Logical Relationships
The relationship between intracellular potassium concentration, maintained by the Na+/K+ pump and influenced by experimental solutions containing this compound, and the establishment of the resting membrane potential is a cornerstone of cellular electrophysiology.
Caption: Logical relationship of K+ gradient and resting membrane potential.
Conclusion
This compound's mechanism of action in cellular physiology is primarily dictated by the electrochemical properties of the potassium ion, which is essential for establishing the resting membrane potential and enabling cellular excitability. The gluconate anion, while often used for its relative inertness in electrophysiological studies, has distinct metabolic and calcium-chelating properties that must be considered in the interpretation of experimental results. A thorough understanding of both components is critical for researchers and drug development professionals utilizing this compound in their work. The provided data, protocols, and visualizations offer a detailed guide to the core cellular physiology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Physiology, Resting Potential - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 8. Oxidative pentose phosphate pathway and glucose anaplerosis support maintenance of mitochondrial NADPH pool under mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Anhydrous vs. Monohydrate Potassium Gluconate for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of anhydrous and monohydrate potassium gluconate, offering critical data and methodologies to inform the selection of the most appropriate form for experimental applications.
Introduction
This compound, the potassium salt of gluconic acid, is a widely utilized potassium source in pharmaceutical formulations, nutritional supplements, and various research applications. It is commercially available in two primary forms: anhydrous (C₆H₁₁KO₇) and monohydrate (C₆H₁₁KO₇·H₂O). The presence of water of hydration in the monohydrate form leads to differences in physicochemical properties that can significantly impact experimental outcomes, including formulation stability, dissolution rates, and handling characteristics. This guide delineates these differences through quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making an informed choice.
Physicochemical Properties: A Comparative Analysis
The fundamental differences between the anhydrous and monohydrate forms of this compound are summarized in the table below. These properties are critical for calculating molar concentrations, assessing stability, and predicting behavior in various experimental settings.
| Property | Anhydrous this compound | Monohydrate this compound | Significance in Experimental Design |
| Chemical Formula | C₆H₁₁KO₇ | C₆H₁₁KO₇·H₂O | Affects molecular weight and calculation of potassium content. |
| Molecular Weight | 234.25 g/mol [1] | 252.26 g/mol [2] | Crucial for accurate preparation of solutions with specific molarities. |
| CAS Number | 299-27-4[1] | 35398-15-3[3] | Essential for unambiguous identification and procurement. |
| Appearance | White to yellowish-white crystalline powder or granules[2] | White to yellowish-white crystalline powder or granules[2] | Both forms are physically similar in appearance. |
| Potassium Content (by mass) | Approximately 16.69% | Approximately 15.50% | Important for studies where precise potassium concentration is critical. |
| Loss on Drying (USP) | Not more than 3.0%[4] | Between 6.0% and 7.5%[4] | A key distinguishing feature reflecting the water of hydration. |
| Solubility in Water | Readily soluble; >100 g/L at 20°C[1][5] | Freely soluble in water[2] | High solubility for both forms, though the anhydrous form may dissolve faster in some cases.[6] |
| Hygroscopicity | Described as having "little hygroscopic behaviour"[5] | Generally considered more hygroscopic than the anhydrous form. | Affects handling, storage, and stability, particularly in humid environments. |
| Melting Point | ~183 °C (decomposes) | Dehydration occurs before melting. | Thermal analysis can differentiate the two forms. |
Key Experimental Considerations and Protocols
The choice between anhydrous and monohydrate this compound should be guided by the specific requirements of the experiment. The following sections provide detailed protocols for comparing their critical properties.
Hygroscopicity Comparison
Objective: To quantitatively compare the tendency of anhydrous and monohydrate this compound to absorb moisture from the atmosphere.
Methodology: A standard method for determining hygroscopicity involves exposing the samples to a controlled humidity environment and measuring the weight gain over time.[7]
Protocol:
-
Sample Preparation: Accurately weigh approximately 1.0 g of both anhydrous and monohydrate this compound into separate, pre-weighed glass weighing dishes.
-
Initial Drying: Place the samples in a vacuum oven at 105°C for 4 hours to remove any surface moisture.[4] Cool to room temperature in a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide).
-
Initial Weighing: Once cooled, weigh the samples accurately to determine the initial dry weight (W₀).
-
Controlled Humidity Exposure: Place the samples in a controlled humidity chamber set to 25°C and 80% relative humidity (RH). A saturated solution of ammonium chloride can be used to achieve this RH in a sealed container.
-
Gravimetric Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, and 48 hours), remove the samples from the humidity chamber and immediately weigh them (Wt).
-
Calculation: Calculate the percentage weight gain at each time point using the following formula: % Weight Gain = [(Wt - W₀) / W₀] * 100
-
Data Presentation: Plot the percentage weight gain against time for both forms to visualize and compare their hygroscopic nature.
Solubility Determination
Objective: To determine and compare the aqueous solubility of anhydrous and monohydrate this compound at a specific temperature.
Methodology: The equilibrium solubility method involves creating a saturated solution and determining the concentration of the dissolved solute.
Protocol:
-
Sample Preparation: Add an excess amount of either anhydrous or monohydrate this compound to separate flasks containing a known volume of deionized water (e.g., 50 mL) maintained at a constant temperature (e.g., 25°C) using a water bath.
-
Equilibration: Stir the suspensions vigorously for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the supernatant to obtain a clear, saturated solution.
-
Concentration Analysis: Accurately dilute a known volume of the saturated solution. Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector or by measuring the potassium content using atomic absorption spectroscopy.
-
Calculation: Calculate the solubility in g/100 mL or mol/L, taking into account the dilution factor. For the monohydrate form, the solubility can also be expressed in terms of the equivalent anhydrous form for direct comparison.
Stability Under Stress Conditions
Objective: To compare the stability of anhydrous and monohydrate this compound under elevated temperature and humidity.
Methodology: This protocol subjects the samples to stress conditions and evaluates for changes in physical appearance, water content, and chemical purity.
Protocol:
-
Sample Preparation: Place approximately 1.0 g of both anhydrous and monohydrate this compound in open glass vials.
-
Stress Conditions: Store the vials in a stability chamber at 40°C and 75% RH for a defined period (e.g., 1, 2, and 4 weeks).
-
Analysis at Time Points: At each time point, analyze the samples for the following:
-
Physical Appearance: Visually inspect for any changes in color, caking, or deliquescence.
-
Water Content: Determine the water content using Karl Fischer titration or by performing the "Loss on Drying" test as per the USP monograph.[4]
-
Chemical Purity: Assess the purity using an appropriate chromatographic method (e.g., HPLC) to detect any degradation products.
-
-
Data Comparison: Compare the changes in physical appearance, water content, and purity between the two forms over the study period.
Bioavailability and Biological Equivalence
For oral administration in experimental studies, both anhydrous and monohydrate this compound are expected to be bioequivalent. Upon dissolution in the gastrointestinal tract, both forms dissociate to yield potassium ions (K⁺) and gluconate anions. The absorption of potassium is a passive process, and studies have shown that the bioavailability of potassium from this compound supplements is high, at approximately 94%.[8] This absorption rate is comparable to that of potassium from food sources.[8] Therefore, for most in vivo studies focusing on the systemic effects of potassium, the choice between the anhydrous and monohydrate form is unlikely to have a significant impact on bioavailability.
Experimental Protocol for Bioavailability Assessment:
A crossover study design is typically employed to assess the bioavailability of different formulations.
-
Subject Recruitment: A cohort of healthy volunteers is recruited.
-
Washout Period: Subjects undergo a washout period to eliminate any confounding dietary potassium.
-
Formulation Administration: Subjects are randomly assigned to receive either the anhydrous or monohydrate form of this compound at a specified dose.
-
Sample Collection: Blood and urine samples are collected at predetermined time points post-administration.
-
Potassium Analysis: The concentration of potassium in serum and the cumulative amount of potassium excreted in the urine are measured.[9]
-
Pharmacokinetic Analysis: The area under the curve (AUC) for serum potassium concentration versus time is calculated to determine the extent of absorption.
-
Crossover: After another washout period, subjects receive the other formulation, and the process is repeated.
-
Statistical Comparison: The pharmacokinetic parameters for the two forms are statistically compared to determine bioequivalence.
Visualizing Workflows and Pathways
Experimental Workflow for Physicochemical Comparison
Signaling Pathway of Potassium in Neuronal Action Potential
Decision Matrix for Form Selection
Conclusion and Recommendations
The selection between anhydrous and monohydrate this compound for experimental use is a critical decision that should be based on a thorough understanding of their respective physicochemical properties.
-
Anhydrous this compound is generally preferred for applications where low hygroscopicity is crucial, such as in dry powder formulations or when storage in non-controlled environments is anticipated. Its use also simplifies the preparation of solutions with highly accurate molar concentrations due to the absence of water of hydration.
-
Monohydrate this compound may be suitable for aqueous-based experiments where the presence of water of hydration does not interfere with the experimental objectives. However, its higher potential for hygroscopicity requires careful storage and handling to prevent changes in its physical state and water content.
For most biological applications where the compound is dissolved in an aqueous medium, both forms are expected to exhibit similar bioavailability and physiological effects. The ultimate choice should be guided by the specific experimental conditions, formulation requirements, and the need for precise control over the material's properties. It is recommended to perform the characterization studies outlined in this guide when the choice of form is critical to the experimental outcome.
References
- 1. lohmann-minerals.com [lohmann-minerals.com]
- 2. enzymax.net [enzymax.net]
- 3. This compound [doi.usp.org]
- 4. drugfuture.com [drugfuture.com]
- 5. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability of potassium from three dosage forms: suspension, capsule, and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of Potassium Gluconate in Different Buffer Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for evaluating the solubility and stability of potassium gluconate in various buffer systems commonly used in pharmaceutical and biological research. While specific quantitative data for every buffer system is often proprietary and determined on a case-by-case basis, this document outlines the fundamental characteristics of this compound and provides detailed protocols for researchers to generate this critical data.
Introduction to this compound
This compound (C₆H₁₁KO₇) is the potassium salt of gluconic acid. It is widely used as a mineral supplement to treat or prevent low potassium levels (hypokalemia).[1][2] In pharmaceutical formulations, it can serve as an active pharmaceutical ingredient (API) or an excipient, acting as a buffering agent or a nutrient source in cell culture media.[3][4] Understanding its solubility and stability is paramount for developing safe, effective, and stable dosage forms.
Key Physicochemical Properties:
-
Appearance: White to off-white crystalline or granular powder.[3][5]
-
Molecular Weight: 234.25 g/mol (anhydrous).[5]
-
General Solubility: Readily soluble in water.[3][6] Some sources report solubility greater than 900 g/L at 20°C.[5][7]
-
Stability: Generally stable in air but can be hygroscopic.[1][5][8]
Solubility of this compound
This compound is known for its high aqueous solubility.[9] As a salt of a strong base (potassium hydroxide) and a weak acid (gluconic acid), its solubility is not expected to be significantly dependent on pH within the typical physiological range. However, the composition of the buffer system, including its ionic strength and the presence of common ions, can have a minor influence on the equilibrium solubility.
Factors Influencing Solubility in Buffer Systems
-
pH: While significant pH-dependent solubility is not anticipated, extreme pH values can lead to degradation, which might affect the apparent solubility.
-
Ionic Strength: The solubility of salts can be influenced by the ionic strength of the medium, a factor to consider when working with concentrated buffer solutions.
-
Temperature: Solubility is generally temperature-dependent. For biopharmaceutical evaluation, solubility is often determined at 37 ± 1 °C.[10][11]
-
Common Ion Effect: The presence of other potassium salts in the formulation could slightly decrease the solubility of this compound.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[10] It measures the concentration of a saturated solution of the compound in a specific solvent after a state of equilibrium has been reached between the dissolved and undissolved solid.
Methodology:
-
Preparation: Prepare the desired buffer systems (e.g., phosphate, citrate, acetate) at various pH levels (e.g., pH 3, 5, 7, 9).
-
Addition of Solute: Add an excess amount of this compound to a known volume of each buffer solution in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.
-
Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or other suitable mechanical agitator.[10]
-
Sampling: Periodically withdraw samples from the supernatant. To establish that equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent samples is consistent (e.g., within ±5%).[10]
-
Sample Preparation: Immediately separate the undissolved solid from the sample solution to prevent further dissolution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Analysis: Quantify the concentration of this compound in the clear filtrate using a validated analytical method. Suitable methods include:
-
Data Reporting: Report the solubility in units such as mg/mL or mol/L.
Data Presentation: Solubility of this compound
The following table provides a template for summarizing experimentally determined solubility data.
| Buffer System | pH | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Acetate Buffer | 4.5 | 25 | Experimental Data | Experimental Data |
| Acetate Buffer | 4.5 | 37 | Experimental Data | Experimental Data |
| Phosphate Buffer | 6.8 | 25 | Experimental Data | Experimental Data |
| Phosphate Buffer | 6.8 | 37 | Experimental Data | Experimental Data |
| Citrate Buffer | 5.0 | 25 | Experimental Data | Experimental Data |
| Citrate Buffer | 5.0 | 37 | Experimental Data | Experimental Data |
Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability of this compound
The stability of a drug substance is a critical quality attribute that can be influenced by several environmental factors, including pH, temperature, light, and the presence of oxidizing agents.[14] For this compound, the main degradation pathways are likely to involve the gluconate moiety, which, as a polyhydroxy carboxylate, is susceptible to oxidation and hydrolysis under certain conditions.
Factors Influencing Stability in Buffer Systems
-
pH and Hydrolysis: The stability of this compound is expected to be pH-dependent. Hydrolysis can occur at pH extremes. Forced degradation studies are necessary to evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[14]
-
Temperature: Elevated temperatures are known to accelerate chemical degradation. A forced degradation study on a this compound gel formulation identified temperature as a key stress factor, with significant degradation observed after 21 days at 84°C.[12]
-
Oxidation: The gluconate molecule can be oxidized. Studies have shown that this compound is susceptible to oxidative stress, for instance, in the presence of hydrogen peroxide.[12]
-
Photostability: Exposure to light can be a source of energy for degradation reactions. Photostability testing is an integral part of stress testing according to ICH guidelines.
Experimental Protocol for Stability and Degradation Kinetics
This protocol outlines a general approach for conducting a stability study of this compound in solution, in line with regulatory guidelines.[14]
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 mg/mL) in the selected buffer systems (acetate, phosphate, citrate) at different pH values.
-
Stress Conditions: Expose the solutions to a range of stress conditions to identify potential degradation products and pathways.
-
Hydrolytic Stress: Store solutions at various pH values (e.g., acidic, neutral, basic) at an elevated temperature (e.g., 60°C).
-
Oxidative Stress: Add an oxidizing agent (e.g., 3% hydrogen peroxide) to the solutions and store them at room temperature.
-
Thermal Stress: Store solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) protected from light.[12]
-
Photolytic Stress: Expose solutions to light according to ICH Q1B guidelines, including a control sample protected from light.
-
-
Time Points: Store the samples under the specified conditions and withdraw aliquots for analysis at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation; longer intervals for long-term stability).
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, typically HPLC.[12] The method must be able to separate the intact this compound from any degradation products.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation kinetics by plotting the natural logarithm of the concentration versus time. For many drugs, degradation follows first-order kinetics.[15][16]
-
Identify and characterize major degradation products using techniques like mass spectrometry (LC-MS).
-
Data Presentation: Stability of this compound
The following tables can be used to organize the results from stability studies.
Table 3.3.1: Percentage of this compound Remaining Under Stress Conditions
| Buffer System | pH | Stress Condition | Time (hours) | % Remaining | Major Degradation Products (Relative % Area) |
| Phosphate | 7.0 | 60°C | 0 | 100 | - |
| Phosphate | 7.0 | 60°C | 24 | Data | Data |
| Phosphate | 7.0 | 60°C | 48 | Data | Data |
| Acetate | 4.5 | 3% H₂O₂ | 0 | 100 | - |
| Acetate | 4.5 | 3% H₂O₂ | 8 | Data | Data |
Table 3.3.2: Degradation Rate Constants (k) for this compound
| Buffer System | pH | Temperature (°C) | First-Order Rate Constant, k (hr⁻¹) | Shelf-Life, t₉₀ (hours) |
| Phosphate | 7.0 | 40 | Experimental Data | Calculated Data |
| Phosphate | 7.0 | 60 | Experimental Data | Calculated Data |
| Acetate | 4.5 | 40 | Experimental Data | Calculated Data |
| Acetate | 4.5 | 60 | Experimental Data | Calculated Data |
Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation stability study.
Conclusion
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound in different buffer systems. While this compound is highly soluble in aqueous solutions, its stability is dependent on environmental factors such as pH, temperature, and the presence of oxidizing agents. For researchers and drug development professionals, conducting the detailed experimental protocols outlined herein is essential. The resulting data on solubility, degradation kinetics, and degradation pathways will enable the rational design of stable and effective pharmaceutical formulations. Adherence to established guidelines for solubility and stability testing is crucial for regulatory success and ensuring product quality and patient safety.
References
- 1. echemi.com [echemi.com]
- 2. Gluconic acid, monopotassium salt | C6H11KO7 | CID 16760467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 4. parchem.com [parchem.com]
- 5. This compound | 299-27-4 [chemicalbook.com]
- 6. This compound vs Potassium Citrate: A Complete Guide for Nutrition and Wellness [elchemy.com]
- 7. 299-27-4 | CAS DataBase [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. who.int [who.int]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. ageps.aphp.fr [ageps.aphp.fr]
- 13. Potassium- Determination by AAS | OIV [oiv.int]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Research-Grade Potassium Gluconate Purity Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the purity specifications for research-grade potassium gluconate. It is designed to be an essential resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide details the critical quality attributes of research-grade this compound, outlines methods for its analysis, and provides context for its application in scientific research.
Introduction to Research-Grade this compound
This compound (C₆H₁₁KO₇) is the potassium salt of gluconic acid. In research settings, particularly in cellular and molecular biology, it is a crucial reagent. Its high purity is paramount to ensure the validity and reproducibility of experimental results. Research-grade this compound is predominantly used in electrophysiology studies as a key component of intracellular solutions for patch-clamp recordings, where it helps to mimic the intracellular environment of neurons and other excitable cells.
Purity Specifications and Impurity Profile
Research-grade this compound is characterized by a high degree of purity and well-defined limits for various impurities. These specifications are often guided by pharmacopeial standards such as the United States Pharmacopeia (USP).
Quantitative Purity Specifications
The following table summarizes the typical quantitative specifications for research-grade this compound.
| Parameter | Specification (Anhydrous) | Specification (Monohydrate) |
| Assay (on dried basis) | 97.0% - 103.0% | 97.0% - 103.0% |
| Loss on Drying | ≤ 3.0% | 6.0% - 7.5% |
| Reducing Substances | ≤ 1.0% | ≤ 1.0% |
| Heavy Metals | ≤ 20 ppm | ≤ 20 ppm |
| Lead (Pb) | ≤ 2 mg/kg | ≤ 2 mg/kg |
Identification
Confirmation of the identity of this compound is a critical first step in its analysis.
| Test | Method | Acceptance Criteria |
| Infrared Absorption | Infrared Spectroscopy (IR) | The IR spectrum of the sample corresponds to that of a this compound reference standard. |
| Flame Test for Potassium | Flame Photometry or Visual Inspection | A potassium-containing sample imparts a characteristic violet color to a flame. |
| Test for Gluconate | Thin-Layer Chromatography (TLC) | The principal spot of the sample solution corresponds in Rf value, color, and size to that of the standard solution. |
Experimental Protocols for Purity Analysis
Detailed and validated analytical methods are essential for confirming that a batch of this compound meets the stringent requirements for research use.
Assay by Titration
This method determines the percentage of this compound in the sample.
Principle: A non-aqueous acid-base titration is performed. The this compound is dissolved in glacial acetic acid and titrated with a standardized solution of perchloric acid. The endpoint is determined using a visual indicator.
Apparatus:
-
200-mL Erlenmeyer flask
-
Hot plate
-
10-mL microburet
-
Analytical balance
Reagents:
-
Glacial Acetic Acid
-
Quinaldine Red TS (Test Solution)
-
0.1 N Perchloric Acid in glacial acetic acid
Procedure:
-
Accurately weigh approximately 175 mg of the this compound sample.
-
Transfer the sample to a 200-mL Erlenmeyer flask.
-
Add 75 mL of glacial acetic acid and dissolve the sample by heating gently on a hot plate.
-
Cool the solution to room temperature.
-
Add a few drops of quinaldine red TS as an indicator.
-
Titrate with 0.1 N perchloric acid from a 10-mL microburet to a colorless endpoint.
-
Each mL of 0.1 N perchloric acid is equivalent to 23.42 mg of C₆H₁₁KO₇.
Calculation:
Where:
-
V = Volume of perchloric acid consumed in mL
-
N = Normality of perchloric acid
-
W = Weight of the sample in mg
Determination of Reducing Substances
This test quantifies the presence of reducing impurities, such as glucose.
Principle: The sample is treated with an alkaline cupric citrate solution. The reducing substances in the sample reduce the cupric ions to cuprous oxide. The excess unreacted cupric ions are then determined by iodometric titration.
Apparatus:
-
250-mL conical flask
-
Buret
-
Pipettes
Reagents:
-
Alkaline Cupric Citrate TS
-
0.6 N Acetic Acid
-
0.1 N Iodine VS (Volumetric Solution)
-
3 N Hydrochloric Acid
-
0.1 N Sodium Thiosulfate VS
-
Starch TS
Procedure:
-
Transfer 1.0 g of the sample to a 250-mL conical flask.
-
Dissolve the sample in 10 mL of water.
-
Add 25 mL of alkaline cupric citrate TS.
-
Cover the flask and boil gently for exactly 5 minutes.
-
Cool the flask rapidly to room temperature.
-
Add 25 mL of 0.6 N acetic acid, 10.0 mL of 0.1 N iodine VS, and 10 mL of 3 N hydrochloric acid.
-
Titrate with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.
-
Perform a blank determination, omitting the sample.
-
The difference in the volume of 0.1 N sodium thiosulfate consumed between the blank and the sample is equivalent to the amount of reducing substances.[1]
Heavy Metals Analysis by Atomic Absorption Spectroscopy
This method is used to determine the content of heavy metal impurities.
Principle: The sample is prepared and analyzed by atomic absorption spectroscopy (AAS), which measures the absorption of light by free atoms in the gaseous state. The concentration of the metal is proportional to the amount of light absorbed.
Apparatus:
-
Atomic Absorption Spectrometer
-
Hollow cathode lamps for the specific metals being tested (e.g., lead)
-
Volumetric flasks
Reagents:
-
Nitric Acid (trace metal grade)
-
Deionized water
-
Standard solutions of the heavy metals of interest
Procedure:
-
Sample Preparation: Accurately weigh a specified amount of the this compound sample and dissolve it in a suitable solvent, typically deionized water. The solution may be acidified with nitric acid.
-
Standard Preparation: Prepare a series of standard solutions of the target heavy metal covering a range of concentrations.
-
Instrumental Analysis:
-
Set up the atomic absorption spectrometer with the appropriate hollow cathode lamp and at the correct wavelength for the metal being analyzed.
-
Aspirate the blank, standard solutions, and the sample solution into the flame or graphite furnace of the spectrometer.
-
Measure the absorbance of each solution.
-
-
Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. Determine the concentration of the heavy metal in the sample solution from the calibration curve.
Water Content by Karl Fischer Titration
This method is used to determine the water content in the sample, which is crucial for distinguishing between the anhydrous and monohydrate forms.
Principle: Karl Fischer titration is a coulometric or volumetric method that is specific for the determination of water. The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
Apparatus:
-
Karl Fischer titrator (coulometric or volumetric)
-
Titration vessel
-
Analytical balance
Reagents:
-
Karl Fischer reagent (commercially available)
-
Anhydrous methanol or other suitable solvent
Procedure:
-
Add the appropriate solvent to the titration vessel of the Karl Fischer titrator.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to remove any residual water.
-
Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.
-
The sample will dissolve and the water present will be titrated with the Karl Fischer reagent to the endpoint.
-
The instrument will automatically calculate the water content, usually expressed as a percentage.
Role in Research and Signaling Pathways
The primary application of research-grade this compound is in the field of electrophysiology , specifically in patch-clamp recordings . In this technique, a micropipette filled with an intracellular solution forms a high-resistance seal with the membrane of a single cell. This allows for the measurement of ionic currents flowing through individual ion channels.
This compound is a preferred salt for the intracellular solution because:
-
Physiological Relevance: Potassium is the major intracellular cation, and its high concentration inside the cell is crucial for establishing the resting membrane potential.
-
Relative Inertness of Gluconate: The gluconate anion is large and relatively impermeable through most ion channels, minimizing its direct effects on the cell's electrical activity. This is in contrast to chloride, which can have significant effects on the membrane potential through chloride channels.[2][3]
The "signaling pathway" in this context is the fundamental process of neuronal excitability and synaptic transmission . Potassium ions play a central role in the repolarization phase of the action potential. The efflux of potassium ions through voltage-gated potassium channels restores the negative resting membrane potential after depolarization. By using a potassium-based intracellular solution, researchers can study these processes in a controlled manner.
Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for the purity analysis of research-grade this compound.
Role of Potassium in Neuronal Membrane Potential
Caption: Role of potassium ions in maintaining neuronal resting membrane potential and action potential repolarization.
References
Potassium Gluconate as a Potassium Source in Microbiological Media: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium is an indispensable element for microbial life, playing critical roles in maintaining osmotic pressure, regulating intracellular pH, and acting as a cofactor for numerous enzymes. The choice of potassium salt in microbiological media can significantly influence cellular physiology and experimental outcomes. While potassium chloride (KCl) is a conventional source, potassium gluconate offers an alternative with distinct properties. This technical guide provides a comprehensive overview of this compound as a potassium source in microbiological media, comparing its properties to potassium chloride, discussing its metabolic implications, and offering experimental protocols for its evaluation.
Introduction: The Critical Role of Potassium in Microbial Physiology
Potassium (K⁺) is the most abundant cation in the cytoplasm of most microbial cells, with intracellular concentrations typically ranging from 200 to 400 mM. This high concentration is essential for a variety of physiological functions:
-
Osmoregulation: The intracellular accumulation of potassium is a primary mechanism by which microorganisms maintain turgor pressure, which is crucial for cell growth and division.[1]
-
pH Homeostasis: Potassium transport is intricately linked to the regulation of intracellular pH, a critical parameter for enzymatic activity and overall cellular function.[1]
-
Enzyme Activation: Many enzymes, including those involved in protein synthesis and carbohydrate metabolism, require potassium as a cofactor for optimal activity.
-
Neutralization of Anionic Macromolecules: The positive charge of potassium ions helps to neutralize the negative charges of macromolecules such as nucleic acids and proteins.
Given its central role, the provision of an adequate and appropriate source of potassium in microbiological media is paramount for achieving robust and reproducible microbial growth.
This compound vs. Potassium Chloride: A Comparative Overview
The selection of a potassium salt for microbiological media typically involves a choice between inorganic salts like potassium chloride and organic salts like this compound. Their distinct chemical properties can have different implications for microbial cultures.
| Property | This compound | Potassium Chloride |
| Chemical Formula | C₆H₁₁KO₇ | KCl |
| Molar Mass | 234.25 g/mol | 74.55 g/mol |
| Potassium Content | ~16.69% by mass | ~52.44% by mass |
| Solubility in Water | High | High |
| Counter-ion | Gluconate (organic) | Chloride (inorganic) |
| Metabolic Potential of Counter-ion | Can be metabolized by some microorganisms as a carbon source. | Generally considered metabolically inert. |
| Chelating Properties | The gluconate anion is a known chelating agent.[2][3] | Minimal chelating properties. |
Metabolic Implications of Using this compound
The most significant difference between this compound and potassium chloride lies in the metabolic potential of the gluconate anion.
Gluconate as a Carbon Source
Several microorganisms possess the enzymatic machinery to metabolize gluconate. In bacteria such as Escherichia coli, gluconate is typically catabolized via the Entner-Doudoroff pathway.[4] This pathway is distinct from the more common Embden-Meyerhof-Parnas (glycolysis) pathway used for glucose metabolism.[5] The ability of a microorganism to utilize gluconate as a carbon source must be considered when designing experiments where this compound is intended to be used solely as a potassium source. If the primary carbon source in the medium is not readily metabolizable, or if the research aims to study carbon source preference, the presence of gluconate could be a confounding factor.
Chelating Properties of Gluconate
Gluconate is an effective chelating agent, capable of forming stable complexes with divalent and trivalent cations such as Ca²⁺, Mg²⁺, Fe³⁺, and Cu²⁺.[2][3] This property can have several effects in a microbiological medium:
-
Prevention of Precipitation: Gluconate can prevent the precipitation of metal salts, particularly in media with high phosphate concentrations or at alkaline pH. This ensures the bioavailability of essential trace minerals.
-
Modulation of Metal Toxicity: By chelating metal ions, gluconate can reduce their toxicity to microorganisms, which can be beneficial in media containing high concentrations of certain metals.
-
Potential for Mineral Limitation: Conversely, strong chelation could potentially limit the availability of essential metal ions if their concentrations are already low in the medium.
The chelating effect of gluconate is a significant factor to consider, as the availability of trace metals is crucial for the activity of many enzymes and cellular processes.
Experimental Protocols for Evaluating this compound
To determine the suitability of this compound as a potassium source for a specific microorganism, a direct comparison with a standard source like potassium chloride is recommended.
Objective
To compare the effects of this compound and potassium chloride on the growth kinetics and biomass yield of a target microorganism.
Materials
-
Target microorganism
-
Basal medium formulation lacking a potassium source
-
Sterile stock solutions of this compound (e.g., 1 M)
-
Sterile stock solutions of potassium chloride (e.g., 1 M)
-
Primary carbon source (e.g., glucose, ensuring it is preferred over gluconate if the organism can metabolize both)
-
Spectrophotometer
-
Incubator/shaker
-
Sterile culture vessels (e.g., flasks, 96-well plates)
Methodology
-
Media Preparation: Prepare the basal medium containing all necessary nutrients except potassium. Divide the basal medium into aliquots.
-
Potassium Source Addition: To the aliquots, add sterile this compound or potassium chloride to achieve the same final molar concentration of potassium. A range of concentrations should be tested to assess for any concentration-dependent effects. A control with no added potassium should also be included.
-
Inoculation: Inoculate the prepared media with a standardized inoculum of the target microorganism.
-
Incubation: Incubate the cultures under optimal conditions (temperature, aeration, etc.) for the target microorganism.
-
Growth Monitoring: Monitor microbial growth over time by measuring optical density (OD) at a suitable wavelength (e.g., 600 nm).
-
Data Analysis:
-
Plot growth curves (OD vs. time) for each condition.
-
Calculate key growth parameters:
-
Lag phase duration: Time before the onset of exponential growth.
-
Maximum specific growth rate (μ_max): The steepest slope of the natural log of the growth curve during the exponential phase.
-
Final biomass yield: The maximum OD reached.
-
-
-
Statistical Analysis: Perform statistical tests (e.g., ANOVA) to determine if there are significant differences in the growth parameters between the potassium sources.
Potential Advantages and Disadvantages of this compound
Advantages
-
Dual Functionality: For organisms that can metabolize gluconate, it can serve as both a potassium and a supplementary carbon source.
-
Enhanced Mineral Solubility: Its chelating properties can prevent the precipitation of essential minerals, improving their availability.
-
Reduced Chloride Content: In applications where high chloride concentrations are undesirable (e.g., due to corrosivity or specific ionic effects), this compound offers a chloride-free alternative.
Disadvantages
-
Metabolic Interference: The potential for gluconate to be metabolized can be a confounding variable in studies focused on other aspects of carbon metabolism.
-
Lower Potassium Content by Mass: A larger mass of this compound is required to achieve the same molar concentration of potassium as potassium chloride, which may be a consideration for media formulation costs and osmolality.
-
Cost: this compound is generally more expensive than potassium chloride.
Conclusion and Recommendations
This compound is a viable and, in some cases, advantageous alternative to potassium chloride as a potassium source in microbiological media. Its utility is highly dependent on the specific microorganism and the objectives of the experiment.
Recommendations for researchers:
-
Characterize your organism: Determine if the microorganism of interest can metabolize gluconate, especially in the presence of the primary carbon source used in your experiments.
-
Consider the counter-ion effects: Be aware of the potential impact of the gluconate anion's chelating properties on the availability of other essential minerals.
-
Empirical testing is crucial: For critical applications, it is advisable to empirically test and compare the effects of this compound and potassium chloride on the growth and physiology of the target microorganism using the protocol outlined in this guide.
By carefully considering these factors, researchers can make an informed decision on the most appropriate potassium source for their specific microbiological applications, leading to more reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium Gluconate | Gluconates | ACIDULANTS [jungbunzlauer.com]
- 3. Top Quality Sodium Gluconate as an Effective Chelating Agent for Various Applications [thinkdochemicals.com]
- 4. Gluconate Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escherichia coli - Wikipedia [en.wikipedia.org]
A Historical and Technical Guide to Potassium Gluconate Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical scientific literature on the applications of potassium gluconate, with a focus on research and practices established before the year 2000. This document provides a comprehensive overview of its use as a therapeutic agent, a food additive, and in other technical applications, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant biological and procedural workflows.
Introduction: An Overview of this compound
This compound (C₆H₁₁KO₇) is the potassium salt of gluconic acid. Historically, it has been recognized for its role as a well-tolerated and palatable source of potassium, an essential mineral for numerous physiological functions.[1][2] Its applications have spanned from the clinical management of potassium deficiency to its use as a functional ingredient in the food industry.
Therapeutic Applications: Combating Potassium Deficiency (Hypokalemia)
The primary historical therapeutic application of this compound has been in the prevention and treatment of hypokalemia, a condition of low serum potassium levels.[1] While specific, detailed clinical trial data for this compound from before 2000 is scarce in readily available literature, early studies on potassium salts provide valuable insights into the management of hypokalemia.
Historical Clinical Context: The Work of Keith et al. (1942)
A foundational study by Keith, Osterberg, and Burchell in 1942, titled "Some Effects of Potassium Salts in Man," investigated the physiological and clinical effects of various potassium salts. While the full detailed data from this study is not widely accessible, it is frequently cited as a key piece of early research into potassium supplementation.[3][4][5] The study explored the administration of potassium salts to human subjects and monitored subsequent physiological responses, laying the groundwork for understanding potassium's therapeutic window and potential for toxicity at high doses.
Management of Diuretic-Induced Hypokalemia
A significant driver for potassium supplementation in the mid-20th century was the widespread use of diuretic medications for hypertension, which often led to urinary potassium loss. A 1985 study, although focusing on potassium chloride, provides a representative experimental protocol for assessing the efficacy of potassium supplementation in this patient population.
Table 1: Summary of a 1985 Clinical Trial on Potassium Supplementation for Diuretic-Induced Hypokalemia (using Potassium Chloride as a proxy)
| Parameter | Description |
| Study Design | Randomized, double-blind, crossover trial |
| Participants | 16 hypertensive patients with diuretic-induced hypokalemia (serum K+ < 3.5 mmol/L) |
| Intervention | 60 mmol/day of potassium chloride or placebo for six weeks each |
| Key Outcome | Change in mean blood pressure and serum potassium concentration |
| Results | Average rise in serum potassium of 0.56 mmol/L; Average fall in mean blood pressure of 5.5 mm Hg |
Experimental Protocol: Assessment of Potassium Supplementation in Hypertensive Patients (adapted from a 1985 study)
-
Participant Selection: Patients with a diagnosis of hypertension, on a stable diuretic regimen, and with a documented serum potassium level below 3.5 mmol/L were recruited.
-
Study Design: A randomized, double-blind, crossover design was employed. Participants were randomly assigned to receive either potassium supplementation or a placebo for a fixed period (e.g., six weeks). After a washout period, participants were switched to the other treatment arm.
-
Intervention: Oral potassium supplements (in this case, 60 mmol/day of potassium chloride) or a matching placebo were administered.
-
Monitoring: Blood pressure was measured at regular intervals. Blood samples were collected to monitor serum potassium, plasma renin activity, and plasma aldosterone levels.
-
Data Analysis: Changes in blood pressure and serum potassium levels were compared between the treatment and placebo phases.
Food and Technical Applications: A Historical Perspective
This compound has a long history of use in the food industry as a sequestrant, acidity regulator, and nutrient supplement. Its "Generally Recognized as Safe" (GRAS) status was a topic of discussion and evaluation by the FDA in the early 1980s, with its primary use noted in special dietary foods.[5]
Palatability and Use as a Food Supplement
A 1973 NASA Tech Brief provides a detailed qualitative and semi-quantitative evaluation of various potassium salts for use as a food supplement, highlighting the superior palatability of this compound.
Table 2: Palatability and Characteristics of Potassium Salts (1973 NASA Tech Brief)
| Potassium Salt | Taste Evaluation | pH of 10 meq solution | Notes |
| Potassium Iodide | Objectionable flavor | - | - |
| Potassium Bromate | Objectionable flavor | - | Did not dissolve easily |
| Potassium Iodate | Objectionable flavor | - | Did not dissolve easily |
| Potassium Citrate | High taste rating | - | May act as a diuretic in quantities > 2 grams |
| Dipotassium Phosphate | Readily detected taste | 9.1 | - |
| This compound | Highest taste rating; indistinguishable from non-supplemented samples | 7.4 | Considered the best supplementary source |
Experimental Protocol: Palatability Testing of Potassium Food Supplements (based on the 1973 NASA Tech Brief)
-
Compound Selection: A range of potassium salts were selected for evaluation, including iodide, bromide, iodate, citrate, phosphate, and gluconate.
-
Dosage Preparation: Quantities of each compound necessary to provide 10 to 30 milliequivalents (meq) of potassium were prepared.
-
Food Matrix: The prepared potassium salts were incorporated into various food items for taste-testing.
-
Sensory Evaluation: A panel of tasters evaluated the palatability of the fortified food samples, rating attributes such as flavor.
-
Data Analysis: The taste ratings for each potassium salt were compared to identify the most palatable option. The pH of solutions of the top-rated salts was also measured.
Use as a Sequestrant and Acidity Regulator
Manufacturing and Quality Control: A Historical Workflow
While specific historical manufacturing protocols for this compound tablets are not detailed in the available literature, a general historical workflow for tablet manufacturing can be described.
Historical Workflow for Tablet Manufacturing
The following diagram illustrates a generalized workflow for the manufacturing of tablets, a process that would have been applicable to this compound.
Historical Quality Control Methods for Potassium
Before the widespread adoption of modern analytical techniques like ion chromatography, the quantification of potassium in pharmaceutical preparations and biological samples relied on methods such as flame photometry and gravimetric analysis.[6][7]
Table 3: Historical Analytical Methods for Potassium
| Method | Principle | Historical Application |
| Flame Photometry | Measures the intensity of light emitted when a sample containing potassium is introduced into a flame. The intensity of the emitted light is proportional to the concentration of potassium. | Widely used for the determination of potassium in serum and other biological fluids from the mid-20th century. |
| Gravimetric Analysis | Potassium is precipitated from a solution using a specific reagent (e.g., sodium tetraphenylborate, hexachloroplatinic acid) to form a compound of known composition. The precipitate is then filtered, dried, and weighed to determine the amount of potassium. | An early and fundamental method for the quantitative analysis of potassium. |
Mechanism of Action and Physiological Role
The therapeutic effect of this compound is attributable to the potassium ion. Upon ingestion, this compound dissociates in the gastrointestinal tract, releasing potassium ions for absorption.
Cellular Potassium Uptake and the Na+/K+-ATPase Pump
The maintenance of a high intracellular potassium concentration is crucial for numerous cellular functions and is primarily achieved by the sodium-potassium pump (Na+/K+-ATPase). This enzyme, discovered in 1957, actively transports sodium ions out of the cell and potassium ions into the cell, against their concentration gradients, utilizing ATP as an energy source.[8][9][10][11]
Absorption of Potassium in the Gastrointestinal Tract
Potassium is absorbed throughout the small intestine. The absorption of electrolytes, including potassium, is intricately linked to the absorption of water, which occurs down an osmotic gradient created by the transport of solutes.[3][7]
Conclusion
The historical scientific literature demonstrates that this compound has long been valued for its therapeutic and functional properties. Its superior palatability made it a preferred choice for potassium supplementation in food products. While detailed historical clinical trial data specifically for this compound is limited, the broader context of research on potassium salts confirms its role in managing hypokalemia. The fundamental understanding of its mechanism of action, rooted in the physiological importance of the potassium ion and the function of the Na+/K+-ATPase pump, was well-established in the latter half of the 20th century. This historical foundation continues to underpin the contemporary applications of this compound in pharmaceuticals and nutrition.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. Gluconic acid, monopotassium salt | C6H11KO7 | CID 16760467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bfr.bund.de [bfr.bund.de]
- 5. scribd.com [scribd.com]
- 6. Potassium analysis with ion chromatography according to USP testing methods | Metrohm [metrohm.com]
- 7. Potassium - Wikipedia [en.wikipedia.org]
- 8. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. Physiology, Sodium Potassium Pump - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Sodium-Potassium ATPase - Proteopedia, life in 3D [proteopedia.org]
Methodological & Application
Application Notes and Protocols for Potassium Gluconate in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of potassium gluconate-based internal solutions in patch-clamp electrophysiology. This document outlines the rationale for its use, provides detailed protocols for solution preparation and application, and summarizes key quantitative data for experimental design.
Introduction
This compound (K-gluconate) is a widely used primary salt in the internal (pipette) solution for whole-cell patch-clamp recordings.[1][2] Its popularity stems from its ability to mimic the high intracellular potassium concentration of neurons while maintaining a physiologically low intracellular chloride concentration.[2][3] This allows for the study of neuronal firing properties and synaptic events with minimal disruption of the natural chloride gradients, which is crucial for investigating inhibitory neurotransmission mediated by GABA-A receptors.[1][3]
Advantages and Disadvantages of Using this compound
The choice of the main salt in the internal solution is critical and can significantly impact experimental outcomes. Below is a summary of the pros and cons of using this compound.
| Advantages | Disadvantages |
| Maintains Physiological Chloride Gradient: Low chloride concentration helps in distinguishing between excitatory (glutamatergic) and inhibitory (GABAergic) currents.[1][3] | Higher Liquid Junction Potential (LJP): The lower mobility of the gluconate anion compared to chloride can lead to a larger LJP, which may require correction for accurate membrane potential measurements.[1] |
| Allows for the Study of Action Potentials: K-gluconate-based solutions enable the recording of neuronal firing patterns as they do not block potassium channels.[1][4] | Potential for Precipitation: this compound can sometimes precipitate out of solution, which may clog the patch pipette.[2][5] |
| Facilitates Gigaohm Seal Formation: Some researchers report that seal formation is reliably faster with K-gluconate compared to other internal solutions like potassium methanesulfonate (KMeSO3).[5] | Calcium Buffering: Gluconate has been shown to bind Ca2+ ions with low affinity, which could potentially affect calcium-dependent processes.[2] |
| Good for General-Purpose Recordings: It is a versatile choice for both current-clamp and voltage-clamp experiments where preserving K+ conductances is desired.[4] | Increased Access Resistance: The larger size and lower mobility of the gluconate ion compared to smaller anions can sometimes lead to a higher access resistance over time.[2][5] |
| Increases PKA activity: this compound has been shown to increase the activity of cAMP-dependent protein kinase (PKA).[6] | Potential to Block Certain K+ Channels: There have been reports that K-gluconate can block certain potassium channels.[2][5] |
Standard this compound-Based Internal Solution Recipes
The precise composition of the internal solution can be tailored to specific experimental needs. Below are examples of commonly used recipes.
Recipe 1: General Purpose Neuronal Recording
| Component | Concentration (mM) |
| K-Gluconate | 120-135 |
| KCl | 4-20 |
| HEPES | 10 |
| MgCl2 or Mg-ATP | 2-5 |
| EGTA | 0.2-1 |
| Na2-ATP or Mg-ATP | 2-4 |
| Na-GTP | 0.3-0.5 |
| Phosphocreatine | 10 |
Recipe 2: Recording from Young and Adult Neurons
| Component | Concentration (mM) |
| K-Gluconate | 120 |
| KCl | 20 |
| HEPES | 10 |
| EGTA | 0.2 |
| MgCl2 | 2 |
Reference:[4]
Experimental Protocol: Preparation of this compound Internal Solution
This protocol outlines the step-by-step procedure for preparing a 100 mL stock of K-gluconate-based internal solution.
Materials:
-
This compound (C₆H₁₁KO₇)
-
Potassium chloride (KCl)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Magnesium chloride (MgCl₂) or Magnesium-ATP (Mg-ATP)
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
-
Sodium ATP (Na₂-ATP) or Magnesium-ATP (Mg-ATP)
-
Sodium GTP (Na-GTP)
-
Phosphocreatine
-
Potassium hydroxide (KOH) for pH adjustment
-
Sucrose or mannitol for osmolarity adjustment
-
High-purity water (ddH₂O)
-
Magnetic stirrer and stir bar
-
pH meter
-
Osmometer
-
0.22 µm syringe filters
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions: It is recommended to prepare concentrated stock solutions of some components (e.g., 1 M HEPES, 1 M KCl) to facilitate accurate preparation of the final solution.[10]
-
Weigh and Dissolve Components:
-
Begin by adding about 80-90% of the final volume of high-purity water to a sterile beaker with a magnetic stir bar.[4]
-
Weigh out the appropriate amounts of K-gluconate and other salts (except for ATP, GTP, and phosphocreatine) and add them to the water while stirring. Ensure each component is fully dissolved before adding the next.
-
-
pH Adjustment:
-
Osmolarity Adjustment:
-
Measure the osmolarity of the solution using an osmometer.
-
The target osmolarity for the internal solution should be slightly lower (10-20 mOsm) than the external solution to prevent cell swelling, typically in the range of 280-300 mOsm/L.[1][4]
-
If the osmolarity is too low, add a non-ionic substance like sucrose or mannitol. If it is too high, add a small amount of high-purity water.
-
-
Addition of Energy Sources:
-
Once the pH and osmolarity are correct, add the heat-sensitive components: ATP, GTP, and phosphocreatine.[4] It is advisable to add these just before aliquoting and freezing.
-
-
Final Volume and Filtration:
-
Bring the solution to the final desired volume with high-purity water.
-
Filter the final solution through a 0.22 µm syringe filter to sterilize it and remove any particulate matter.[11]
-
-
Aliquoting and Storage:
Experimental Workflow and Signaling Considerations
The following diagrams illustrate the general workflow for a patch-clamp experiment using a this compound internal solution and the basic principle of whole-cell recording.
Caption: Experimental workflow for patch-clamp recording.
Caption: Principle of whole-cell patch-clamp recording.
References
- 1. swharden.com [swharden.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. researchgate.net [researchgate.net]
- 4. re-place.be [re-place.be]
- 5. researchgate.net [researchgate.net]
- 6. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology [bio-protocol.org]
- 8. meetings.cshl.edu [meetings.cshl.edu]
- 9. drexel.edu [drexel.edu]
- 10. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols: Potassium Gluconate in Neuronal Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of potassium gluconate in neuronal culture, with a primary focus on its application in intracellular solutions for electrophysiological recordings. Additionally, we address the concentration of potassium in long-term neuronal culture media and its implications for neuronal activity and viability. Detailed protocols for the preparation of relevant solutions are provided.
Introduction: The Role of Potassium in Neuronal Function
Potassium ions (K+) are fundamental to neuronal function, establishing the resting membrane potential and shaping action potentials. Consequently, the precise control of potassium concentrations, both intracellularly and extracellularly, is critical in in vitro models of the nervous system. This compound has emerged as a key reagent, particularly in the field of electrophysiology, for mimicking the intracellular environment of neurons while minimizing experimental artifacts.
This compound in Electrophysiology: Intracellular Solutions
In whole-cell patch-clamp electrophysiology, the recording pipette is filled with an intracellular solution that dialyzes the cell's cytoplasm. The composition of this solution is paramount for maintaining cell health and obtaining physiologically relevant data. This compound is the most common primary salt in these solutions for several key reasons.
Rationale for Using this compound
The primary rationale for using this compound over other potassium salts, such as potassium chloride (KCl), is to maintain a physiological intracellular chloride concentration ([Cl⁻]i). Most mature neurons maintain a low [Cl⁻]i, which is crucial for the hyperpolarizing nature of GABAergic inhibition.
-
High Chloride Intracellular Solutions (e.g., KCl-based): When using a KCl-based intracellular solution, the high concentration of Cl⁻ diffuses into the neuron, artificially raising the [Cl⁻]i. This can cause GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) to become depolarizing instead of hyperpolarizing, a phenomenon that can significantly alter neuronal firing patterns and synaptic integration.[1]
-
Low Chloride Intracellular Solutions (e.g., K-Gluconate-based): this compound, with the large, relatively impermeant gluconate anion, allows for a high potassium concentration to mimic the intracellular environment without altering the chloride gradient. This preserves the physiological hyperpolarizing effect of GABAergic neurotransmission.
However, there are some trade-offs to consider when using this compound:
-
Liquid Junction Potential: K-gluconate solutions can have a larger liquid junction potential compared to KCl-based solutions, which may need to be corrected for accurate membrane potential measurements.
-
Pipette Resistance and Stability: The larger size of the gluconate ion can sometimes lead to higher pipette resistance and potential for precipitation, which may affect recording stability over long experiments.[1]
-
Calcium Chelation: Gluconate has been reported to have a weak calcium-chelating effect, which could potentially influence calcium-dependent processes.[1]
Quantitative Data: this compound in Intracellular Solutions
The following table summarizes typical concentrations of this compound and other key components in intracellular solutions for whole-cell patch-clamp recordings from neurons. Concentrations can be adjusted based on the specific neuronal type and experimental goals.
| Component | Concentration Range (mM) | Purpose |
| This compound | 110 - 140 | Primary K+ salt to mimic intracellular concentration |
| KCl | 4 - 20 | To set a low physiological intracellular Cl- concentration |
| HEPES | 10 | pH buffer |
| MgCl₂ or MgSO₄ | 1 - 4 | To block certain channels and for enzymatic reactions |
| EGTA or BAPTA | 0.1 - 10 | Calcium chelator to buffer intracellular calcium |
| Mg-ATP | 2 - 5 | Energy source for cellular processes |
| Na-GTP | 0.3 - 0.5 | Energy source and for G-protein signaling |
| Phosphocreatine | 10 - 20 | To regenerate ATP |
Experimental Protocol: Preparation of K-Gluconate Based Intracellular Solution
This protocol describes the preparation of 100 mL of a standard this compound-based intracellular solution for whole-cell patch-clamp recordings.
Materials:
-
This compound (FW: 234.25 g/mol )
-
KCl (FW: 74.55 g/mol )
-
HEPES (FW: 238.3 g/mol )
-
MgCl₂ (FW: 95.21 g/mol )
-
EGTA (FW: 380.35 g/mol )
-
Mg-ATP (FW: 507.18 g/mol )
-
Na-GTP (FW: 523.18 g/mol )
-
Phosphocreatine (di-Tris salt) (FW: 453.4 g/mol )
-
Ultrapure water
-
KOH (1 M) and HCl (1 M) for pH adjustment
-
Osmometer
Procedure:
-
Prepare Stock Solutions: It is recommended to prepare concentrated stock solutions of each component to improve accuracy. For example, 1 M this compound, 1 M KCl, 1 M HEPES, etc.
-
Combine Components: In a 100 mL volumetric flask, add the following, starting with approximately 80 mL of ultrapure water:
-
13 mL of 1 M this compound (for 130 mM final)
-
1 mL of 1 M KCl (for 10 mM final)
-
1 mL of 1 M HEPES (for 10 mM final)
-
0.2 mL of 1 M MgCl₂ (for 2 mM final)
-
0.5 mL of 100 mM EGTA (for 0.5 mM final)
-
0.4 mL of 1 M Mg-ATP (for 4 mM final)
-
0.3 mL of 100 mM Na-GTP (for 0.3 mM final)
-
1 mL of 1 M Phosphocreatine (for 10 mM final)
-
-
Adjust pH: Adjust the pH of the solution to 7.2-7.3 using 1 M KOH. Use HCl for adjustments if the pH overshoots.
-
Adjust Osmolarity: Measure the osmolarity of the solution using an osmometer. Adjust to 280-295 mOsm by adding ultrapure water if it is too high, or a small amount of a concentrated stock (e.g., this compound) if it is too low.
-
Final Volume: Bring the final volume to 100 mL with ultrapure water.
-
Filter and Aliquot: Filter the solution through a 0.22 µm syringe filter. Aliquot into smaller volumes (e.g., 1 mL) and store at -20°C. Thaw a fresh aliquot for each day of experiments and keep it on ice.
Potassium Concentration in Long-Term Neuronal Culture Media
While this compound is not a standard component of long-term neuronal culture growth media, the overall potassium concentration in these media is a critical factor for neuronal health, development, and excitability.
Potassium Levels in Commercial Neuronal Culture Media
Commonly used commercial neuronal culture media, such as Neurobasal™ and BrainPhys™, often have potassium concentrations that are higher than those found in cerebrospinal fluid (CSF) in vivo.[2] This has important implications for the physiological relevance of in vitro neuronal models.
| Medium/Fluid | Potassium (K+) Concentration (mM) |
| Human Cerebrospinal Fluid (hCSF) | ~2.7 - 2.9 |
| Neurobasal™ Medium | ~5.3 |
| BrainPhys™ | ~4.0 - 4.2 |
| DMEM/F12 | ~4.0 |
Data compiled from multiple sources.[2][3][4]
Effects of Elevated Extracellular Potassium on Neuronal Cultures
The elevated potassium concentrations in standard culture media can lead to a slight depolarization of the neuronal resting membrane potential compared to in vivo conditions.[5] While this can promote neuronal survival in some contexts, it can also have other, potentially confounding effects:
-
Increased Excitability: Higher extracellular potassium can increase neuronal excitability and, in some cases, lead to spontaneous epileptiform activity in neuronal networks.[2]
-
Altered Development: The level of depolarization can influence neurite outgrowth, synaptogenesis, and the maturation of neuronal networks.
-
Neuroprotection and Neurotoxicity: Chronically elevated potassium (in the range of 25-40 mM) can be neuroprotective, while very high concentrations can be toxic.[5]
For experiments where physiological resting membrane potential and network activity are critical, researchers should consider using culture media with potassium concentrations that more closely mimic CSF or using aCSF for acute experiments.
Visualizations
Signaling Pathway Diagrams
Caption: Effect of intracellular chloride on GABA-A receptor signaling.
Experimental Workflow Diagram
Caption: Workflow for whole-cell patch-clamp recording.
Conclusion
The concentration of potassium, both intracellularly and extracellularly, is a critical parameter in neuronal culture experiments. This compound is the standard choice for the primary salt in intracellular solutions for patch-clamp electrophysiology due to its ability to maintain a physiological chloride gradient, which is essential for studying inhibitory neurotransmission. For long-term neuronal cultures, the moderately elevated potassium concentrations in commercial media can influence neuronal survival and activity. Researchers should be aware of these factors and choose their solution compositions based on the specific requirements of their experimental questions.
References
- 1. The effect of elevated potassium on the time course of neuron survival in cultures of dissociated dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Neuronal Culture Microenvironments Determine Preferences in Bioenergetic Pathway Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEUROBASAL™ Medium (1X) liquid | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Merits and Limitations of Studying Neuronal Depolarization-Dependent Processes Using Elevated External Potassium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Potassium Gluconate in Ion Channel Research
Introduction
Potassium gluconate (K-Glu) is a cornerstone of modern electrophysiology, particularly in the patch-clamp technique, for studying the function of ion channels.[1] As the most abundant intracellular cation, potassium is the primary charge carrier for the resting membrane potential in most excitable cells.[2][3][4] Intracellular solutions for whole-cell patch-clamp recordings are therefore potassium-based to mimic the physiological intracellular environment.[5] this compound is favored because the gluconate anion is large and relatively impermeant through most ion channels, making it a suitable substitute for intracellular chloride. This property is crucial for isolating specific ionic currents and for studying synaptic transmission under conditions that approximate the natural state of the neuron.[6]
Core Concepts and Applications
The primary application of this compound is as the main salt in the intracellular (pipette) solution for whole-cell patch-clamp recordings. Its use is predicated on several key advantages:
-
Physiological Potassium Gradient: Using a high concentration of potassium in the pipette solution (e.g., 115-140 mM) establishes a potassium gradient similar to that in vivo, which is essential for studying neuronal firing patterns and action potentials.[1][5]
-
Low Intracellular Chloride: In mature neurons, the intracellular chloride concentration is low. Using this compound instead of potassium chloride (KCl) helps maintain this low chloride level.[6] This is critical for studying inhibitory neurotransmission, as a low intracellular chloride concentration ensures that the activation of GABA-A receptors results in a hyperpolarizing (inhibitory) current, which reflects the physiological reality.[1][5] In contrast, a high chloride internal solution can cause GABA-A mediated currents to be depolarizing.[5]
-
Distinguishing Synaptic Currents: The use of a low-chloride, K-gluconate-based internal solution makes it easier to pharmacologically and biophysically separate glutamate (excitatory) and GABA (inhibitory) currents. At typical resting potentials, glutamate currents will be inward, while GABAergic currents will be outward.[1]
-
Minimizing Anion-Specific Effects: While no anion is perfectly inert, gluconate has been chosen for its relatively minimal interaction with many channel types. However, it is not without its own effects. Gluconate has been shown to chelate Ca²⁺ with low affinity, which can influence calcium-dependent processes.[5] It can also directly affect certain channels; for instance, high concentrations of intracellular gluconate can cause a voltage-dependent block of the CFTR chloride channel.[7] More recently, gluconate has been identified as an inhibitor of CLC-3 chloride channels, a property that allows it to suppress seizure activity in developing brains.[8]
Data Presentation
Table 1: Comparison of Common Potassium-Based Internal Solutions
| Feature | This compound (K-Glu) | Potassium Chloride (KCl) | Potassium Methylsulfate (K-MeSO₄) |
| Primary Use | General purpose; studying action potentials and physiological synaptic currents.[1] | Studying GABAergic currents where a depolarizing shift is desired; minimizing LJP.[5] | Alternative to K-Glu; preserves neuronal excitability and minimizes rundown of certain currents.[5] |
| Pros | Maintains low intracellular [Cl⁻], allowing for physiological study of GABAergic inhibition.[1][5] | Lower pipette resistance and minimal Liquid Junction Potential (LJP) due to high mobility of Cl⁻.[1][5] | Lower LJP than gluconate; preserves Ca²⁺-activated K⁺ currents more effectively than K-Glu.[1][5] |
| Cons | Higher Liquid Junction Potential (LJP) than KCl.[1] Can precipitate and clog the pipette.[5] Binds Ca²⁺ with low affinity.[5] | High intracellular [Cl⁻] leads to non-physiological, depolarizing GABAergic currents.[5] | Can still have an LJP. May affect certain cellular processes differently than gluconate. |
| Effect on PKA | Increases Protein Kinase A (PKA) activity by ~113%.[9] | Not specified, but high [Cl⁻] can depress G-protein modulated conductances.[10] | Increases Protein Kinase A (PKA) activity by ~139%.[9] |
Table 2: Example Formulations of K-Gluconate Based Intracellular Solutions (in mM)
| Component | Purpose | Formulation 1 (Current-Clamp)[11] | Formulation 2 (Voltage-Clamp)[12] | Formulation 3 (General Use)[13] |
| K-Gluconate | Main K⁺ Salt & Anion | 97.5 | 115 | 120 |
| KCl | Set E_Cl / AgCl wire | 32.5 | 4 | 20 |
| HEPES | pH Buffer | 10 | - | 10 |
| EGTA | Ca²⁺ Chelator | 5 | - | 0.2 |
| MgCl₂ | Enzyme Cofactor | 1 | - | 2 |
| Na₂-Phosphocreatine | Energy Reservoir | 12 | - | - |
| ATP-Mg | Energy Source | 2 | 2 | Add fresh |
| GTP-Na / GTP-NaCl | G-Protein Signaling | 0.5 | 0.3 | Add fresh |
| NaCl | - | - | 4 | - |
| pH | Physiological pH | 7.3 (with KOH) | 7.2 (with KOH) | 7.2-7.3 (with KOH) |
| Osmolarity (mOsm) | Isotonicity | 295-305 | ~270 | 280-285 |
Table 3: Quantitative Effects of Anions on Hyperpolarization-Activated Cation Current (Iₕ)
| Internal Solution Salt | Mean Iₕ Amplitude (pA ± SEM) | Number of Cells (n) |
| K-Gluconate (150 mM) | 175.0 ± 17.1 | 9 |
| KCH₃SO₃ (155 mM) | 169.2 ± 11.2 | 28 |
| KCl (155 mM) | 82.3 ± 5.7 | 20 |
| Data from recordings in CA1 pyramidal cells. The Iₕ in KCl-filled cells was significantly smaller than in K-Gluconate or KCH₃SO₃-filled cells (p < 0.001).[10] |
Experimental Protocols
Protocol 1: Preparation of a Standard K-Gluconate Based Intracellular Solution
This protocol describes the preparation of 100 mL of a general-purpose K-Gluconate based internal solution.
Materials:
-
This compound (K-Gluconate)
-
Potassium Chloride (KCl)
-
HEPES
-
EGTA
-
Magnesium Chloride (MgCl₂)
-
ATP-Mg salt (Adenosine 5'-triphosphate magnesium salt)
-
GTP-Na salt (Guanosine 5'-triphosphate sodium salt)
-
Potassium Hydroxide (KOH)
-
Ultrapure water (ddH₂O)
-
pH meter, osmometer, magnetic stirrer, 0.2 µm syringe filter
Procedure:
-
Prepare Base Solution: In a beaker with ~80 mL of ultrapure water, dissolve the main salts while stirring. For "Formulation 3" from Table 2, this would be:
-
K-Gluconate: 2.81 g (for 120 mM)
-
KCl: 0.149 g (for 20 mM)
-
HEPES: 0.238 g (for 10 mM)
-
EGTA: 0.008 g (for 0.2 mM)
-
MgCl₂: 0.021 g (for 2 mM)
-
-
Adjust pH: Carefully adjust the pH of the solution to 7.2 - 7.3 using a KOH solution (e.g., 1M or 2M).[13][14] This step is crucial as an incorrect pH can alter channel function.
-
Adjust Osmolarity: Bring the total volume up to ~97-98 mL with ultrapure water. Measure the osmolarity. Adjust the osmolarity to be 15-20 mOsm lower than your external solution (ACSF), typically in the range of 280-290 mOsm.[13] Add small amounts of water to lower or K-Gluconate to raise the osmolarity as needed.
-
Final Volume: Once the osmolarity is correct, bring the solution to a final volume of 100 mL.
-
Aliquot and Store: Aliquot the base solution into microcentrifuge tubes (e.g., 1 mL aliquots) and store at -20°C.[12][13] This base solution is stable for several months.
-
Add Energy Compounds on Recording Day: On the day of the experiment, thaw an aliquot of the base solution. Add the temperature-sensitive energy compounds, ATP and GTP, to their final concentrations.[13] Keep this final solution on ice to prevent degradation.[13]
-
Filter: Immediately before filling the recording pipette, filter the solution through a 0.2 µm syringe filter to remove any precipitate that could clog the pipette tip.[12]
Protocol 2: General Workflow for Whole-Cell Patch-Clamp Recording
This protocol provides a simplified workflow for obtaining whole-cell recordings from neurons using a K-Gluconate based internal solution.
Procedure:
-
Pipette Preparation: Pull a recording micropipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with the K-Gluconate internal solution.[12][15] A resistance of ~5 MΩ is a good starting point for most recordings.[15]
-
Filling the Pipette: Using a microloader tip, carefully fill the pipette from the back with the filtered, final internal solution, ensuring no air bubbles are trapped in the tip.
-
Approaching the Cell: Under visual guidance (e.g., DIC microscopy), lower the pipette into the recording chamber containing the cells and artificial cerebrospinal fluid (aCSF). Apply light positive pressure to the pipette to keep the tip clean.
-
Seal Formation: Approach the cell body of the target neuron.[15] When the pipette tip touches the cell membrane, a small dimple should be visible. Release the positive pressure. A high-resistance "gigaseal" (≥ 1 GΩ) should form between the pipette tip and the cell membrane.[15]
-
Membrane Rupture (Going "Whole-Cell"): Apply brief, gentle suction to the pipette to rupture the patch of membrane under the pipette tip. This establishes electrical and physical continuity between the pipette and the cell interior.
-
Recording:
-
Current-Clamp Mode: In this mode, you measure the membrane potential (voltage) while injecting a defined current. This is used to study action potential firing, resting membrane potential, and intrinsic excitability. K-gluconate based solutions are ideal for this mode as they preserve the function of K⁺ channels that shape the action potential.[13][16]
-
Voltage-Clamp Mode: In this mode, you "clamp" the membrane potential at a set value and measure the current that flows across the membrane. This is used to study the properties of specific ion channels (e.g., voltage-gated sodium or calcium channels) or to measure synaptic currents (EPSCs/IPSCs).[16]
-
Mandatory Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: A flowchart of the whole-cell patch-clamp experimental process.
References
- 1. swharden.com [swharden.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Potassium Intake, Bioavailability, Hypertension, and Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gluconate suppresses seizure activity in developing brains by inhibiting CLC-3 chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Intracellular Cl− Concentrations Depress G-Protein-Modulated Ionic Conductances | Journal of Neuroscience [jneurosci.org]
- 11. Developmental changes in potassium currents at the rat calyx of Held presynaptic terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. re-place.be [re-place.be]
- 14. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. researchgate.net [researchgate.net]
Application Notes: Formulation of Potassium Gluconate Solutions for Electrophysiology
References
- 1. swharden.com [swharden.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. re-place.be [re-place.be]
- 5. jneurosci.org [jneurosci.org]
- 6. meetings.cshl.edu [meetings.cshl.edu]
- 7. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Potassium Gluconate as a Substitute for Potassium Chloride in Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ions (K⁺) are critical for numerous physiological processes, including the maintenance of membrane potential, nerve impulse transmission, and enzyme function. In experimental settings, potassium chloride (KCl) is the most commonly used salt to provide K⁺ ions due to its physiological relevance and high solubility. However, the associated chloride ion (Cl⁻) is not always an inert bystander. Intracellular Cl⁻ is increasingly recognized as a signaling molecule, and its concentration can influence a variety of cellular processes. This has led to the use of potassium gluconate (K-gluconate) as a substitute, where the larger, more complex gluconate anion is presumed to be less biologically active than chloride.
These application notes provide a detailed overview of the considerations, protocols, and potential implications of substituting KCl with K-gluconate in various experimental contexts.
Key Considerations for Substitution
Rationale for Substituting Potassium Chloride with this compound
The primary motivation for replacing KCl with K-gluconate is to reduce the intracellular chloride concentration. This is particularly crucial in electrophysiological studies, where high intracellular Cl⁻ from a KCl-based internal solution can alter the reversal potential of GABA-A and glycine receptors, potentially causing inhibitory currents to appear depolarizing. Using K-gluconate helps to maintain a more physiological low intracellular Cl⁻ concentration.
Physicochemical and Biological Differences
It is imperative to understand that this compound is not a direct inert replacement for potassium chloride. The gluconate anion is significantly larger and has different chemical properties than the chloride ion, which can lead to several experimental differences.
-
Ionic Mobility and Liquid Junction Potential (LJP): Chloride has a higher ionic mobility than gluconate. This difference in mobility between the cation (K⁺) and the anion (gluconate) in the pipette solution versus the extracellular solution leads to a larger liquid junction potential. This potential difference can introduce a voltage error in patch-clamp recordings and must be measured and corrected for.
-
Biological Activity of Gluconate: Contrary to the assumption of it being inert, gluconate has been shown to have direct biological effects. Studies have demonstrated that gluconate can:
-
Act as an antagonist of N-methyl-D-aspartate (NMDA) receptors.
-
Inhibit CLC-3 chloride channels, which can suppress seizure activity in neonatal brains.
-
Chelate divalent cations like Ca²⁺, albeit with low affinity, which could impact calcium-dependent processes.
-
-
Chloride as a Signaling Ion: The absence of chloride, rather than the presence of gluconate, can be a significant experimental variable. Intracellular chloride is a signaling ion that can regulate:
-
The activity of various enzymes and transporters.
-
Cell cycle progression.
-
Inflammatory pathways such as NF-κB.
-
Data Presentation: Comparative Effects
While direct, comprehensive comparative studies quantifying the effects of KCl versus K-gluconate across a wide range of assays are not extensively available in the literature, the following tables summarize known quantitative and qualitative differences.
Table 1: Physicochemical and Electrophysiological Properties
| Parameter | Potassium Chloride (KCl) | This compound (K-gluconate) | Reference(s) |
| Anion | Chloride (Cl⁻) | Gluconate (C₆H₁₁O₇⁻) | |
| Ionic Mobility of Anion | Higher | Lower | |
| Liquid Junction Potential (LJP) | Low (e.g., 3 mV) | High (e.g., 11-14 mV) | |
| Effect on GABA-A Currents | Can cause depolarizing shifts | Maintains hyperpolarizing currents |
Table 2: Known Biological Effects of Anion Substitution
| Biological Process | Effect of High Intracellular Chloride (from KCl) | Effect of Gluconate Substitution | Reference(s) |
| NMDA Receptor Activity | No direct effect reported | Antagonistic action, reducing excitotoxicity | |
| CLC-3 Chloride Channels | No direct effect reported | Inhibition, leading to reduced epileptiform activity | |
| Protein Kinase A (PKA) Activity | Not reported to increase activity | Can increase PKA activity in vitro | |
| G-protein-modulated Currents | High [Cl⁻]i significantly reduces these currents | Does not reduce these currents | |
| Protein-DNA Interactions | Standard salt used | Substitution with potassium glutamate enhances interactions |
Experimental Protocols
The following are detailed protocols adapted to compare the effects of potassium chloride and this compound.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the preparation of internal solutions for whole-cell patch-clamp recordings to study the effect of the potassium salt on neuronal firing properties.
Materials:
-
Potassium Chloride (KCl)
-
This compound (C₆H₁₁KO₇)
-
HEPES
-
EGTA
-
MgCl₂
-
ATP-Mg
-
GTP-Na
-
Phosphocreatine
-
KOH
-
HCl
-
Osmometer
-
pH meter
-
0.2 µm filter
Procedure:
-
Prepare two internal solutions with identical compositions except for the primary potassium salt.
-
KCl-based Internal Solution (in mM):
-
135 KCl
-
10 HEPES
-
10 EGTA
-
2 MgCl₂
-
2 ATP-Mg
-
0.3 GTP-Na
-
10 Phosphocreatine
-
-
**K-gluconate-based Internal
-
Application Notes and Protocols for Sterile Potassium Gluconate Stock Solutions in Cell Culture
Introduction
Potassium gluconate (C₆H₁₁KO₇) is the potassium salt of gluconic acid. In cell culture, it serves as a potassium source and is often used as a substitute for potassium chloride in experimental buffers, particularly in electrophysiology studies, to manipulate the intracellular ionic environment without introducing high levels of chloride ions.[1][2] The gluconate anion is larger and less permeant through chloride channels than the chloride anion, which can be advantageous in studying ion channel function and cell membrane potential. This document provides detailed protocols for the preparation, sterilization, and quality control of sterile this compound stock solutions for use by researchers, scientists, and drug development professionals.
Materials and Reagents
-
This compound (anhydrous, cell culture grade) (e.g., Sigma-Aldrich P1847 or equivalent)[3]
-
Cell culture grade water (e.g., WFI, Milli-Q, or equivalent)
-
Potassium hydroxide (KOH) solution (e.g., 1 M) for pH adjustment
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment
-
Sterile 0.22 µm syringe or vacuum filters
-
Sterile conical tubes or bottles for storage
-
Calibrated pH meter
-
Osmometer
-
Analytical balance
-
Sterile serological pipettes and pipette tips
-
Laminar flow hood or biological safety cabinet
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of a 1 M this compound stock solution.
| Parameter | Value | Notes |
| Compound | This compound (Anhydrous) | |
| Molecular Weight | 234.25 g/mol [3] | |
| Stock Solution Concentration | 1 M (1000 mM) | A common high-concentration stock for easy dilution. |
| Mass for 100 mL of 1 M Stock | 23.425 g | |
| Solvent | Cell Culture Grade Water | |
| Final pH | 7.2 - 7.4 | Adjust with 1 M KOH or 1 M HCl as needed. |
| Sterilization Method | Sterile filtration with a 0.22 µm filter[4] | Autoclaving is not recommended due to lack of specific stability data. |
| Storage Temperature | 2-8°C (short-term) or -20°C (long-term) | |
| Shelf Life | 1-2 weeks at 2-8°C; up to 6 months at -20°C | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 1 M Sterile this compound Stock Solution
This protocol describes the preparation of 100 mL of a 1 M sterile this compound stock solution.
-
Preparation:
-
In a laminar flow hood, weigh out 23.425 g of anhydrous this compound powder using a sterile spatula and weigh boat.[3]
-
Transfer the powder to a sterile beaker or bottle.
-
Add approximately 80 mL of cell culture grade water.
-
Stir the solution with a sterile magnetic stir bar until the powder is completely dissolved. This compound is readily soluble in water.[1]
-
-
pH Adjustment:
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Aseptically measure the pH of the this compound solution. The initial pH of a 1% solution is approximately 7.0.[2]
-
Adjust the pH to the desired range (typically 7.2 - 7.4 for physiological applications) by adding 1 M KOH dropwise to increase the pH or 1 M HCl dropwise to decrease it.[4][5] Mix well after each addition and allow the reading to stabilize before proceeding.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, transfer the solution to a 100 mL sterile graduated cylinder.
-
Bring the final volume to 100 mL with cell culture grade water.
-
Mix the solution thoroughly by inverting the container several times.
-
-
Sterilization:
-
Draw the solution into a large sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, labeled storage bottle or into smaller aliquots in sterile conical tubes.[4]
-
Alternatively, for larger volumes, use a sterile vacuum filtration unit with a 0.22 µm membrane.
-
-
Storage:
-
Store the sterile stock solution at 2-8°C for short-term use (up to two weeks) or at -20°C for long-term storage (up to six months).
-
If stored at -20°C, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Quality Control of the Sterile Stock Solution
Perform the following quality control checks to ensure the prepared stock solution is suitable for cell culture experiments.
-
Visual Inspection:
-
Examine the solution for any signs of particulate matter or precipitation. The solution should be clear and colorless.[1]
-
-
Sterility Test:
-
Aseptically add a small aliquot (e.g., 100 µL) of the final sterile solution to a tube of sterile nutrient broth (e.g., Tryptic Soy Broth).
-
Incubate at 37°C for 48-72 hours and observe for any signs of microbial growth (turbidity).
-
-
pH Verification:
-
After preparation and filtration, re-check the pH of a small aliquot to ensure it remains within the target range.
-
-
Osmolality Measurement (Optional but Recommended):
Visualizations
Caption: Workflow for preparing sterile this compound stock solution.
References
Application Notes and Protocols: The Investigational Use of Potassium Gluconate in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallization is a critical bottleneck in structural biology, essential for elucidating the three-dimensional structures of macromolecules through X-ray crystallography. The selection of an appropriate precipitating agent is paramount to inducing the controlled supersaturation required for crystal formation. While a wide array of salts, polymers, and organic solvents have been established as effective precipitants, the exploration of novel reagents remains a key area of methods development.
This document explores the potential, albeit currently undocumented, use of potassium gluconate as a precipitant in protein crystallization protocols. Based on its physicochemical properties, this compound presents an interesting candidate for screening, particularly for proteins that have been recalcitrant to crystallization with conventional salts. These notes provide a theoretical framework, investigational protocols, and key data for researchers interested in exploring this compound in their crystallization trials.
Physicochemical Properties of this compound
This compound is the potassium salt of gluconic acid. Its properties suggest it may be a suitable candidate for protein crystallization screening. A summary of its relevant characteristics is presented in Table 1.
| Property | Value | Significance in Protein Crystallization |
| Molecular Formula | C₆H₁₁KO₇ | Influences molarity calculations for stock solutions. |
| Molecular Weight | 234.25 g/mol | Essential for accurate preparation of solutions. |
| Solubility in Water | Highly soluble; >900 g/L at 20°C[1][2] | High solubility allows for the preparation of concentrated stock solutions necessary for creating a wide range of screening conditions. |
| pH of 1% Solution | ~7.0[1][2] | A neutral pH means it is unlikely to cause drastic pH shifts in buffered crystallization conditions. |
| Hofmeister Series Classification | Likely Kosmotropic | As a salt of a polyhydroxy carboxylic acid, the gluconate anion is expected to be a "water-structuring" or kosmotropic agent. Kosmotropes are known to promote the precipitation of proteins by increasing the hydrophobic effect and stabilizing protein structure[3][4][5][6][7]. |
| Hygroscopicity | Low[8] | The solid form is stable and easy to handle and weigh accurately. |
Theoretical Role of this compound in Protein Crystallization
The "salting-out" effect is a primary mechanism by which salts induce protein crystallization. This process involves the competition for water molecules between the salt ions and the protein molecules. At high salt concentrations, the salt ions effectively sequester water molecules, reducing the amount of "free" water available to solvate the protein. This dehydration of the protein surface increases protein-protein interactions, leading to a decrease in solubility and, under the right conditions, the formation of an ordered crystalline lattice.
As a probable kosmotrope, this compound is theorized to enhance the hydrophobic effect. This would further promote the association of hydrophobic patches on the protein surface, a key step in the formation of crystal contacts.
References
- 1. This compound | 299-27-4 [chemicalbook.com]
- 2. This compound | 299-27-4 [amp.chemicalbook.com]
- 3. hou.usra.edu [hou.usra.edu]
- 4. Frontiers | Chaotropic and Kosmotropic Anions Regulate the Outcome of Enzyme-Mediated Dynamic Combinatorial Libraries of Cyclodextrins in Two Different Ways [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. osti.gov [osti.gov]
- 8. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
Application Notes and Protocols for Potassium Gluconate in Plant Physiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium gluconate in plant physiology research. The information compiled from recent studies highlights its role in enhancing nutrient uptake, mitigating abiotic stress, and improving overall plant growth and yield. Detailed protocols for key experiments are provided to facilitate the design and execution of research in this area.
Overview of this compound Applications
Potassium (K) is an essential macronutrient crucial for numerous physiological processes in plants, including enzyme activation, stomatal regulation, photosynthesis, and protein synthesis.[1][2][3] this compound serves as an effective source of potassium, with the gluconate moiety acting as a natural chelating agent, which can improve the absorption and translocation of potassium and other micronutrients within the plant.[4][5] This makes it a valuable tool for researchers studying nutrient dynamics and stress physiology.
Key Research Applications:
-
Enhanced Nutrient Uptake: The gluconate chelate can facilitate the absorption of potassium and other minerals through foliar application.[4][6]
-
Abiotic Stress Mitigation: this compound application has been shown to enhance plant tolerance to various abiotic stresses such as drought, salinity, and temperature stress.[1][7][8] This is achieved through mechanisms like improved osmotic adjustment, maintenance of ion homeostasis, and enhanced antioxidant defense systems.[2][9]
-
Improved Photosynthesis and Growth: Studies have demonstrated that this compound can lead to increased chlorophyll content, higher photosynthetic rates, and consequently, enhanced biomass and crop yield.[10][11][12]
-
Seed Oil Synthesis: Foliar application of this compound has been found to promote the synthesis of seed oil in certain plant species.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of potassium and this compound application on different plant species.
Table 1: Effect of Potassium Application on Crop Yield
| Crop | Potassium Treatment | Control Yield | Treated Yield | Percentage Increase | Reference |
| Triticum aestivum (Wheat) | 60 kg ha⁻¹ K | - | - | ~13% | [2] |
| Oryza sativa (Rice) | 60 kg ha⁻¹ K | 5.19 t ha⁻¹ | 6.86 t ha⁻¹ | ~32% | [2] |
| Zea mays (Maize) | Foliar spray 3% K₂O | - | 8.08 t ha⁻¹ | - | [8] |
| Vigna radiata (Mungbean) | 1% K as KNO₃ (foliar) | - | - | Significant increase | [13] |
| Solanum lycopersicum (Tomato) | 9 mM K under 75 mM NaCl | - | - | Improved root & shoot dry weight | [2] |
| Hordeum vulgare (Barley) | K treatment under 150 mM NaCl | - | - | Improved shoot fresh weight & height | [2] |
Table 2: Effect of Potassium Application on Photosynthetic Parameters
| Plant Species | Potassium Treatment | Parameter | Control Value | Treated Value | Reference |
| Triticum aestivum (Wheat) | Foliar K₂SO₄ | Net Photosynthetic Rate | - | Increased | [10] |
| Triticum aestivum (Wheat) | Foliar K₂SO₄ | Chlorophyll Content (SPAD) | - | ~10% increase | [10] |
| Zea mays (Maize) | Foliar K₂SO₄ | Chlorophyll Content (SPAD) | - | ~14% increase | [10] |
| Prunella vulgaris | Optimal KCl | Net Photosynthetic Rate | 7.67±0.39 µmol CO₂ m⁻² s⁻¹ | 12.80±0.41 µmol CO₂ m⁻² s⁻¹ | [14] |
| Malus domestica (Apple) | 6 mM K⁺ | Net Photosynthetic Rate (Pn) | Lower | Higher | [15] |
| Malus domestica (Apple) | 6 mM K⁺ | Photochemical Efficiency (Fv/Fm) | Lower | Higher | [15] |
| Zea mays (Maize) | 0% K vs Control | Photosynthetic Rate | - | Reduced by 35% | [16] |
| Zea mays (Maize) | 0% K vs Control | Stomatal Conductance | - | Decreased by 60% | [16] |
| Plantago major | High K supply | Carbon Assimilation Rate | Lower | Twice as high | [11] |
Experimental Protocols
Protocol for Foliar Application of this compound to Assess a Plant's Physiological Response
Objective: To evaluate the effect of foliar-applied this compound on the physiological parameters of a model plant species (e.g., Arabidopsis thaliana, tomato, or maize).
Materials:
-
This compound powder
-
Distilled water
-
Surfactant (e.g., Tween 20)
-
Spray bottles
-
pH meter
-
Graduated cylinders and beakers
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound. For a 4 g/L solution, dissolve 4 grams of this compound powder in 1 liter of distilled water.[12]
-
Prepare different treatment concentrations as required by the experimental design (e.g., 0 g/L as control, 2 g/L, 4 g/L, and 6 g/L).
-
Add a surfactant (e.g., Tween 20 at 0.01% v/v) to each solution to ensure even leaf coverage.
-
Adjust the pH of the solutions to a range of 6.0-6.5 using a pH meter.
-
-
Plant Growth and Treatment Application:
-
Grow the plants under controlled environmental conditions (e.g., growth chamber or greenhouse) with standardized photoperiod, temperature, and humidity.
-
At the desired growth stage (e.g., 4-6 leaf stage or at the onset of the reproductive stage), randomly assign plants to different treatment groups.
-
Apply the foliar spray in the late afternoon or early morning to maximize absorption and minimize evaporation.[17]
-
Spray the adaxial and abaxial leaf surfaces until runoff is observed. Ensure the control group is sprayed with the same solution lacking this compound.
-
Repeat the application at desired intervals (e.g., once a week for four weeks).
-
-
Data Collection and Analysis:
-
Physiological Parameters: Measure parameters such as chlorophyll content (using a SPAD meter), photosynthetic rate (using an infrared gas analyzer), and stomatal conductance at regular intervals after treatment.[10][18]
-
Growth Parameters: At the end of the experiment, harvest the plants and measure parameters like plant height, leaf area, fresh and dry biomass.[19]
-
Nutrient Analysis: Analyze the potassium concentration in the leaf tissue to determine uptake efficiency.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.
-
Protocol for Evaluating the Role of this compound in Abiotic Stress Tolerance
Objective: To investigate the effect of this compound in mitigating the adverse effects of drought stress on a crop species.
Materials:
-
This compound
-
Drought-inducing agent (e.g., Polyethylene glycol - PEG 6000) or controlled watering regime
-
Equipment for measuring plant water status (e.g., pressure chamber)
-
Spectrophotometer for biochemical assays
-
Other materials as listed in Protocol 3.1.
Procedure:
-
Plant Acclimation and Treatment:
-
Grow plants as described in Protocol 3.1.
-
A week before inducing stress, begin foliar application of this compound at the desired concentrations.
-
-
Drought Stress Induction:
-
Controlled Watering: Withhold watering for a specified period to induce drought stress. Monitor soil moisture content to ensure uniform stress levels.
-
PEG Treatment (for hydroponics or pot culture): Apply a solution of PEG 6000 to the rooting medium to create a specific water potential.
-
-
Data Collection and Analysis:
-
Plant Water Status: Measure relative water content (RWC), leaf water potential, and osmotic potential.[20]
-
Photosynthetic Pigments: Determine the concentration of chlorophyll a, chlorophyll b, and carotenoids.
-
Oxidative Stress Markers: Measure the levels of malondialdehyde (MDA) and hydrogen peroxide (H₂O₂).
-
Antioxidant Enzyme Activity: Assay the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD).[21]
-
Yield and Biomass: At the end of the stress period, measure yield components and biomass.
-
Statistical Analysis: Compare the data from stressed and non-stressed plants across different this compound treatments.
-
Signaling Pathways and Experimental Workflows
Potassium Uptake and Signaling in Response to Low Potassium
The following diagram illustrates the signaling cascade initiated in a plant root cell in response to low potassium conditions. This pathway involves the sensing of low external K⁺, leading to membrane hyperpolarization and the activation of various transporters to increase K⁺ uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Plant Calcium Signaling in Response to Potassium Deficiency [mdpi.com]
- 4. researchtrend.net [researchtrend.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. ijcmas.com [ijcmas.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Potassium Application Boosts Photosynthesis and Sorbitol Biosynthesis and Accelerates Cold Acclimation of Common Plantain (Plantago major L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Optimisation of Potassium Chloride Nutrition for Proper Growth, Physiological Development and Bioactive Component Production in Prunella vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Potassium Levels on Plant Growth, Accumulation and Distribution of Carbon, and Nitrate Metabolism in Apple Dwarf Rootstock Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of potassium fertilizer on the growth, physiological parameters, and water status of Brassica juncea cultivars under different irrigation regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Effect of potassium fertilizer on the growth, physiological parameters, and water status of Brassica juncea cultivars under different irrigation regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Issues with potassium gluconate solubility at high concentrations
Welcome to the technical support center for potassium gluconate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the solubility of this compound at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
A1: this compound is considered to be freely soluble in water.[1][2] Its high solubility is attributed to the multiple hydroxyl groups in the gluconate molecule, which readily form hydrogen bonds with water.[3] While specific quantitative values at different temperatures are not consistently reported across all sources, it is known to be readily water-soluble.[2][4][5] One source indicates a solubility of greater than 900 g/L at 20°C, while another states 590 g/L at 25°C.[6][7] A separate source suggests a solubility of 50 mg/ml in water.[8]
Q2: I'm observing precipitation in my high-concentration this compound stock solution, especially after refrigeration. What could be the cause?
A2: Precipitation in concentrated this compound solutions, particularly upon cooling, is a common issue. This is often due to the solution becoming supersaturated at lower temperatures. Although highly soluble, the solubility of this compound, like most salts, is temperature-dependent.[3] As the temperature decreases, the solubility limit is reduced, leading to the precipitation of the excess dissolved salt. Additionally, this compound is known to sometimes precipitate in solution, and sonication before use is often recommended.[9]
Q3: Are there any solvents other than water that can be used to dissolve this compound?
A3: this compound is slightly soluble in alcohol and insoluble in ether, chloroform, and benzene.[1][4][10] For most research and pharmaceutical applications, water is the recommended and most effective solvent.
Q4: How does pH affect the solubility of this compound?
A4: A 1% solution of this compound in water has a pH of approximately 7.0.[6] While the provided search results do not detail the effect of varying pH on its solubility, as the salt of a weak acid (gluconic acid) and a strong base (potassium hydroxide), significant changes in pH, especially towards the acidic side, could potentially impact its solubility.
Q5: I've noticed that the osmolarity of my prepared this compound solution is lower than theoretically calculated. Why is this?
A5: This is a known phenomenon. Gluconic acid is a weak acid, and therefore, this compound does not completely dissociate in water.[11] This incomplete dissociation results in a lower-than-expected osmolarity. To achieve the desired osmolarity, it may be necessary to add a non-ionic substance like sucrose or to increase the concentration of this compound or another component in the solution.[11]
Troubleshooting Guides
Issue 1: Precipitate Formation in Concentrated Aqueous Solutions
Symptoms:
-
Cloudiness or turbidity in the solution.
-
Visible crystalline particles settled at the bottom of the container.
-
Difficulty in achieving a clear solution, even with vigorous mixing.
Possible Causes:
-
Supersaturation: The concentration of this compound exceeds its solubility limit at the storage temperature.
-
Low Temperature: Storing the solution at reduced temperatures (e.g., 4°C) significantly decreases its solubility.
-
Contaminants: Presence of impurities that can act as nucleation sites for precipitation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Gentle Warming | Warm the solution in a water bath (e.g., 30-40°C). |
| 2 | Sonication | Place the solution in an ultrasonic bath for 10-15 minutes. |
| 3 | pH Adjustment | Check the pH of the solution. |
| 4 | Filtration | Filter the solution through a 0.22 µm or 0.45 µm filter after warming and sonication. |
| 5 | Aliquot and Store | For long-term use, consider preparing smaller aliquots and storing them at room temperature if stability allows. |
Issue 2: Inaccurate Final Concentration or Osmolarity
Symptoms:
-
Experimental results are inconsistent or not as expected.
-
Measured osmolarity is significantly lower than the calculated theoretical value.[11]
Possible Causes:
-
Incomplete Dissociation: this compound, being the salt of a weak acid, does not fully dissociate in solution.[11]
-
Hygroscopic Nature: The anhydrous form of this compound can absorb moisture from the air, leading to weighing errors.[3][12]
-
Incorrect Weighing or Dilution: Standard laboratory errors in solution preparation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Compound Form | Confirm whether you are using the anhydrous or monohydrate form of this compound and use the correct molecular weight for calculations (Anhydrous: 234.25 g/mol , Monohydrate: 252.26 g/mol ).[1] |
| 2 | Proper Storage | Store this compound in a tightly sealed container in a dry environment to minimize moisture absorption. |
| 3 | Osmolarity Adjustment | If precise osmolarity is critical, measure it using an osmometer and adjust as needed. |
| 4 | Analytical Quantification | If precise concentration is paramount, consider quantifying the potassium concentration using methods like Atomic Absorption Spectrophotometry. |
Data Presentation
Solubility of this compound
| Solvent | Solubility | Temperature | Reference |
| Water | >900 g/L | 20°C | [6] |
| Water | 590 g/L | 25°C | [7] |
| Water | 50 mg/mL | Not Specified | [8] |
| Water | Freely Soluble | Not Specified | [1][2] |
| Alcohol | Slightly Soluble | Not Specified | [1][10] |
| Ether | Insoluble | Not Specified | [1][10] |
| Glycerin | Freely Soluble | Not Specified | [1] |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁KO₇ | [1] |
| Molecular Weight (Anhydrous) | 234.25 g/mol | [1] |
| Molecular Weight (Monohydrate) | 252.26 g/mol | [1] |
| Appearance | White to yellowish-white crystalline powder or granules | [1][2] |
| pH (1% solution) | ~7.0 | [6] |
| pH (10% solution) | 7.0 - 8.3 | [6] |
| Melting Point | ~180-183 °C (decomposes) | [4][7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (e.g., 1M) this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound and minimize precipitation.
Materials:
-
This compound (anhydrous)
-
High-purity water (e.g., Milli-Q or deionized)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Water bath
-
Sonicator
-
0.22 µm sterile filter
Methodology:
-
Calculate Required Mass: For 100 mL of a 1M solution, weigh out 23.43 g of anhydrous this compound.
-
Initial Dissolution: Add approximately 70 mL of high-purity water to a beaker with a magnetic stir bar.
-
Heating and Stirring: Gently warm the water on a hot plate with stirring (do not boil). Slowly add the weighed this compound to the vortex.
-
Complete Dissolution: Continue stirring and warming until all the powder is dissolved. The solution should be clear.
-
Sonication (Optional but Recommended): Place the beaker in a sonicator for 10-15 minutes to ensure complete dissolution.[9]
-
Cooling and Volume Adjustment: Allow the solution to cool to room temperature. Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with high-purity water.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store in tightly capped containers at room temperature. For long-term storage, consider preparing aliquots to avoid repeated opening of the main stock.
Protocol 2: Quantification of Potassium Concentration by Atomic Absorption Spectrophotometry (AAS)
Objective: To accurately determine the potassium concentration in a prepared this compound solution. This protocol is adapted from the USP monograph.[1][13][14]
Materials:
-
This compound solution (Assay preparation)
-
Potassium Chloride (analytical standard)
-
Sodium Chloride solution (1 in 5, or 200 mg/mL)
-
Hydrochloric acid
-
Atomic Absorption Spectrophotometer with a potassium hollow-cathode lamp
-
Air-acetylene flame
Methodology:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of dried potassium chloride in water to create a stock solution with a precise potassium concentration (e.g., 10 µg/mL K⁺).[13]
-
Standard Preparation: Prepare a series of standard solutions (e.g., 1.0, 1.5, and 2.0 µg/mL of potassium) by diluting the standard stock solution. To each 100 mL of standard, add 2.0 mL of the sodium chloride solution and 1.0 mL of hydrochloric acid.[1][14]
-
Assay Preparation: Dilute the prepared this compound solution to an expected concentration within the range of the standards. For example, transfer 5.0 mL of a filtered ~0.18 mg/mL this compound solution to a 100-mL volumetric flask. Add 2.0 mL of the sodium chloride solution and 1.0 mL of hydrochloric acid, and dilute with water to volume.[1][14]
-
AAS Measurement: Set the AAS to the potassium emission line of 766.5 nm.[1][13] Aspirate the blank (water), standard solutions, and the assay preparation into the flame.
-
Data Analysis: Record the absorbance values. Plot a calibration curve of absorbance versus the concentration of the standard solutions. Use the linear regression of this curve to determine the potassium concentration in the assay preparation.
Visualizations
References
- 1. This compound USP, FCC Food Grade Manufacturers [potassiumgluconate.net]
- 2. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. parchem.com [parchem.com]
- 5. camen-q.com [camen-q.com]
- 6. This compound | 299-27-4 [chemicalbook.com]
- 7. D-グルコン酸カリウム ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Gluconic acid, monopotassium salt | C6H11KO7 | CID 16760467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wbcil.com [wbcil.com]
- 13. drugfuture.com [drugfuture.com]
- 14. This compound [drugfuture.com]
Technical Support Center: Preventing Potassium Gluconate Precipitation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of potassium gluconate in complex media during experiments.
Frequently Asked Questions (FAQs)
Q1: I observed a white precipitate in my complex media after adding this compound. What is causing this?
A1: The most common cause of precipitation is the interaction between the gluconate anion (C₆H₁₁O₇⁻) and divalent cations present in your complex media, such as calcium (Ca²⁺) and magnesium (Mg²⁺). While this compound is highly soluble in water, calcium gluconate and magnesium gluconate are significantly less soluble.[1][2] The gluconate ion can act as a chelating agent, binding to these metal ions and forming insoluble salts that precipitate out of the solution.[3][4]
Q2: How soluble is this compound and how does it compare to other gluconate salts?
A2: this compound is very soluble in water. In contrast, calcium and magnesium gluconate salts are sparingly soluble, which is often the root cause of precipitation issues. The presence of phosphates in the media can also lead to the precipitation of calcium and magnesium phosphates.
Table 1: Solubility of Common Gluconate Salts in Water
| Compound | Formula | Solubility at 25°C ( g/100 mL) | Reference |
|---|---|---|---|
| This compound | C₆H₁₁KO₇ | ~59 g | [5][6] |
| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | ~3.5 g | [1][2] |
| Magnesium Gluconate | C₁₂H₂₂MgO₁₄ | Data varies, but less soluble than potassium salt |[2] |
Q3: Does autoclaving cause the precipitation or degradation of this compound?
A3: this compound itself is thermally stable, and its aqueous solutions are known to resist oxidation and reduction, even at high temperatures associated with autoclaving.[4] However, autoclaving a complete medium containing this compound along with divalent cations (Ca²⁺, Mg²⁺) can promote the chemical reaction that forms less soluble gluconate salts. The high temperature accelerates the reaction kinetics, and precipitation may become visible as the medium cools.
Q4: What is the best method for preparing complex media containing a high concentration of this compound?
A4: The recommended best practice is to prepare a concentrated stock solution of this compound, sterilize it separately from the main media components, and add it aseptically to the cooled, autoclaved media. This method, known as "post-autoclave addition," prevents the heat-driven precipitation reaction with divalent cations. Filter sterilization is the preferred method for the this compound stock solution to avoid any potential, albeit minor, heat-related issues and to maintain solution clarity.
Q5: Can the pH of the media influence this compound precipitation?
A5: The pH of a 1% this compound solution is near neutral, typically between 7.0 and 8.3.[5][6] While minor pH shifts are unlikely to be the primary cause of precipitation, significant deviations from this range could potentially alter the ionization state of other media components, such as phosphates, indirectly influencing the solubility of divalent cation salts. It is always good practice to verify the final pH of your medium after all components have been added.
Troubleshooting Guide
If you encounter precipitation in your media, follow these steps to diagnose and resolve the issue.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (1M)
Materials:
-
This compound (MW: 234.25 g/mol )
-
Reagent-grade water (e.g., Milli-Q or equivalent)
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and volumetric flask
-
Sterile 0.22 µm syringe filter and syringe
-
Sterile storage bottle
Methodology:
-
Weighing: Weigh out 234.25 g of this compound powder for a 1 L solution.
-
Dissolving: Add the powder to approximately 800 mL of reagent-grade water in a beaker with a sterile magnetic stir bar.
-
Mixing: Place the beaker on a stir plate and stir until the powder is completely dissolved. This compound is highly soluble, so this should not require heating.[7]
-
Volume Adjustment: Carefully transfer the dissolved solution to a 1 L volumetric flask. Rinse the beaker with a small amount of water and add it to the flask to ensure a complete transfer. Add water to bring the final volume to exactly 1 L.
-
Filter Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile storage bottle. For larger volumes, use a positive-pressure filtration system.
-
Storage: Label the bottle clearly (e.g., "1M this compound, Sterile-Filtered, [Date]") and store at 4°C.
Protocol 2: Preparation of Complex Media with Post-Autoclave Addition
Methodology:
-
Prepare Main Medium: Prepare your complex medium by dissolving all components except for this compound in the appropriate volume of water.
-
pH Check: Adjust the pH of the main medium if necessary before sterilization.
-
Autoclave: Sterilize the main medium according to standard autoclave protocols (e.g., 121°C for 15-20 minutes).[8]
-
Cooling: Allow the autoclaved medium to cool to room temperature, or at least below 55°C, in a sterile environment (e.g., a laminar flow hood).
-
Aseptic Addition: Aseptically add the required volume of your sterile-filtered this compound stock solution (from Protocol 1) to the cooled medium.
-
Final Mix: Gently swirl the final medium to ensure the this compound is evenly distributed.
-
Storage: Store the final prepared medium at the recommended temperature (typically 4°C).
Underlying Mechanism of Precipitation
The core issue is a chemical reaction where the highly soluble potassium salt is converted into a less soluble salt. The gluconate anion readily chelates divalent cations like Ca²⁺, which are common components of complex and defined media (e.g., from yeast extract, peptone, or added as CaCl₂).
References
- 1. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 299-27-4 [amp.chemicalbook.com]
- 4. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 5. This compound | 299-27-4 [chemicalbook.com]
- 6. 299-27-4 | CAS DataBase [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Autoclaving Guidelines | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Technical Support Center: Optimizing Potassium Gluconate for Cellular Assays
Welcome to the technical support center for optimizing potassium gluconate levels in your cell culture experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is regulating potassium concentration important in cell culture?
A1: Potassium (K+) is the most abundant intracellular cation and plays a critical role in various cellular functions.[1] Maintaining an appropriate intracellular potassium concentration is essential for:
-
Resting Membrane Potential: The potassium gradient across the cell membrane is a key determinant of the resting membrane potential, which is crucial for the function of excitable cells like neurons and muscle cells.[2]
-
Cell Volume Regulation: Potassium ions are major contributors to the osmotic pressure within a cell, and their movement across the cell membrane is vital for maintaining cell volume.[3]
-
Enzyme Activation: Many enzymes, including those involved in protein synthesis and glycolysis, require potassium for their activity.[2]
-
Cell Proliferation and Cell Cycle: Changes in intracellular potassium concentration and membrane potential are associated with progression through the cell cycle.[4] Alterations in potassium channel activity can lead to cell cycle arrest.[5][6]
-
Apoptosis: A sustained decrease in intracellular potassium is a key early event in the apoptotic cascade, leading to caspase activation and DNA fragmentation.[6][7]
Q2: When should I use this compound instead of potassium chloride (KCl)?
A2: The choice between this compound and potassium chloride depends on the specific experimental requirements.
-
This compound is often preferred in electrophysiology, particularly for whole-cell patch-clamp recordings, as the larger gluconate anion is less permeant through chloride channels, thus minimizing its impact on the chloride equilibrium potential. It is also considered gentler on the stomach for oral supplementation, which may translate to being less harsh on cells in certain long-term cultures.[8][9]
-
Potassium Chloride is a common salt used to increase extracellular potassium and induce depolarization.[10] It is also used in various physiological buffers. However, in patch-clamp experiments, high intracellular chloride from KCl can alter the chloride reversal potential, which may interfere with the study of GABA-A mediated currents.
Q3: What are typical intracellular and extracellular potassium concentrations I should be aware of?
A3: Maintaining the physiological gradient between intracellular and extracellular potassium is crucial. While these values can vary between cell types, the following table provides a general overview.
| Ion | Typical Intracellular Concentration (mM) | Typical Extracellular Concentration (mM) |
| Potassium (K+) | 140 - 150[1] | 3.5 - 5.0[1] |
| Sodium (Na+) | 10 - 15 | 145 |
| Chloride (Cl-) | 5 - 15 | 110 |
| Calcium (Ca2+) | ~0.0001 | 1 - 2 |
Note: The intracellular potassium concentration in HeLa cells has been reported to be in the range of 121 to 206 mmols/liter of cell water, depending on the culture age.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate in this compound Solution | - this compound has lower solubility than KCl and can precipitate, especially at high concentrations or when stored at low temperatures.[8] - Interaction with other components in the solution. | - Prepare fresh solutions before each experiment. - Gently warm the solution and sonicate to aid dissolution.[8] - Filter the solution through a 0.22 µm filter before use. - Consider using potassium methylsulfate (KMeSO4) as an alternative with higher solubility. |
| Poor Cell Viability or Growth | - Suboptimal Potassium Concentration: Both too low and too high concentrations of potassium can be detrimental. High extracellular potassium can lead to depolarization and cell cycle arrest, while low potassium can inhibit proliferation.[12][13] - Incorrect Osmolality: Adding this compound will increase the osmolality of your media. Hyperosmolality can induce cell stress and reduce viability. | - Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and assay (see Experimental Protocols section). - Measure the osmolality of your final medium and adjust as necessary, typically by reducing the concentration of other salts like NaCl. |
| Inconsistent Experimental Results | - Age of this compound Solution: Old or improperly stored solutions may have precipitated or degraded. - Inaccurate Pipetting or Dilution: Errors in preparing working solutions can lead to variability. - Cell Passage Number: The expression of ion channels can change with cell passage number, potentially altering the cells' response to potassium.[10] | - Always use freshly prepared and filtered solutions. - Calibrate your pipettes regularly and double-check your calculations. - Maintain a consistent cell passage number for your experiments and record it meticulously. |
| Unexpected Electrophysiological Recordings | - Liquid Junction Potential (LJP): The difference in ionic composition between the pipette solution and the bath solution can create a small voltage offset. - Alteration of Intracellular Signaling: The gluconate anion can chelate divalent cations like Ca2+, potentially affecting calcium-dependent processes. | - Calculate and correct for the LJP. - If calcium signaling is critical to your experiment, consider using a different potassium salt or including a calcium buffer in your internal solution. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for a Cell Proliferation Assay
This protocol outlines a method to determine the optimal concentration of this compound for a cell proliferation assay using a colorimetric method like the MTT assay.
1. Materials:
-
Your cell line of interest (e.g., HeLa, HEK293, CHO)
-
Complete cell culture medium
-
Sterile PBS
-
This compound powder
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
2. Experimental Workflow:
Caption: Workflow for optimizing this compound concentration.
3. Detailed Steps:
-
Prepare this compound Stock Solution:
-
Prepare a sterile, high-concentration stock solution of this compound (e.g., 1 M) in nuclease-free water.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Seed Cells:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).
-
Include wells with media only for blank measurements.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Treat Cells:
-
Prepare a series of dilutions of your this compound stock solution in complete culture medium to achieve the desired final concentrations. A good starting range is 0 mM to 50 mM, with smaller increments at the lower end (e.g., 0, 2, 5, 10, 20, 30, 40, 50 mM).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a control group with the standard medium.
-
-
Incubate:
-
Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours). The optimal duration will depend on the doubling time of your cell line.
-
-
MTT Assay: [14]
-
At the end of the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Read Absorbance:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Analyze Data:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the absorbance (or percentage of control) against the this compound concentration.
-
The optimal concentration will be the one that results in the highest cell proliferation without showing signs of toxicity.
-
Signaling Pathways
Potassium ions and their flux through various potassium channels are integral to the signaling pathways that control cell proliferation and apoptosis.
Role of Potassium in Cell Cycle Progression
The progression through the cell cycle is accompanied by changes in membrane potential, which are largely regulated by potassium channels.
Caption: K+ channel-mediated signaling in cell cycle progression.[11]
An increase in the activity of certain potassium channels can lead to membrane hyperpolarization. This hyperpolarization increases the electrochemical driving force for calcium (Ca2+) entry into the cell. The resulting increase in intracellular calcium activates various signaling cascades and transcription factors that promote the expression of cyclins and cyclin-dependent kinases (CDKs), which are essential for the transition from the G1 to the S phase of the cell cycle.[3] Conversely, blocking potassium channels can lead to depolarization and cell cycle arrest.[5][6]
Role of Potassium in Apoptosis
A key event in the initiation of apoptosis is a significant efflux of potassium ions, leading to a decrease in the intracellular potassium concentration.
Caption: Role of K+ efflux in the apoptotic signaling pathway.[15]
This reduction in intracellular potassium concentration is thought to relieve the inhibition of caspases and endonucleases, thereby promoting the execution phase of apoptosis.[6] The loss of intracellular potassium also contributes to the characteristic cell shrinkage known as apoptotic volume decrease.[16] Preventing this potassium efflux, for instance by increasing the extracellular potassium concentration, can inhibit apoptosis.[7]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. K+ channels and cell cycle progression in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | K+ channels and cell cycle progression in tumor cells [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Potassium channels in cell cycle and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mediation of neuronal apoptosis by enhancement of outward potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Osmolality Effects on CHO Cell Growth, Cell Volume, Antibody Productivity and Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Manipulation of the sodium-potassium ratio as a lever for controlling cell growth and improving cell specific productivity in perfusion CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
Technical Support Center: Troubleshooting Unexpected Effects of Potassium Gluconate on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and understand the unexpected effects of potassium gluconate in cell viability experiments. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guide
This guide addresses specific issues that may arise during cell viability assays involving this compound.
Issue 1: Higher than Expected Cell Viability or a Biphasic Dose-Response
Question: I'm observing higher than expected cell viability at certain concentrations of this compound, or even a slight increase in proliferation before a decrease. What could be the cause?
Possible Causes and Solutions:
-
Metabolic Interference with Tetrazolium-Based Assays (e.g., MTT, XTT, WST-1):
-
Explanation: The gluconate component of this compound can be metabolized by cells, entering the pentose phosphate pathway (PPP).[1] This can lead to an increase in the production of reducing equivalents like NAD(P)H, which are responsible for the reduction of tetrazolium salts to a colored formazan product.[2][3] This results in a stronger colorimetric signal that can be misinterpreted as higher cell viability.
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Incubate your highest concentration of this compound with the MTT reagent in cell-free media to check for direct chemical reduction.
-
Use an Alternative Viability Assay: Switch to a non-metabolic assay, such as a crystal violet assay (stains total protein), a trypan blue exclusion assay (measures membrane integrity), or an ATP-based assay (measures cellular ATP levels, which may be less directly influenced by the gluconate pathway).[2]
-
Perform a Glucose-Dependence Test: Run the assay in glucose-free medium to see if the effect is diminished, which would suggest a metabolic interference.[3]
-
-
-
Hormetic Effect of Potassium:
-
Explanation: Potassium ions (K+) are essential for cell proliferation and survival.[4] At low to moderate concentrations, supplementing potassium might enhance the health and proliferation of cells, especially if the basal medium is potassium-deficient. High concentrations, however, can disrupt the cellular membrane potential and inhibit proliferation.[5]
-
Troubleshooting Steps:
-
Analyze Basal Media Composition: Check the potassium concentration in your cell culture medium.
-
Expand Dose Range: Test a wider range of this compound concentrations to fully characterize the dose-response curve.
-
-
Issue 2: High Variability Between Replicate Wells
Question: My replicate wells treated with this compound show significant variability in viability readings. What's happening?
Possible Causes and Solutions:
-
Precipitation of this compound:
-
Explanation: this compound is known to have solubility issues and can precipitate in solution, especially at high concentrations or after freeze-thaw cycles.[6] This leads to an uneven distribution of the compound in the wells.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh this compound solutions for each experiment.
-
Sonication: Sonicate the solution before use to ensure it is fully dissolved.[6]
-
Visual Inspection: Visually inspect the wells under a microscope for any signs of precipitation after adding the compound.
-
-
-
Inconsistent pH or Osmolality:
-
Explanation: Adding high concentrations of an ionic compound like this compound can alter the pH and osmolality of the culture medium.[7][8] Gluconic acid is a weak acid, and its dissociation can be incomplete, affecting the final osmolality.[9] These variations can stress the cells and lead to inconsistent results.
-
Troubleshooting Steps:
-
Measure pH and Osmolality: Measure the pH and osmolality of the media after adding the highest concentration of this compound.
-
Adjust pH: If the pH has shifted, adjust it back to the optimal range (typically 7.2-7.4) using sterile HCl or NaOH.
-
Osmolality Control: If osmolality is significantly altered, consider using an osmometer and adjusting it with a non-toxic osmolyte like sucrose or by preparing a custom medium.
-
-
Issue 3: Lower than Expected Cell Viability at All Concentrations
Question: I'm observing significant cell death even at low concentrations of this compound. What could be the issue?
Possible Causes and Solutions:
-
Disruption of Membrane Potential:
-
Explanation: A high concentration of extracellular potassium can depolarize the cell membrane, which can halt cell proliferation and, in some cases, trigger apoptosis.[5]
-
Troubleshooting Steps:
-
Use a More Resistant Cell Line: If possible, test a cell line known to be less sensitive to changes in membrane potential.
-
Time-Course Experiment: Perform a time-course experiment to determine if the cytotoxic effect is immediate or develops over time.
-
-
-
Contamination of this compound Stock:
-
Explanation: The this compound powder or stock solution may be contaminated with bacteria or other cytotoxic substances.
-
Troubleshooting Steps:
-
Filter Sterilize: Always filter-sterilize your this compound stock solution through a 0.22 µm filter before adding it to your culture medium.
-
Use a New Batch: If the problem persists, try a new batch of this compound from a reputable supplier.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell viability?
A1: The effect of this compound on cell viability is complex and depends on the cell type, its metabolic state, and the concentration of the compound. The potassium ion is crucial for maintaining the cell's resting membrane potential and is involved in both cell proliferation and apoptosis.[4] High extracellular potassium can inhibit proliferation.[5] The gluconate anion can be used as a carbon source by some cells, potentially influencing metabolic activity.[1] Therefore, a dose-dependent effect is expected, but it may not be a simple cytotoxic curve.
Q2: Can this compound interfere with my cell viability assay?
A2: Yes, particularly with tetrazolium-based assays like MTT, XTT, and MTS. The metabolic processing of gluconate can increase the production of NAD(P)H, leading to an overestimation of cell viability.[2][3] It is recommended to run appropriate controls or use an alternative assay method.
Q3: How should I prepare my this compound solutions for cell culture experiments?
A3: To ensure consistency and avoid artifacts:
-
Dissolve this compound in sterile, deionized water to create a concentrated stock solution.
-
Sonicate the stock solution to ensure complete dissolution.[6]
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Prepare fresh dilutions in your desired culture medium for each experiment.
-
Visually inspect the final medium for any signs of precipitation.
Q4: My this compound solution has a lower osmolality than expected. Why is this and how do I correct it?
A4: Gluconic acid is a weak acid, so this compound may not fully dissociate in solution, resulting in a lower than calculated osmolality.[9] You can either increase the amount of this compound to reach the desired osmolality or add a non-toxic osmolyte like sucrose to adjust it.[9] It is recommended to measure the osmolality of your final solution with an osmometer.
Data Presentation
Table 1: Example Cytotoxicity Data for Potassium Benzoate
(Note: This data is for potassium benzoate, a related potassium salt, and is provided as an illustrative example of data presentation.)
| Cell Line | Compound | IC50 (µg/mL) | Description |
| HepG2 | Potassium Benzoate | 72.50 | Human hepatocellular carcinoma |
| THLE2 | Potassium Benzoate | 645.7 | Normal human liver cells |
Data adapted from a study on potassium benzoate, which showed a concentration-dependent decrease in cell viability.[10]
Table 2: Effect of this compound on Neonatal Cardiomyocyte Density
| This compound (mM) | Cell Density (cells/cm²) |
| 0 (Control) | 13,083 ± 1,859 |
| 20 | Increased (not statistically significant) |
| 40 | Statistically significant increase |
| 60 | Statistically significant increase |
| 80 | Statistically significant increase |
Data adapted from a study on neonatal cardiomyocytes, where increasing concentrations of this compound led to a significant increase in cardiomyocyte percentage and density, indicating a proliferative rather than cytotoxic effect in this specific cell type and concentration range.[11]
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cytotoxicity of an Ionic Compound
This protocol is adapted for testing ionic compounds like this compound, with additional steps to control for potential artifacts.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated stock of this compound in your desired culture medium.
-
Perform serial dilutions to create a range of 2X concentrations.
-
Remove 100 µL of media from the wells and add 100 µL of the 2X this compound solutions to the respective wells, resulting in a final volume of 200 µL.
-
Include "vehicle control" wells (cells + medium) and "compound in media" control wells (no cells, but with the highest concentration of this compound).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the "compound in media" control from the treated wells to correct for any direct interaction between the compound and the MTT reagent.
-
Calculate cell viability as a percentage of the vehicle control.
-
Mandatory Visualizations
Diagram 1: Potential Mechanisms of this compound's Effect on Cell Viability
Caption: Logical relationships of this compound's components.
Diagram 2: Experimental Workflow for Troubleshooting Viability Assays
Caption: Troubleshooting workflow for unexpected viability results.
Diagram 3: Simplified Potassium-Mediated Apoptotic Signaling Pathway
References
- 1. youtube.com [youtube.com]
- 2. Potential Use of Gluconate in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effect of potassium on the cell membrane potential and the passage of synchronized cells through the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 8. An evaluation of the effects of culture medium osmolality and pH on metabolic cooperation between Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Depolarization of Cellular Resting Membrane Potential Promotes Neonatal Cardiomyocyte Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potassium Gluconate in Experimental Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues that may be related to impurities in potassium gluconate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in research-grade this compound?
A1: Research-grade this compound is typically of high purity, but can contain trace amounts of impurities. The United States Pharmacopeia (USP) sets limits for several of these, which are important to consider for sensitive experimental work.[1] Common impurities include:
-
Heavy Metals: Such as lead, mercury, arsenic, and cadmium.[1][2][3]
-
Reducing Substances: Often residual sugars from the manufacturing process.[1]
-
Endotoxins: Lipopolysaccharides from gram-negative bacteria, which can be introduced during manufacturing or handling.[4][5][6][7]
Q2: How can heavy metal impurities in this compound affect my cell culture experiments?
A2: Heavy metal contaminants can be neurotoxic and impact cell viability and function even at low concentrations.[2][8][9] In neuronal cultures, heavy metals like mercury and lead can disrupt microtubule formation and induce apoptosis.[2][8] In general, heavy metal toxicity in cell culture can manifest as:
-
Reduced cell proliferation and viability.
-
Altered cell morphology.
-
Changes in metabolic activity.[9]
-
Induction of oxidative stress and apoptosis.[8]
Q3: My biochemical assay results are inconsistent. Could reducing substances in this compound be the cause?
A3: Yes, if your assay is sensitive to reducing agents. This compound can contain up to 1.0% of reducing substances, calculated as dextrose.[1] These impurities can interfere with assays that rely on redox reactions, such as certain enzyme activity assays or immunoassays where the detection method is sensitive to redox potential.[10][11] This can lead to erroneously high or low readings, depending on the assay mechanism.
Q4: I'm performing patch-clamp electrophysiology. How critical is the purity of this compound in my internal solution?
A4: The purity is highly critical. This compound is a primary component of many internal solutions used in patch-clamp recordings to mimic the intracellular ionic environment.[12][13] Impurities can directly affect the results:
-
Divalent Cations (Heavy Metals): Can modulate or block ion channel activity, leading to altered measurements of synaptic currents or neuronal excitability.
-
Unknown Ionic Species: Can alter the reversal potential of certain ions, leading to misinterpretation of synaptic events.[14]
-
Endotoxins: While less likely to have an immediate effect on channel biophysics, they can impact cell health over longer recording periods.
Q5: What are endotoxins and why are they a concern in experiments using this compound?
A5: Endotoxins are lipopolysaccharides from the outer membrane of gram-negative bacteria.[6] They are potent immune stimulators and can cause significant issues in cell-based assays, even at very low concentrations.[4][5][6][7] If this compound is used to prepare solutions for cell culture or in vivo studies, endotoxin contamination can lead to:
-
Non-specific activation of immune cells, such as macrophages and T-cells.[4][5]
-
Altered cell growth, differentiation, and function.[6]
-
In vivo, they can cause inflammatory responses, fever, and even septic shock.[6]
Troubleshooting Guides
Issue 1: Poor Cell Health or Unexpected Results in Cell Culture
Symptoms:
-
Decreased cell viability or proliferation.
-
Changes in cell morphology.
-
Activation of inflammatory pathways or unexpected gene expression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cell culture issues.
Potential Cause & Solution:
-
Endotoxin Contamination:
-
Cause: The this compound or another reagent may be contaminated with endotoxins.
-
Solution: Use only endotoxin-tested or pyrogen-free reagents for cell culture applications.[7] Test your current this compound stock and other reagents using a Limulus Amebocyte Lysate (LAL) assay.[5] If contaminated, discard the reagent and obtain a new, certified endotoxin-free lot.
-
-
Heavy Metal Toxicity:
-
Cause: Trace heavy metals in the this compound could be affecting your cells, especially if you are using a sensitive cell line like primary neurons.[2][8][9][15][16]
-
Solution: Check the certificate of analysis for your this compound lot for heavy metal content. If this information is not available, consider having the lot tested. Switch to a higher purity grade of this compound with guaranteed low heavy metal content.
-
Issue 2: Inconsistent or Unreliable Electrophysiology Recordings
Symptoms:
-
Unstable baseline recordings.
-
Difficulty achieving a giga-seal.
-
Unexpected changes in membrane potential or resistance.
-
Inconsistent ion channel kinetics.
Troubleshooting Workflow:
References
- 1. drugfuture.com [drugfuture.com]
- 2. Molecular Mechanisms of Environmental Metal Neurotoxicity: A Focus on the Interactions of Metals with Synapse Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 5. Endotoxin: An Insidious Cell Culture Contaminant | FUJIFILM Wako [wakopyrostar.com]
- 6. corning.com [corning.com]
- 7. Lessons learned from contamination with endotoxin originated from the supplement in the cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heavy metals and adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astrocytes in heavy metal neurotoxicity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. swharden.com [swharden.com]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. researchgate.net [researchgate.net]
- 15. The effect of heavy metals on differentiated neuronal and glial cells - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Adjusting pH of Potassium Gluconate Solutions for Physiological Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium gluconate solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound-based intracellular solution for physiological studies?
A1: The optimal pH for most physiological studies, such as patch-clamp electrophysiology, is typically between 7.2 and 7.4 to mimic the intracellular environment of mammalian cells.[1][2]
Q2: Which reagents should be used to adjust the pH of a this compound solution?
A2: It is recommended to use a potassium-based acid or base to avoid introducing foreign ions that could affect your experiment. Potassium hydroxide (KOH) is commonly used to increase the pH, while a strong acid like hydrochloric acid (HCl) can be used to lower it, though adjusting with a base is more common for these solutions which are naturally slightly acidic.[3][4]
Q3: Does this compound act as a pH buffer?
A3: this compound is the salt of a weak acid, gluconic acid. The pKa of gluconic acid is approximately 3.6 to 3.9.[3][5][6] This means that a solution of this compound will have its most effective buffering capacity in the pH range of approximately 2.6 to 4.6. At physiological pH (7.2-7.4), this compound itself provides very little buffering capacity. Therefore, a separate buffering agent, such as HEPES or Tris, is essential to maintain a stable pH in your experimental solution.[1][2]
Q4: Can I autoclave my this compound solution?
A4: While this compound solutions are resistant to oxidation and reduction at high temperatures, autoclaving in the presence of certain other components, like glucose, can lead to degradation.[7] It is generally recommended to prepare the solution with sterile water and filter-sterilize it through a 0.22 µm filter to ensure sterility without risking chemical degradation.[1][8]
Q5: Why is it important to check the osmolarity of my final solution?
A5: Maintaining an appropriate osmolarity is crucial for cell viability. For intracellular recording solutions, the osmolarity is typically kept slightly lower (by 10-20 mOsm) than the extracellular solution to prevent cell swelling or shrinkage.[1] A difference greater than that can cause the cells to swell.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution | 1. Low solubility of a component at the current pH or temperature.2. Reaction between components.3. this compound itself precipitating out of the solution.[9] | 1. Ensure all components are fully dissolved before adding the next. Some components, like BAPTA, dissolve better at a near-neutral pH.[3]2. Sonication can help dissolve precipitates.[9]3. Prepare concentrated stock solutions of individual components and mix them upon final preparation.4. Filter the final solution through a 0.22 µm syringe filter.[9] |
| Difficulty achieving a stable pH | 1. Inadequate buffering capacity.2. Inaccurate pH meter calibration.3. Temperature effects on pH. | 1. Ensure you have an appropriate buffer (e.g., HEPES at 10 mM) in your solution.2. Calibrate your pH meter with fresh, standard buffer solutions before each use.3. Adjust the pH at the temperature at which you will be conducting your experiments, as pH can be temperature-dependent. |
| Patch pipette clogs frequently | 1. Undissolved particles or precipitate in the intracellular solution.[9]2. Degradation of solution components. | 1. Filter the intracellular solution immediately before use with a 0.22 µm syringe filter.[9]2. Store aliquots of the solution at -20°C and thaw just before use. Avoid repeated freeze-thaw cycles.3. Sonication of the solution before use may help break up any small aggregates.[9] |
| Observed changes in cell health or activity | 1. Incorrect pH or osmolarity.2. Gluconate chelating intracellular calcium.[10]3. Components of the internal solution affecting cellular processes.[10] | 1. Re-measure the pH and osmolarity of your solution.2. Be aware that gluconate is a weak Ca2+ chelator.[10] If precise control of intracellular calcium is critical, consider the total calcium buffering capacity of your solution.3. Review the literature for potential effects of your internal solution components on the specific channels or pathways you are studying. |
Experimental Protocols
Protocol for Preparing a this compound-Based Intracellular Solution
This protocol provides a general guideline for preparing a standard K-gluconate intracellular solution for patch-clamp electrophysiology. Concentrations should be adjusted based on specific experimental requirements.
1. Reagent Preparation:
-
Prepare high-concentration stock solutions of each component in high-purity, sterile water (e.g., Milli-Q). This allows for easier adjustment of final concentrations and helps prevent precipitation.
2. Solution Preparation:
-
In a sterile container, add the required volumes of each stock solution, starting with the largest volume component (typically water).
-
Add the this compound and other salts.
-
Add the pH buffer (e.g., HEPES).
-
Add other components such as EGTA, Mg-ATP, and Na-GTP. Note that adding ATP can significantly lower the pH.[11]
3. pH Adjustment:
-
Continuously stir the solution with a sterile stir bar.
-
Place a calibrated pH electrode into the solution.
-
Slowly add small increments of a concentrated potassium hydroxide (KOH) solution (e.g., 1 M) to raise the pH.
-
Allow the pH reading to stabilize after each addition.
-
Continue adding KOH until the target pH (e.g., 7.3) is reached.
4. Osmolarity Adjustment:
-
Measure the osmolarity of the solution using an osmometer.
-
If the osmolarity is too low, add a small amount of an osmotic agent like sucrose or mannitol. If it is too high, you may need to remake the solution with adjusted component concentrations.
5. Final Steps:
-
Bring the solution to the final desired volume with sterile water.
-
Filter the solution through a 0.22 µm syringe filter to sterilize it and remove any micro-precipitates.
-
Aliquot the solution into sterile microcentrifuge tubes and store at -20°C.
Quantitative Data Summary
| Parameter | Value | Notes |
| pKa of Gluconic Acid | ~3.6 - 3.9 | Gluconate has minimal buffering capacity at physiological pH.[3][5][6] |
| Typical pH Range for Intracellular Solutions | 7.2 - 7.4 | Mimics the intracellular environment.[1][2] |
| Typical Osmolarity for Intracellular Solutions | 270 - 290 mOsm | Should be slightly lower than the extracellular solution.[8] |
Example Intracellular Solution Composition:
| Component | Concentration (mM) |
| K-Gluconate | 115 - 130 |
| KCl | 4 - 20 |
| HEPES | 10 |
| EGTA | 0.2 - 11 |
| Mg-ATP | 2 - 4 |
| Na-GTP | 0.3 |
| NaCl | 4 - 10 |
Note: Component concentrations can vary significantly based on the specific cell type and experimental goals.[5][8]
Visualizations
Caption: Workflow for preparing pH-adjusted this compound solutions.
References
- 1. Gluconic acid | 526-95-4 [chemicalbook.com]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Human Metabolome Database: Showing metabocard for Gluconic acid (HMDB0000625) [hmdb.ca]
- 4. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]
- 5. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gluconic Acid Formula - GeeksforGeeks [geeksforgeeks.org]
- 7. byjus.com [byjus.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]
- 10. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of commercial potassium gluconate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of commercial potassium gluconate. For researchers, scientists, and drug development professionals, ensuring the consistency of reagents is critical for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We recently switched to a new batch of this compound and are observing unexpected changes in our cell culture's pH and growth rate. What could be the cause?
A1: Batch-to-batch variations in pH and the presence of organic impurities could be contributing factors. The pH of a this compound solution can vary between batches, potentially affecting the buffering capacity of your culture medium.[1] Additionally, the presence of unidentified organic impurities, even within acceptable limits, might have biological activity that could impact cell growth and viability.[1] We recommend preparing a solution of the new batch and measuring its pH to compare it with the previous batch.
Q2: Our experimental results show inconsistent potassium ion concentration despite preparing solutions with the same weight of this compound from different batches. Why is this happening?
A2: This issue likely stems from variations in the hydration state and purity of the this compound. This compound can be anhydrous or a monohydrate, and the water content can differ between batches, affecting the actual concentration of this compound when measured by weight.[2] Furthermore, the assay (purity) of the material can vary within the acceptable range of 97.0% to 103.0% (on a dried basis), which will also influence the final potassium concentration.[2][3]
Q3: Can impurities in this compound affect downstream applications, such as enzymatic assays or drug formulation stability?
A3: Yes, impurities can have a significant impact. For example, heavy metals, if present in higher than specified amounts, can inhibit enzyme activity. Reducing substances, another potential impurity, can interfere with assay chemistries or degrade active pharmaceutical ingredients in a formulation.[4] It is crucial to review the Certificate of Analysis (CofA) for each batch and, if your application is particularly sensitive, consider performing in-house validation.
Troubleshooting Guide
Issue 1: Inconsistent Biological Assay Results
-
Symptom: A cell-based assay or enzymatic reaction yields different results (e.g., altered cell viability, enzyme kinetics) when using a new batch of this compound.
-
Potential Cause:
-
Effective Potassium Concentration: Differences in water content ('Loss on Drying') or overall purity ('Assay') between batches are leading to different final potassium concentrations in your experiment.
-
Presence of Bioactive Impurities: Unidentified organic impurities or variations in the levels of specified impurities (e.g., reducing substances) may be affecting the biological system.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assays.
Quality Control and Batch Validation
To mitigate the impact of batch-to-batch variability, it is advisable to perform in-house quality control on new batches of critical reagents like this compound, especially for sensitive applications.
Incoming Reagent QC Workflow
Key Quality Attributes and Specifications
The United States Pharmacopeia (USP) provides specifications for this compound. When comparing batches, pay close attention to the following parameters on the Certificate of Analysis.
| Parameter | USP Specification | Potential Impact of Variability |
| Assay (on dried basis) | 97.0% - 103.0% | Affects the true concentration of this compound in a prepared solution. |
| Loss on Drying | Anhydrous: ≤ 3.0% Monohydrate: 6.0% - 7.5% | A higher water content will lead to a lower effective concentration when preparing solutions by weight. |
| Reducing Substances | ≤ 1.0% | Can interfere with redox-sensitive assays and may indicate the presence of other organic impurities. |
| Heavy Metals | ≤ 20 ppm | Can be toxic to cells or inhibit enzymatic reactions. |
Data sourced from USP specifications for this compound.[2][5]
Experimental Protocols
Assay of this compound by Titration
This method determines the purity of this compound.
-
Principle: This is an acid-base titration performed in a non-aqueous solvent. The this compound is dissolved in glacial acetic acid and titrated with a standardized solution of perchloric acid.
-
Reagents:
-
Glacial Acetic Acid
-
0.1 N Perchloric Acid in Glacial Acetic Acid (standardized)
-
Quinaldine Red TS (indicator)
-
-
Procedure:
-
Accurately weigh approximately 175 mg of this compound.
-
Transfer the sample to a 200-mL Erlenmeyer flask.
-
Add 75 mL of glacial acetic acid and dissolve the sample, heating gently if necessary.
-
Cool the solution to room temperature.
-
Add a few drops of Quinaldine Red TS indicator.
-
Titrate with 0.1 N perchloric acid to a colorless endpoint.
-
Each mL of 0.1 N perchloric acid is equivalent to 23.42 mg of C₆H₁₁KO₇.[4]
-
-
Calculation: (Volume of Titrant (mL) * Normality of Titrant * 23.42) / (Weight of Sample (mg)) * 100%
Determination of Potassium Content by Atomic Absorption Spectroscopy (AAS)
This method provides a precise measurement of the potassium concentration.
-
Principle: The sample is atomized in a flame, and the amount of light absorbed by the potassium atoms at a specific wavelength is proportional to the concentration of potassium in the sample.
-
Reagents and Equipment:
-
Atomic Absorption Spectrophotometer with a potassium hollow-cathode lamp
-
Potassium Chloride (for standard preparation)
-
Sodium Chloride Solution
-
Hydrochloric Acid
-
Deionized Water
-
-
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of potassium from dried potassium chloride (19.07 µg/mL of KCl is equivalent to 10 µg/mL of K⁺).
-
From the stock solution, prepare a series of standard solutions containing 1.0, 1.5, and 2.0 µg/mL of potassium. Each standard should also contain a final concentration of 4 mg/mL of sodium chloride and 1% v/v hydrochloric acid.[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound in deionized water to achieve a theoretical concentration within the range of the standards (e.g., an initial solution of ~0.18 mg/mL of this compound).
-
Dilute the sample solution to fall within the standard curve range, adding sodium chloride and hydrochloric acid to match the matrix of the standard solutions.[6]
-
-
Analysis:
-
Set the AAS to the potassium wavelength of 766.5 nm.
-
Aspirate the blank, standards, and sample solution into the air-acetylene flame.
-
Record the absorbance readings.
-
-
Calculation:
-
Plot a calibration curve of absorbance versus the concentration of the potassium standards.
-
Determine the concentration of potassium in the sample solution from the calibration curve.
-
Calculate the percentage of potassium in the original this compound sample.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound USP BP Ph Eur IP Reagent Manufacturers [mubychem.com]
- 3. This compound, Anhydrous, USP, 97-103%, Spectrum Chemical 500 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
- 4. fao.org [fao.org]
- 5. wisentbioproducts.com [wisentbioproducts.com]
- 6. drugfuture.com [drugfuture.com]
Technical Support Center: Endotoxin Removal from Potassium Gluconate Preparations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for removing endotoxins from potassium gluconate preparations.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern in this compound preparations?
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[1] They are pyrogenic, meaning they can induce fever and a strong inflammatory response if they enter the bloodstream.[1] For parenteral drug products like this compound injections, it is critical to remove endotoxins to ensure patient safety.
Q2: What are the common sources of endotoxin contamination in this compound preparations?
Endotoxin contamination can originate from various sources throughout the manufacturing process, including:
-
Raw materials: Water, this compound powder, and other excipients can be contaminated with Gram-negative bacteria.
-
Equipment: Inadequately cleaned and sterilized equipment can harbor bacteria and endotoxins.
-
Personnel: Human handling can introduce microbial contamination.
-
Environment: The manufacturing environment, if not properly controlled, can be a source of endotoxins.
Q3: What are the primary methods for removing endotoxins from pharmaceutical preparations?
Several methods are employed for endotoxin removal, each with its own advantages and limitations. The most common techniques include:
-
Ultrafiltration: This method separates endotoxins based on their molecular size.
-
Adsorption: Using materials like activated carbon to bind and remove endotoxins.
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge.
-
Affinity Chromatography: This method utilizes ligands with a high affinity for endotoxins to capture them.
-
Phase Separation: Using detergents like Triton X-114 to partition endotoxins into a separate phase.
Q4: How do I choose the most suitable endotoxin removal method for my this compound preparation?
The choice of method depends on several factors, including the scale of your process, the initial endotoxin concentration, the desired final endotoxin level, and the potential for product loss. For this compound, which is a small organic acid salt, methods like ultrafiltration and ion-exchange chromatography are often effective. It is crucial to validate the chosen method to ensure it does not negatively impact the quality and stability of the this compound solution.
Q5: How is the endotoxin level in a sample quantified?
The most common method for quantifying endotoxin levels is the Limulus Amebocyte Lysate (LAL) test.[2] This assay utilizes a lysate derived from the blood cells of the horseshoe crab, which clots in the presence of endotoxins.[2] There are three main variations of the LAL test: the gel-clot, turbidimetric, and chromogenic methods.[3]
Troubleshooting Guides
Issue 1: Low Endotoxin Removal Efficiency
Possible Causes:
-
Inappropriate Method Selection: The chosen method may not be optimal for the specific characteristics of your this compound solution.
-
Suboptimal Operating Parameters: Factors like pH, temperature, and flow rate can significantly impact the efficiency of the removal process.
-
Endotoxin Aggregation: Endotoxins can form large aggregates that may be difficult to remove.
-
Interaction with this compound: Endotoxins might interact with this compound, making them less accessible for removal.
Troubleshooting Steps:
-
Review Method Suitability:
-
For ion-exchange chromatography , ensure the pH of the this compound solution is appropriate to maintain a strong negative charge on the endotoxin and allow for effective binding to the anion exchange resin.
-
For ultrafiltration , verify that the molecular weight cut-off (MWCO) of the membrane is suitable for retaining endotoxin aggregates while allowing this compound to pass through.
-
-
Optimize Operating Parameters:
-
pH Adjustment: The LAL assay is sensitive to pH and works best in the range of 6.0-8.0.[4] Adjust the pH of your sample if necessary.
-
Temperature Control: Ensure the process is conducted at the recommended temperature for the chosen method.
-
Flow Rate: For chromatographic methods, a slower flow rate can increase the interaction time between the endotoxin and the stationary phase, improving removal.
-
-
Address Endotoxin Aggregation:
-
Consider using a chelating agent like EDTA to disrupt divalent cation bridges that stabilize endotoxin aggregates. However, be aware that chelating agents can also interfere with the LAL test.[5]
-
-
Validate the LAL Test:
-
Perform a positive product control (PPC) to ensure that the this compound solution itself is not inhibiting the LAL test, leading to falsely low readings.
-
Issue 2: Significant Product Loss During Endotoxin Removal
Possible Causes:
-
Non-specific Binding: The chosen removal method may also bind to this compound, leading to its loss.
-
Harsh Process Conditions: Extreme pH or temperature can degrade the product.
-
Membrane Fouling: In ultrafiltration, the membrane can become clogged, leading to product retention.
Troubleshooting Steps:
-
Optimize Method Selectivity:
-
In ion-exchange chromatography , adjust the buffer composition and pH to minimize the interaction of this compound with the resin.
-
Consider using a more specific affinity chromatography resin that has a high affinity for endotoxins but a low affinity for your product.
-
-
Modify Process Conditions:
-
Operate at a pH and temperature that are known to be stable for this compound.
-
For ultrafiltration , pre-filter the solution to remove any particulates that could foul the membrane. Consider using a tangential flow filtration (TFF) system to minimize concentration polarization and fouling.
-
-
Perform Product Recovery Studies:
-
Quantify the amount of this compound before and after the endotoxin removal step to accurately determine the extent of product loss.
-
Issue 3: LAL Test Interference
Possible Causes:
-
pH of the Sample: The pH of the this compound solution may be outside the optimal range for the LAL enzyme cascade.
-
Presence of Interfering Substances: Components of the formulation, including the this compound itself or other excipients, may inhibit or enhance the LAL reaction. Organic acids have been reported to interfere with the gel-clot assay.[6]
-
High Salt Concentration: The ionic strength of the solution can affect the LAL test.
Troubleshooting Steps:
-
pH Adjustment:
-
Measure the pH of the sample-LAL mixture and adjust it to be within the range of 6.0-8.0 if necessary.[4]
-
-
Sample Dilution:
-
Diluting the sample with LAL reagent water is the simplest and most common way to overcome interference.[7] It is essential to determine the Maximum Valid Dilution (MVD) for your product.
-
-
Use of an Archiving Buffer:
-
For samples with a pH outside the optimal range, a buffer can be used to reconstitute the LAL reagent or dilute the sample.[7]
-
-
Consider Alternative LAL Test Methods:
-
Perform Inhibition/Enhancement Testing:
-
This is a critical validation step to confirm that your sample matrix does not interfere with the LAL test. It involves spiking the sample with a known amount of endotoxin and verifying its recovery.
-
Data Presentation
Table 1: Comparison of Common Endotoxin Removal Methods
| Method | Principle | Endotoxin Removal Efficiency | Product Recovery | Advantages | Disadvantages |
| Ultrafiltration | Size exclusion | >99%[8] | High (e.g., 94% for a small molecule drug)[8] | Scalable, can be integrated into the manufacturing process.[8] | Membrane fouling can be an issue; not suitable if the product has a similar molecular weight to endotoxin aggregates. |
| Activated Carbon | Adsorption | High | Variable, can be low due to non-specific binding. | Cost-effective, large surface area for adsorption. | Non-selective, can lead to significant product loss. |
| Anion-Exchange Chromatography | Charge-based separation | >99% | Generally high, but can be lower for negatively charged products. | High binding capacity for endotoxins, can be regenerated. | Product loss can occur if the product is also negatively charged. |
| Affinity Chromatography | Specific binding | Very high | High | High specificity for endotoxins, resulting in low product loss. | Higher cost of affinity ligands. |
| Phase Separation (Triton X-114) | Partitioning | Up to 99% | Can be high, but requires removal of the detergent. | Effective for a wide range of products. | The detergent must be removed in a subsequent step, which can lead to product loss. |
Experimental Protocols
Protocol 1: Endotoxin Removal using Anion-Exchange Chromatography
Materials:
-
This compound solution contaminated with endotoxin
-
Anion-exchange chromatography column (e.g., containing a quaternary ammonium-based resin)
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)
-
LAL test kits
-
Endotoxin-free water
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes of equilibration buffer at a recommended flow rate.
-
Sample Loading: Load the this compound solution onto the column. The pH of the solution should be such that the endotoxins are negatively charged and will bind to the positively charged resin.
-
Collection of Flow-through: Collect the flow-through fraction. This fraction should contain the purified this compound, as it is not expected to bind to the anion-exchange resin under these conditions.
-
Column Wash: Wash the column with several column volumes of equilibration buffer to remove any unbound material.
-
Elution (Optional): Elute the bound endotoxins using the high-salt elution buffer. This step is for column regeneration.
-
Endotoxin Testing: Determine the endotoxin concentration in the initial sample and the collected flow-through fraction using the LAL test.
-
Product Quantification: Measure the concentration of this compound in the initial sample and the flow-through to determine the product recovery rate.
Protocol 2: LAL Test for Endotoxin Quantification (Gel-Clot Method)
Materials:
-
This compound sample (and dilutions)
-
LAL reagent (reconstituted according to the manufacturer's instructions)
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water (LRW)
-
Depyrogenated glass test tubes and pipettes
-
Heating block or water bath at 37°C ± 1°C
Procedure:
-
Preparation of Controls:
-
Positive Product Control (PPC): Spike a dilution of the this compound sample with a known concentration of CSE (typically 2λ, where λ is the labeled sensitivity of the LAL reagent).
-
Negative Control: Use LRW in place of the sample.
-
Positive Control: Spike LRW with CSE.
-
-
Sample Preparation: Prepare a series of dilutions of the this compound sample using LRW. The dilutions should bracket the expected endotoxin concentration and be within the MVD.
-
Assay:
-
Add 100 µL of each sample, dilution, and control to separate depyrogenated test tubes.
-
Add 100 µL of the reconstituted LAL reagent to each tube.
-
Gently mix and incubate the tubes at 37°C for 60 minutes without vibration.
-
-
Reading the Results:
-
After incubation, carefully invert each tube 180°.
-
A positive result is indicated by the formation of a solid gel clot that remains intact at the bottom of the tube.
-
A negative result is indicated by the absence of a solid clot (the solution remains liquid or forms a viscous gel that does not hold its integrity upon inversion).
-
-
Interpretation: The endotoxin concentration of the sample is determined by the last dilution in the series that gives a positive result. The test is valid only if all controls give the expected results (Negative Control: negative; Positive Control: positive; PPC: positive).
Mandatory Visualizations
Caption: Endotoxin (LPS) signaling through the TLR4 receptor complex.
Caption: General workflow for endotoxin removal and testing.
References
- 1. Current technologies to endotoxin detection and removal for biopharmaceutical purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 3. matresearch.com [matresearch.com]
- 4. acciusa.com [acciusa.com]
- 5. acciusa.com [acciusa.com]
- 6. Interference in the Limulus amebocyte lysate assay for endotoxin determination in peritoneal dialysis fluids and concentrates for hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Interference of Gluconate in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the interference caused by gluconate in a variety of biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is gluconate and why is it a potential source of interference in my assays?
A: Gluconate is the conjugate base of gluconic acid, a mild organic acid. It is frequently introduced into experimental workflows as a counter-ion for cations like calcium (calcium gluconate) and sodium (sodium gluconate), or in buffers. While often considered inert, gluconate can act as a chelating agent, particularly for divalent cations like calcium (Ca²⁺), which can interfere with assays that are sensitive to ion concentrations.[1] This interference can lead to inaccurate quantification of analytes and misinterpretation of results.
Q2: Which types of biochemical assays are most susceptible to gluconate interference?
A: Assays that are highly sensitive to divalent cation concentrations are most at risk. This includes:
-
Calcium-dependent enzymatic assays: Many enzymes require calcium as a cofactor. Gluconate can sequester calcium, leading to reduced enzyme activity and an underestimation of the reaction rate.
-
Fluorescent calcium indicator assays: Assays using fluorescent dyes like Fura-2 to measure intracellular calcium concentrations can be affected. Gluconate can buffer the free calcium concentration, leading to an underestimation of the true calcium signal upon stimulation.[1]
-
Assays involving other divalent cations: While the most well-documented effect is on calcium, gluconate may also chelate other divalent cations like magnesium (Mg²⁺) and zinc (Zn²⁺), potentially interfering with assays dependent on these ions.
-
Electrophysiology studies: In patch-clamp experiments, intracellular solutions often contain potassium gluconate. The calcium-buffering effect of gluconate can alter neuronal excitability and neurotransmitter release.[1]
Q3: How can I determine if gluconate is interfering with my assay?
A: The best approach is to run a series of control experiments:
-
Spike and Recovery: Add a known concentration of your analyte to a sample with and without gluconate. A significant difference in the measured concentration indicates interference.
-
Serial Dilution: Dilute a sample containing gluconate. If the interference is concentration-dependent, you may observe non-linear results upon dilution.
-
Use of an Alternative Counter-ion: If possible, substitute the gluconate salt with a salt containing a non-interfering counter-ion, such as chloride or methylsulfonate, and compare the results.
Troubleshooting Guides
Issue 1: Lower than expected signal in a calcium-dependent assay.
Possible Cause: Gluconate in your sample or buffer is chelating the free calcium ions, reducing the effective concentration available for the assay components.[1]
Troubleshooting Steps:
-
Quantify the Interference: Perform a calcium titration experiment to determine the extent of gluconate's buffering capacity in your specific assay conditions (see Experimental Protocol 1).
-
Increase Calcium Concentration: If the interference is moderate, you may be able to overcome it by increasing the concentration of calcium in your assay buffer. This should be done cautiously, as excessively high calcium levels can also affect assay performance.
-
Switch to an Alternative Buffer: Replace your gluconate-containing buffer with a buffer system that does not chelate calcium, such as HEPES or Tris-based buffers.
-
Remove Gluconate from the Sample: For precious or complex samples, consider removing the gluconate using anion exchange chromatography (see Experimental Protocol 2).
Issue 2: Inconsistent results in a fluorescence-based assay.
Possible Cause: While direct fluorescence interference from gluconate is not widely reported, it can indirectly affect fluorescent assays by altering the local chemical environment or interacting with fluorescent probes, particularly those sensitive to ionic strength or cation concentrations.
Troubleshooting Steps:
-
Run a Dye Control: Test the effect of gluconate on the fluorescence of your probe in the absence of the analyte. A change in fluorescence intensity or spectral properties would indicate direct interference.
-
Optimize Ionic Strength: Ensure that the ionic strength of your assay buffer is consistent across all samples and controls, as changes in ionic strength can affect the performance of some fluorescent dyes.
-
Consider Alternative Probes: If direct interference is suspected, investigate the use of a different fluorescent probe with a distinct chemical structure and mechanism of action.
Issue 3: Unexpected enzyme kinetics in a NAD+/NADH-based assay.
Possible Cause: While direct interference of gluconate with NAD+/NADH-based assays is not well-documented, gluconate is a metabolite that can be phosphorylated by gluconokinase.[2] In cell-based assays or assays using crude lysates, the presence of such enzymatic activity could potentially consume ATP and affect assays that are sensitive to the energy state of the sample.
Troubleshooting Steps:
-
Assay Specificity Control: Run the assay with and without the primary substrate of the enzyme of interest. Any reaction observed in the absence of the substrate could indicate a side reaction involving gluconate.
-
Use Purified Components: If possible, use purified enzymes and substrates to minimize the risk of confounding side reactions.
-
Sample Deproteinization: For non-enzymatic assays measuring metabolites, consider deproteinizing the sample to remove any potentially interfering enzymes.
Data Presentation
Table 1: Quantitative Impact of Gluconate on Calcium Buffering
This table summarizes the calcium-binding properties of gluconate, which can lead to interference in calcium-sensitive assays. The Ca²⁺ binding ratio indicates the amount of calcium bound per unit of gluconate.
| Anion | Concentration (mM) | Ca²⁺ Binding Ratio | Apparent K D for Ca²⁺ (mM) | Reference |
| Gluconate | 100 | 1.75 | 15.5 | [1] |
| Methanesulfonate | - | Negligible | - | [1] |
Experimental Protocols
Experimental Protocol 1: Fluorimetric Titration to Quantify Calcium Buffering by Gluconate
This protocol allows for the determination of the calcium-binding capacity of a solution containing gluconate using a fluorescent calcium indicator.
Principle:
The dissociation constant (K D ) of a fluorescent calcium indicator dye will appear to increase in the presence of a low-affinity calcium binder like gluconate. By comparing the apparent K D in the presence and absence of gluconate, the calcium-binding ratio of gluconate can be calculated.[1]
Materials:
-
Fluorometer
-
Fluorescent calcium indicator dye (e.g., Fura-2FF)
-
Calcium chloride (CaCl₂) standard solution
-
EGTA
-
HEPES buffer (or other non-chelating buffer)
-
This compound
-
Potassium chloride (as a control)
Methodology:
-
Prepare Solutions:
-
Prepare a "gluconate-free" buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.2).
-
Prepare a "gluconate-containing" buffer (e.g., 100 mM this compound, 10 mM HEPES, pH 7.2).
-
Add a known concentration of the calcium indicator dye (e.g., 1 µM Fura-2FF) to both buffers.
-
Add a small amount of EGTA (e.g., 10 µM) to chelate any contaminating calcium.
-
-
Perform Titration:
-
Place the gluconate-free buffer with the dye in the fluorometer.
-
Record the baseline fluorescence.
-
Add small, precise aliquots of the CaCl₂ standard solution and record the fluorescence at the appropriate excitation and emission wavelengths after each addition.
-
Continue until the fluorescence signal saturates.
-
-
Repeat for Gluconate Solution:
-
Repeat the titration process with the gluconate-containing buffer.
-
-
Data Analysis:
-
Calculate the free calcium concentration at each point of the titration.
-
Plot the fluorescence intensity against the free calcium concentration for both buffers.
-
Fit the data to a binding curve to determine the apparent K D in each condition.
-
The increase in the apparent K D in the presence of gluconate can be used to calculate its calcium-binding ratio.
-
Experimental Protocol 2: Anion Exchange Chromatography for Gluconate Removal
This protocol provides a general framework for removing negatively charged gluconate ions from a biological sample. Note: This protocol should be optimized for your specific sample type and downstream application.
Principle:
Anion exchange chromatography separates molecules based on their net negative charge. At a neutral pH, gluconate is negatively charged and will bind to a positively charged anion exchange resin. The sample components that are less negatively charged or positively charged will flow through the column.
Materials:
-
Anion exchange column (e.g., DEAE-Sepharose)
-
Equilibration buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Elution buffer (e.g., 10 mM Tris-HCl with a high salt concentration, e.g., 1 M NaCl, pH 7.4)
-
Sample containing gluconate
Methodology:
-
Column Equilibration:
-
Equilibrate the anion exchange column with 5-10 column volumes of equilibration buffer.
-
-
Sample Loading:
-
Ensure your sample is at the same pH and ionic strength as the equilibration buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Load the sample onto the equilibrated column.
-
-
Wash:
-
Wash the column with 2-5 column volumes of equilibration buffer to remove unbound molecules. Collect the flow-through, as this will contain your sample minus the bound gluconate.
-
-
Elution (Optional):
-
To confirm that gluconate was bound, you can elute it from the column using the high-salt elution buffer.
-
-
Validation:
-
Assay the collected flow-through for the presence of gluconate to confirm its removal.
-
It is crucial to validate that the analyte of interest did not bind to the column and was fully recovered in the flow-through.[3]
-
Visualizations
Caption: Mechanism of gluconate interference by cation chelation.
Caption: Troubleshooting workflow for gluconate interference.
References
Validation & Comparative
A Comparative Guide: Potassium Gluconate vs. Potassium Chloride in Electrophysiology
For researchers, scientists, and drug development professionals engaged in electrophysiological studies, the composition of the intracellular recording solution is a critical determinant of experimental outcomes. The choice of the primary potassium salt, typically potassium gluconate (K-Glu) or potassium chloride (KCl), can significantly influence neuronal behavior and data interpretation. This guide provides an objective comparison of these two commonly used salts, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate internal solution for your research needs.
At a Glance: Key Differences and Considerations
The fundamental difference between this compound and potassium chloride lies in their anionic components and the subsequent physiological effects. This compound is favored for studies aiming to mimic physiological intracellular chloride concentrations, thereby preserving the hyperpolarizing nature of GABAergic inhibition.[1][2] In contrast, potassium chloride-based solutions, with their high chloride content, are often used to amplify GABAergic currents for easier detection, although this comes at the cost of shifting the reversal potential for chloride to a more depolarized level.[1][2][3]
| Parameter | This compound | Potassium Chloride | Rationale & Key Considerations |
| Primary Use | Mimicking physiological low intracellular chloride; studying action potentials and firing patterns.[3][4] | Enhancing inward GABAergic currents for easier measurement.[2][3] | The large, relatively impermeant gluconate anion helps maintain a low intracellular chloride concentration, similar to in vivo conditions. High intracellular chloride from KCl shifts the GABA reversal potential, making GABAergic responses depolarizing.[1] |
| Effect on GABAergic Signaling | Maintains hyperpolarizing or shunting inhibition.[1] | Can cause depolarizing (excitatory) GABAergic currents.[1] | The direction of GABAA receptor-mediated current is dictated by the chloride equilibrium potential (ECl), which is highly dependent on the intracellular chloride concentration.[5] |
| Liquid Junction Potential (LJP) | Larger (approx. -10 to -15 mV).[6][7][8] | Smaller (approx. -3 mV).[6] | The lower mobility of the gluconate anion compared to chloride leads to a larger potential difference at the pipette tip-bath solution interface.[3][9] This requires correction for accurate membrane potential measurements.[8] |
| Potential Artifacts | Can chelate Ca2+ with low affinity, potentially affecting calcium-dependent processes.[1] May inhibit certain chloride channels (e.g., CLC-3) and NMDA receptors.[10][11][12] Can sometimes precipitate, increasing access resistance.[1] | High intracellular chloride can depress G-protein modulated currents (e.g., GABAB) and affect the kinetics of GABAA receptor deactivation.[6][13] | Researchers should be aware of these potential off-target effects when interpreting data. |
| Pipette Resistance | Can sometimes be higher and increase over time.[1] | Generally results in lower pipette resistance.[1] | The higher mobility of chloride ions contributes to a lower resistance. |
Impact on Cellular Physiology: Signaling Pathways and Experimental Workflows
The choice between this compound and potassium chloride directly impacts the study of synaptic inhibition and neuronal excitability.
GABAergic Signaling Pathway
The primary inhibitory neurotransmitter in the mature central nervous system, GABA, acts on GABAA receptors, which are ligand-gated chloride channels.[5] The direction of chloride flow through these channels, and thus the inhibitory or excitatory nature of the GABAergic signal, is determined by the intracellular chloride concentration, which is maintained by cation-chloride cotransporters like KCC2 and NKCC1.[5][14][15]
A this compound-based internal solution helps maintain the low intracellular chloride concentration necessary for hyperpolarizing GABAergic inhibition. Conversely, a high concentration of potassium chloride in the pipette will artificially raise the intracellular chloride, potentially causing GABA to elicit a depolarizing, excitatory response.[1]
Whole-Cell Patch Clamp Workflow
The decision of which potassium salt to use is an early and critical step in the experimental workflow of whole-cell patch-clamp recording.
This workflow highlights that the composition of the internal solution is a foundational step that influences all subsequent data acquisition and interpretation.
Logical Comparison of Key Features
A direct comparison highlights the trade-offs associated with each salt.
Experimental Protocols
Accurate and reproducible preparation of internal solutions is paramount. The following are standard protocols for this compound- and potassium chloride-based intracellular solutions.
Protocol 1: K-Gluconate Based Internal Solution (Low Chloride)
This solution is designed to approximate physiological intracellular chloride levels, making it suitable for studying action potential firing and preserving the inhibitory nature of GABAergic transmission.[4][16]
Materials:
-
This compound (K-C₆H₁₁O₇)
-
Potassium chloride (KCl)
-
HEPES
-
EGTA
-
Magnesium ATP (Mg-ATP)
-
Sodium GTP (Na-GTP)
-
Potassium hydroxide (KOH) for pH adjustment
-
Deionized water (ddH₂O)
Procedure:
-
In a suitable container, dissolve the following in approximately 80% of the final volume of ddH₂O:
-
140 mM K-gluconate
-
4 mM KCl
-
10 mM HEPES
-
0.5 mM EGTA
-
-
Stir until all components are fully dissolved.
-
Add the temperature-sensitive components:
-
4 mM Mg-ATP
-
0.4 mM Na-GTP
-
-
Bring the solution to the final volume with ddH₂O.
-
Measure and adjust the osmolarity to be 10-20 mOsm lower than the external solution (typically ~280-295 mOsm).[1][4]
-
Aliquot the solution and store at -20°C.[16]
-
Before use, thaw an aliquot and filter through a 0.22 µm syringe filter. Keep on ice during the experiment.[1][16]
Protocol 2: KCl-Based Internal Solution (High Chloride)
This solution is used when the goal is to create a large, inward chloride current upon GABAA receptor activation at negative holding potentials.[3][17]
Materials:
-
Potassium chloride (KCl)
-
HEPES
-
EGTA
-
Magnesium chloride (MgCl₂)
-
Calcium chloride (CaCl₂)
-
Potassium hydroxide (KOH) for pH adjustment
-
Deionized water (ddH₂O)
Procedure:
-
In a suitable container, dissolve the following in approximately 80% of the final volume of ddH₂O:
-
150 mM KCl
-
10 mM HEPES
-
1 mM MgCl₂
-
2 mM CaCl₂
-
-
Stir until all components are fully dissolved.
-
Adjust the pH to 7.4 with KOH.[17]
-
If required, add energy sources like ATP and GTP as described in Protocol 1. Note that many high-chloride protocols for studying isolated currents omit these.
-
Bring the solution to the final volume with ddH₂O.
-
Measure and adjust the osmolarity to ~270-290 mOsm.[17]
-
Aliquot and store at -20°C.
-
Filter before use and keep on ice.
Conclusion
The selection between this compound and potassium chloride for intracellular recording solutions is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific experimental question. For studies requiring physiological relevance, particularly concerning the polarity of GABAergic signaling and the analysis of native firing patterns, this compound is the preferred choice despite its larger liquid junction potential and potential for calcium chelation. Conversely, when the primary objective is to maximize the signal-to-noise ratio of GABAergic currents for pharmacological or biophysical characterization, a potassium chloride-based solution is advantageous. A thorough understanding of the distinct properties and potential artifacts of each salt is essential for robust experimental design and accurate interpretation of electrophysiological data.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. researchgate.net [researchgate.net]
- 3. swharden.com [swharden.com]
- 4. re-place.be [re-place.be]
- 5. Frontiers | Altered GABAergic signaling and chloride homeostasis in eye movement circuits during late neurodevelopment: implications for Alzheimer’s disease therapy [frontiersin.org]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. Glutamate Released from Glial Cells Synchronizes Neuronal Activity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid junction potential - Wikipedia [en.wikipedia.org]
- 10. Protection of excitotoxic neuronal death by gluconate through blockade of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gluconate suppresses seizure activity in developing brains by inhibiting CLC-3 chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gluconate suppresses seizure activity in developing brains by inhibiting CLC-3 chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular Chloride Ions Regulate the Time Course of GABA-Mediated Inhibitory Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chloride homeostasis and GABA signaling in temporal lobe epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Development and regulation of chloride homeostasis in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. jneurosci.org [jneurosci.org]
A Comparative Guide to the Bioavailability of Potassium Gluconate and Other Potassium Salts
For researchers, scientists, and drug development professionals, understanding the bioavailability of different potassium salts is crucial for designing effective electrolyte replacement therapies and dietary supplements. This guide provides an objective comparison of potassium gluconate with other common potassium salts—potassium chloride, potassium citrate, and potassium bicarbonate—supported by available experimental data.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic data for various potassium salts. It is important to note that these values are compiled from different studies and are not from direct head-to-head comparative trials. Therefore, they should be interpreted with caution as experimental conditions and methodologies may vary.
| Potassium Salt | Dosage Form | Cmax (Peak Serum Concentration) | Tmax (Time to Peak Concentration) | AUC (Area Under the Curve) | Bioavailability/Absorption Rate |
| This compound | Supplement | Dose-dependent increase | 1-2 hours | Dose-dependent increase | >94% absorption efficiency[1] |
| Potassium Chloride | Immediate-release (liquid/effervescent tablet) | - | ~1.3 - 1.75 hours[2] | - | 70-90%[3] |
| Slow-release (tablet) | - | ~4 - 6.8 hours[4] | - | 70-90%[3] | |
| Potassium Citrate | - | - | 1-2 hours | - | ~94% absorption rate[5] |
| Potassium Bicarbonate | Immediate-release | - | - | - | >90%[2] |
| Sustained-release | - | ~5 hours[2] | - | >90%[2] |
Data not available in the reviewed literature is denoted by "-".
Metabolic Fate and Physiological Effects of Anions
The choice of potassium salt also introduces different anions into the system, each with its own metabolic fate and physiological effects.
-
Gluconate: The gluconate anion is a derivative of glucose and can be metabolized in the body to provide a small amount of energy.[6] It is considered to be a large, organic anion that is generally well-tolerated in the gastrointestinal tract. Some sources suggest that a significant portion of gluconate is excreted unchanged in the urine.
-
Chloride: As the most abundant extracellular anion, chloride is essential for maintaining acid-base balance, transmitting nerve impulses, and regulating body fluids. Potassium chloride is often preferred for treating hypokalemia, especially when accompanied by metabolic alkalosis, as it replenishes both potassium and chloride.
-
Citrate: The citrate anion is metabolized in the body to bicarbonate, producing an alkaline load.[7][8][9] This makes potassium citrate a valuable therapeutic option for conditions that benefit from urinary alkalinization, such as the prevention of certain types of kidney stones.[7][8] Approximately 98% of absorbed citrate is metabolized in the liver to bicarbonate.[10]
-
Bicarbonate: The bicarbonate anion directly provides an alkaline load to the body, which can help to correct metabolic acidosis.[11] Potassium bicarbonate supplementation has been shown to neutralize diet-induced acid loads and can be beneficial for bone health by reducing calcium excretion.[12][13]
Experimental Protocols
Bioavailability studies for potassium supplements typically follow a randomized, crossover design to minimize inter-individual variability. The U.S. Food and Drug Administration (FDA) provides guidance for such studies, particularly for potassium chloride, which can be adapted for other potassium salts.[14][15][16][17]
Key Methodologies:
-
Study Design: A common approach is a two-treatment, two-period, two-sequence crossover study.[14][15]
-
Subjects: Healthy adult volunteers are typically recruited.
-
Dietary Control: Subjects are placed on a standardized diet with known amounts of potassium, sodium, and fluid intake to establish a stable baseline.[15][18]
-
Dosing: A single oral dose of the potassium salt formulation is administered.
-
Sample Collection: Blood and urine samples are collected at predetermined intervals. Due to the body's homeostatic control of serum potassium levels, urinary excretion of potassium is a primary endpoint for assessing bioavailability.[18][19]
-
Analytical Methods: Potassium concentrations in serum and urine are typically measured using ion-selective electrodes or flame photometry.
-
Pharmacokinetic Analysis: Parameters such as the cumulative amount of potassium excreted in the urine, the maximum excretion rate, and the time to reach the maximum excretion rate are calculated. For serum data, Cmax, Tmax, and AUC are determined. Baseline potassium levels are subtracted from the post-dose measurements to determine the net effect of the supplement.[15]
Visualizations
Experimental Workflow for a Potassium Bioavailability Study
References
- 1. Bioavailability of potassium from potatoes and this compound: a randomized dose response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacokinetics of Potassium in Humans Is Unusual - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A single blind normal volunteer bioavailability study of a new microencapsulated potassium chloride tablet compared with two reference potassium formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. HOW POTASSIUM CITRATE PILLS WORK | Kidney Stone Program [kidneystones.uchicago.edu]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Potassium Citrate? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. droracle.ai [droracle.ai]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Potassium Bicarbonate Supplementation Lowers Bone Turnover and Calcium Excretion in Older Men and Women: A Randomized Dose-Finding Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Federal Register :: Guidance for Industry on Potassium Chloride Modified-Release Tablets and Capsules: In Vivo Bioequivalence and In Vitro Dissolution Testing; Availability [federalregister.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Bioavailability of potassium from three dosage forms: suspension, capsule, and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Potassium Gluconate and Potassium Citrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential effects of potassium gluconate and potassium citrate on cell culture systems. While direct comparative studies are limited in publicly available research, this document synthesizes the known biological roles of potassium, gluconate, and citrate to provide a framework for experimental design and hypothesis generation.
Introduction
Potassium (K+) is the most abundant intracellular cation and plays a critical role in numerous cellular processes, including maintaining membrane potential, regulating cell volume, and influencing cell proliferation and death.[1][2][3] In cell culture media, potassium is a required component, and the choice of the counter-ion can have significant, though often overlooked, effects on experimental outcomes. This guide focuses on two common potassium salts: this compound and potassium citrate.
This compound is the potassium salt of gluconic acid.[4][5] Potassium citrate is the potassium salt of citric acid.[4][6] The key distinction lies in the anion—gluconate versus citrate—and its respective metabolic fate and cellular interactions.
Potential Comparative Effects on Cell Culture
Due to the lack of direct comparative quantitative data, the following table summarizes the potential effects of each compound based on the known biological activities of its constituent ions.
| Parameter | This compound | Potassium Citrate | Key Considerations |
| Cell Viability | Likely well-tolerated at standard concentrations. High concentrations of potassium can be cytotoxic.[7] | Likely well-tolerated at standard concentrations. Citrate can be metabolized by cells.[8][9][10] | The anion's metabolic effect is a key differentiator. Gluconate is generally considered more metabolically inert than citrate. |
| Cell Proliferation | High extracellular potassium can inhibit proliferation by altering membrane potential.[1] | Citrate can serve as a carbon source for anabolic processes like fatty acid synthesis, potentially influencing proliferation in certain cell types, particularly cancer cells.[8][10] | The cell type and its metabolic phenotype (e.g., reliance on glycolysis vs. oxidative phosphorylation) will likely determine the response to citrate. |
| Metabolic Influence | Gluconate can act as an inhibitor of the plasma membrane citrate transporter (pmCiC), potentially blocking the uptake of extracellular citrate.[8][9] | Citrate is a key intermediate in the Krebs cycle and can be transported into the cytoplasm to be converted into acetyl-CoA for fatty acid and cholesterol synthesis.[10][11] | The presence of citrate in the medium could significantly alter cellular metabolism, especially in cancer cells that are known to utilize extracellular citrate.[8][10] |
| pH Regulation | May have a minor effect on media pH. | Potassium citrate is an alkaline salt and can act as a buffering agent, potentially influencing the pH of the culture medium.[12] | The buffering capacity of the cell culture medium should be considered. |
Experimental Protocols
To empirically determine the effects of this compound versus potassium citrate on a specific cell line, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and potassium citrate.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound and potassium citrate in sterile, deionized water. Dilute the stock solutions in complete culture medium to a range of final concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM). Replace the existing medium with the treatment media. Include a vehicle control (medium with no added potassium salt).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle control.
Cell Proliferation Assay (BrdU Assay)
Objective: To measure the effect of this compound and potassium citrate on DNA synthesis and cell proliferation.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the desired incubation period (e.g., 24 or 48 hours), add 10 µM BrdU (Bromodeoxyuridine) to each well.
-
Fixation and Permeabilization: At the end of the incubation, remove the medium, and fix the cells with a fixing solution (e.g., 4% paraformaldehyde in PBS) for 30 minutes. Permeabilize the cells with a detergent-based buffer.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB (3,3′,5,5′-Tetramethylbenzidine) substrate and incubate until a color change is observed.
-
Stop Solution and Measurement: Add a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Express the rate of proliferation relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: Workflow for comparing the effects of potassium salts.
Potential Cellular Mechanisms
Caption: Potential fates of potassium, citrate, and gluconate.
Conclusion and Future Directions
The choice between this compound and potassium citrate as a supplement in cell culture media can have differential effects based on the metabolic properties of the anion. While potassium itself is a critical determinant of cell fate, the accompanying citrate or gluconate ion can introduce additional variables. Citrate can be actively metabolized and may influence cellular bioenergetics, particularly in cancer cells. Conversely, gluconate may alter cellular metabolism by inhibiting citrate transport.
Researchers should be aware of these potential confounding effects and, when precision is paramount, should empirically test both salts to determine the most appropriate choice for their specific cell line and experimental question. The protocols and diagrams provided in this guide offer a starting point for these critical investigations. Future studies directly comparing these two potassium salts across a variety of cell lines are needed to build a more comprehensive understanding of their respective impacts on cell culture.
References
- 1. The effect of potassium on the cell membrane potential and the passage of synchronized cells through the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pediaa.com [pediaa.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Changes of KCl sensitivity of proliferating neural progenitors during in vitro neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer-associated cells release citrate to support tumour metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extracellular Citrate Fuels Cancer Cell Metabolism and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drugs.com [drugs.com]
Potassium Gluconate as a Non-Chloride Potassium Source: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potassium gluconate with other non-chloride potassium salts, including potassium citrate, potassium bicarbonate, and potassium phosphate. The objective is to validate the use of this compound by evaluating its performance against these alternatives, supported by experimental data from publicly available research.
Executive Summary
Potassium supplementation is critical in clinical and research settings to address hypokalemia. While potassium chloride is a common choice, non-chloride potassium sources are preferred in situations where chloride intake is a concern, such as in the presence of metabolic acidosis. Among the non-chloride alternatives, this compound is a prominent option. This guide evaluates its bioavailability, tolerability, and physiological effects in comparison to other non-chloride potassium salts.
Clinical evidence indicates that this compound exhibits high bioavailability, comparable to that of potassium citrate.[1] It is often reported to have better gastrointestinal tolerability than potassium chloride and potassium citrate, which can be advantageous for patient compliance in clinical trials and therapeutic use.[1] The choice of the accompanying anion (gluconate, citrate, bicarbonate, or phosphate) can influence the supplement's effect on acid-base balance and may have other physiological implications.
Comparative Analysis of Non-Chloride Potassium Sources
The selection of a potassium salt is often dictated by the specific clinical or experimental context, including the patient's acid-base status and the desired therapeutic outcome.
Bioavailability
The bioavailability of oral potassium supplements is primarily assessed by measuring urinary potassium excretion. Studies have shown that both this compound and potassium citrate have a high absorption rate of approximately 94%.[1] A study comparing potassium from potatoes and this compound supplements found that the bioavailability of potassium is as high from potatoes as from the supplement, with an absorption efficiency of over 94%.[2] While direct comparative studies with potassium bicarbonate and potassium phosphate are limited, the bioavailability of potassium is generally high from most of its salt forms.
| Potassium Salt | Typical Bioavailability | Onset of Action (Peak Blood Levels) |
| This compound | ~94%[1] | 1-2 hours[1] |
| Potassium Citrate | ~94%[1] | 1-2 hours[1] |
| Potassium Bicarbonate | High (Assumed similar to other salts) | Rapid |
| Potassium Phosphate | High (Assumed similar to other salts) | Variable |
Tolerability
Gastrointestinal (GI) side effects are a common concern with oral potassium supplementation. This compound is generally considered to be gentler on the stomach compared to potassium chloride and potassium citrate.[1] The tolerability of potassium citrate has been shown to be formulation-dependent, with tablets being better tolerated than powder forms.[3]
| Potassium Salt | Common Side Effects | Key Considerations |
| This compound | Milder GI upset (nausea, diarrhea)[1] | Generally well-tolerated. |
| Potassium Citrate | GI upset, especially at higher doses[1] | Can have an unpleasant salty taste.[3] |
| Potassium Bicarbonate | GI discomfort | One study reported a participant withdrawing due to GI discomfort.[4] |
| Potassium Phosphate | Diarrhea, stomach pain | Tolerability can be a limiting factor. |
Physiological Effects
The anion accompanying potassium plays a crucial role in the overall physiological effect of the supplement.
| Potassium Salt | Primary Physiological Effect of Anion | Clinical Applications |
| This compound | Metabolized to glucose, considered relatively neutral in its effect on acid-base balance.[1] | General potassium repletion.[5] |
| Potassium Citrate | Metabolized to bicarbonate, leading to an alkalinizing effect.[1] | Prevention of kidney stones, treatment of metabolic acidosis.[5] |
| Potassium Bicarbonate | Directly provides bicarbonate, acting as an alkalinizing agent. | Treatment of metabolic acidosis.[4][6] |
| Potassium Phosphate | Provides phosphate, essential for various cellular processes. | Treatment of hypophosphatemia. |
Experimental Protocols
Protocol for Assessing Bioavailability of Oral Potassium Supplements
This protocol is a generalized methodology based on common practices in clinical trials for evaluating the bioavailability of oral potassium supplements.
Objective: To compare the bioavailability of different oral potassium salt formulations (e.g., this compound vs. potassium bicarbonate).
Design: A randomized, crossover study is often employed to minimize inter-individual variability.
Participants: Healthy volunteers with normal renal function.
Procedure:
-
Dietary Control: Participants are placed on a diet with a controlled and known amount of potassium and sodium for a set period before and during the study.[7]
-
Baseline Measurement: A 24-hour urine collection is performed prior to the administration of the supplement to determine baseline potassium excretion.
-
Supplement Administration: A single dose of the potassium supplement is administered with a standardized meal and a specific volume of water.
-
Urine Collection: Urine is collected at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) for at least 24 to 48 hours post-administration.[7]
-
Washout Period: A sufficient washout period is allowed between the administration of different potassium formulations in a crossover design.
-
Analysis: The total amount of potassium excreted in the urine over the collection period, corrected for baseline excretion, is used as the primary measure of bioavailability.[7]
Signaling Pathways and Cellular Effects of Anions
The anion that accompanies potassium can have distinct effects on cellular processes.
Gluconate
Gluconate, a derivative of glucose, can enter the pentose phosphate pathway, which is involved in NADPH production and redox balance.[8] While generally considered biologically neutral, some studies suggest it may have other cellular effects, such as inhibiting the plasma membrane citrate transporter in cancer cells.[9][10]
Bicarbonate
Bicarbonate plays a crucial role in regulating intracellular pH.[7] It has been shown to influence signaling pathways that involve second messengers like cyclic AMP (cAMP) and cyclic di-GMP.[11] Bicarbonate can also modulate the activity of certain ion channels, such as KCNQ channels.[12]
Phosphate
Phosphate is a key signaling molecule involved in numerous cellular processes, including energy metabolism (as a component of ATP), cell signaling cascades (through protein phosphorylation), and the regulation of gene expression.[13][14][15][16] Extracellular phosphate can activate signaling pathways such as the Raf/MEK/ERK pathway.[14][15]
Conclusion
This compound is a valid and effective non-chloride potassium source with high bioavailability and favorable gastrointestinal tolerability. Its neutral effect on acid-base balance makes it a suitable option for general potassium repletion without the intention of altering systemic pH. In contrast, potassium citrate and potassium bicarbonate offer the dual benefit of potassium supplementation and alkalinization, making them preferable in conditions associated with metabolic acidosis or for the prevention of certain types of kidney stones. Potassium phosphate is indicated when concurrent phosphate repletion is required. The choice of a non-chloride potassium source should be guided by the specific research or clinical objective, taking into account the distinct physiological effects of the accompanying anion.
References
- 1. This compound vs Potassium Citrate: A Complete Guide for Nutrition and Wellness [elchemy.com]
- 2. Bioavailability of potassium from potatoes and this compound: a randomized dose response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tolerability of Potassium Citrate Tablet in patients with intolerance to Potassium Citrate Powder form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pilot Study Examining the Influence of Potassium Bicarbonate Supplementation on Nitrogen Balance and Whole-Body Ammonia and Urea Turnover Following Short-Term Energy Restriction in Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium citrate vs Potassium gluconate_Chemicalbook [chemicalbook.com]
- 6. Potassium Bicarbonate Supplementation Lowers Bone Turnover and Calcium Excretion in Older Men and Women: A Randomized Dose-Finding Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of potassium from three dosage forms: suspension, capsule, and solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Gluconolactone Alleviates Myocardial Ischemia/Reperfusion Injury and Arrhythmias via Activating PKCε/Extracellular Signal-Regulated Kinase Signaling [frontiersin.org]
- 9. Potential Use of Gluconate in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Potential Use of Gluconate in Cancer Therapy [frontiersin.org]
- 11. Bioavailability and pharmacokinetics of a new sustained-release potassium chloride tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The gluconate shunt is an alternative route for directing glucose into the pentose phosphate pathway in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. drinkharlo.com [drinkharlo.com]
A Comparative Analysis of Pharmaceutical-Grade Potassium Gluconate from Multiple Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the formulation of pharmaceutical products, the selection and qualification of active pharmaceutical ingredient (API) suppliers is a critical step that directly impacts the safety, efficacy, and quality of the final drug product. Potassium gluconate, a widely used potassium supplement, is no exception.[1][2] While pharmacopeial standards establish a baseline for quality, variability in manufacturing processes between suppliers can introduce subtle differences in physical properties and impurity profiles. This guide provides a framework for a comparative study of this compound from different suppliers, complete with detailed experimental protocols and data presentation formats, to aid in making an informed selection.
Key Quality Attributes for Comparison
A comprehensive evaluation of this compound should focus on the quality attributes that can affect its performance in a drug formulation. These include purity, identification, physical characteristics, and the presence of impurities. The following table outlines the critical tests based on United States Pharmacopeia (USP) monographs.[3][4][5]
| Parameter | Acceptance Criteria (per USP) | Significance in Formulation |
| Identification | A) IR absorption spectrum matches USP Reference Standard.B) Passes flame test for Potassium.C) Passes TLC identification test.[3] | Confirms the chemical identity of the API, ensuring the correct substance is being used. |
| Assay (Purity) | 97.0% - 103.0% of C₆H₁₁KO₇ (on dried basis).[3][5] | Determines the potency of the API, which is crucial for accurate dosing of the final product. |
| Loss on Drying | Anhydrous: ≤ 3.0%Monohydrate: 6.0% - 7.5%.[4][5][6] | Indicates the amount of volatile matter (primarily water). Excessive moisture can affect stability, flowability, and lead to microbial growth. |
| Heavy Metals | ≤ 0.002% (20 ppm).[3][4][5] | Controls the level of potentially toxic elemental impurities. |
| Reducing Substances | ≤ 1.0%.[4][5] | Limits the presence of sugars or other reducing impurities that may have originated from the raw materials or manufacturing process. |
| Physical Appearance | White to slightly yellow, crystalline powder or granules.[1][7] | Provides a basic qualitative check. Deviations can indicate impurities or degradation. |
| Solubility | Soluble in water; insoluble in alcohol.[7] | Critical for developing liquid dosage forms and can influence the dissolution rate of solid dosage forms. |
Experimental Workflow & Protocols
A systematic approach is necessary for an unbiased comparison. The following workflow outlines the process from sample reception to final analysis.
The following protocols are based on standard USP monograph methods.
2.1 Identification by Infrared (IR) Absorption
-
Methodology: Prepare a mineral oil dispersion of the sample. Record the IR absorption spectrum between 4000 and 400 cm⁻¹.
-
Acceptance Criteria: The absorption spectrum of the sample preparation should exhibit maxima only at the same wavelengths as that of a similar preparation of USP this compound Reference Standard (RS).[3][5]
2.2 Assay by Atomic Absorption (AA) Spectrophotometry
-
Principle: This method quantifies the amount of potassium (K) in the sample, which is then used to calculate the purity of this compound.
-
Standard Preparation: Prepare a stock solution of potassium chloride (previously dried) of a known concentration. Create a series of standard dilutions (e.g., 1.0, 1.5, 2.0 µg/mL of K).[4][5]
-
Sample Preparation: Accurately weigh and dissolve approximately 180 mg of this compound in a 1000-mL volumetric flask with water. Perform a subsequent dilution (e.g., 5.0 mL to 100 mL) to bring the concentration into the range of the standard curve.[4][6]
-
Instrumental Conditions:
-
Analysis: Measure the absorbance of the standard and sample preparations. Plot a calibration curve of absorbance versus concentration of the standards. From the curve, determine the concentration of potassium in the sample preparation. Calculate the percentage of C₆H₁₁KO₇ using the molecular weights of this compound (234.25 g/mol ) and potassium (39.10 g/mol ).[5]
2.3 Loss on Drying (LOD)
-
Methodology: Accurately weigh a sample of this compound into a tared weighing bottle. Dry the sample in a vacuum oven at 105°C for 4 hours.[3][4][5]
-
Analysis: Cool the sample in a desiccator and reweigh. The loss in weight is calculated as a percentage of the initial sample weight.
2.4 Reducing Substances
-
Methodology: Dissolve 1.0 g of the sample in water and add alkaline cupric citrate solution. Boil for 5 minutes and cool. Add acetic acid, 0.1 N iodine VS, and hydrochloric acid. Titrate the excess iodine with 0.1 N sodium thiosulfate VS, using starch TS as an indicator near the endpoint. Perform a blank determination.[4][5]
-
Analysis: The difference in the volume of 0.1 N sodium thiosulfate consumed between the blank and the sample is proportional to the amount of reducing substances present.[4]
Comparative Data Summary
The results of the analysis should be compiled into a clear, comparative table. This allows for an at-a-glance evaluation of how each supplier's material conforms to the required specifications.
| Test Parameter | Specification | Supplier A (Lot #) | Supplier B (Lot #) | Supplier C (Lot #) |
| Appearance | White Crystalline Powder | Conforms | Conforms | Slight yellow tint |
| Identification (IR) | Conforms to RS | Conforms | Conforms | Conforms |
| Assay (%) | 97.0 - 103.0 | 99.8 | 101.2 | 98.5 |
| Loss on Drying (%) | ≤ 3.0 (Anhydrous) | 0.8 | 1.1 | 1.5 |
| Heavy Metals (ppm) | ≤ 20 | < 10 | < 10 | 15 |
| Reducing Substances (%) | ≤ 1.0 | 0.2 | 0.3 | 0.7 |
(Note: Data presented are hypothetical and for illustrative purposes only.)
Physiological Role of Potassium
Understanding the physiological role of the API is fundamental in drug development. Potassium is the most abundant intracellular cation and is critical for numerous cellular functions.[8] Its primary role is in establishing the resting membrane potential of cells, which is essential for the function of excitable tissues like nerves and muscles.[8][9] The Na+/K+-ATPase pump actively transports sodium out of the cell and potassium into the cell, maintaining this crucial electrochemical gradient.[9]
Conclusion
The selection of a this compound supplier should be based on a rigorous, data-driven qualification process. While most suppliers will provide material that meets basic pharmacopeial requirements, comparative analysis can reveal important differences in impurity profiles and physical properties that may impact the manufacturability and stability of the final drug product. Utilizing a standardized testing workflow as outlined in this guide ensures an objective comparison, leading to the selection of a high-quality API supplier that ensures product consistency and patient safety.
References
- 1. wbcil.com [wbcil.com]
- 2. Gluconic acid, monopotassium salt | C6H11KO7 | CID 16760467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. This compound [drugfuture.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. This compound USP BP Ph Eur IP Reagent Manufacturers [mubychem.com]
- 7. parchem.com [parchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Regulation of Potassium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthesized vs. Commercial Potassium Gluconate for Experimental Reproducibility
For researchers in the fields of life sciences and drug development, the source and purity of chemical reagents are paramount to ensuring experimental reproducibility. This guide provides a comprehensive comparison of synthesized and commercially available potassium gluconate, offering insights into their respective properties, potential impurities, and impact on experimental outcomes. The information presented herein is intended to assist researchers in making informed decisions when selecting this compound for their specific applications.
Data Summary: Key Comparative Parameters
The primary differences between synthesized and commercial this compound often lie in the impurity profile, which is a direct consequence of the manufacturing process. While commercial suppliers are expected to adhere to pharmacopeial standards, custom synthesis may introduce unique impurities. The following table summarizes the key parameters for comparison:
| Parameter | Synthesized this compound | Commercial this compound | Key Considerations for Reproducibility |
| Purity (Assay) | Variable, dependent on synthesis and purification efficacy. | Typically ≥97.0% and ≤103.0% (on dried basis) as per USP/FCC standards.[1][2][3][4] | Consistency between batches is crucial. A lower purity in synthesized batches can introduce variability. |
| Potential Impurities | Starting materials (e.g., residual glucose), intermediates, by-products from side reactions, residual catalysts (if used), and solvents. Fermentation-derived products may contain residual microbial components.[5] | Heavy metals (≤0.002%), reducing substances (≤1.0% as dextrose), and other impurities as specified by pharmacopeias.[1][2][3] | Impurities can interfere with biological assays, leading to erroneous conclusions. For instance, residual glucose could affect metabolic studies.[6][7] |
| Physical Form | Can be tailored (e.g., crystalline powder, granules).[8] | Typically a white to yellowish-white, crystalline powder or granules.[4][9] | The physical form can influence dissolution rates and bioavailability in cell culture media or in vivo. |
| Cost | Potentially lower for large-scale, in-house synthesis, but requires significant initial investment in equipment and expertise. | Generally higher per unit for small quantities, but readily available and quality-assured. | The trade-off between cost and quality control needs careful evaluation based on the scale and sensitivity of the experiments. |
| Lot-to-Lot Consistency | Can be challenging to maintain without stringent quality control protocols. | Generally high due to standardized manufacturing processes and quality control measures implemented by suppliers. | Inconsistent purity profiles between batches of synthesized material can be a major source of experimental irreproducibility.[10] |
Experimental Protocols for Comparative Analysis
To ensure the suitability of a particular source of this compound for your research, a series of validation experiments are recommended. These protocols are based on established pharmacopeial methods and can be adapted for a standard laboratory setting.
Protocol 1: Purity Assay by Titration
This method determines the percentage of this compound in a sample.
Materials:
-
This compound sample (synthesized or commercial)
-
Glacial acetic acid
-
Quinaldine red TS (indicator)
-
0.1 N Perchloric acid in glacial acetic acid
Procedure:
-
Accurately weigh approximately 175 mg of the this compound sample.
-
Transfer the sample to a 200-mL Erlenmeyer flask.
-
Add 75 mL of glacial acetic acid and dissolve the sample by heating gently on a hot plate.
-
Allow the solution to cool to room temperature.
-
Add a few drops of quinaldine red TS.
-
Titrate with 0.1 N perchloric acid in glacial acetic acid to a colorless endpoint.
-
Each mL of 0.1 N perchloric acid is equivalent to 23.42 mg of C₆H₁₁KO₇.[4]
Protocol 2: Test for Reducing Substances
This test identifies the presence of reducing impurities, such as glucose.
Materials:
-
This compound sample
-
Alkaline cupric citrate TS
-
0.6 N Acetic acid
-
0.1 N Iodine VS
-
3 N Hydrochloric acid
-
0.1 N Sodium thiosulfate VS
-
Starch TS (indicator)
Procedure:
-
Transfer 1.0 g of the this compound sample to a 250-mL conical flask and dissolve in 10 mL of water.
-
Add 25 mL of alkaline cupric citrate TS.
-
Cover the flask and boil gently for exactly 5 minutes.
-
Cool the flask rapidly to room temperature.
-
Add 25 mL of 0.6 N acetic acid, 10.0 mL of 0.1 N iodine VS, and 10 mL of 3 N hydrochloric acid.
-
Titrate with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.
-
Perform a blank determination (without the sample) and note the difference in the volume of sodium thiosulfate required.
-
Each mL of the difference in volume of 0.1 N sodium thiosulfate is equivalent to 2.7 mg of reducing substances (as dextrose). The limit is typically 1.0%.[1]
Protocol 3: Biological Activity Assay - Erythrocyte Potassium Uptake
This assay evaluates the effect of this compound on a relevant biological process. The gluconate moiety has been shown to enhance active potassium transport in erythrocytes by stimulating glycolysis.[11][12]
Materials:
-
Freshly drawn rat erythrocytes
-
Krebs-Ringer phosphate buffer
-
This compound solutions (prepared from synthesized and commercial sources)
-
Potassium chloride (as a control)
-
Reagents for ATP and lactate measurement
Procedure:
-
Prepare Na⁺-rich erythrocytes by washing fresh erythrocytes in a potassium-free buffer.
-
Incubate the Na⁺-rich erythrocytes with different concentrations of synthesized and commercial this compound. Use potassium chloride as a control to distinguish the effect of the gluconate ion.
-
Measure the rate of active K⁺ transport into the erythrocytes over time.
-
At the end of the incubation period, measure the intracellular ATP and lactate concentrations to assess the impact on glycolysis.
-
Compare the effects of synthesized versus commercial this compound on K⁺ transport, ATP levels, and lactate production. A significant difference may indicate the presence of impurities that affect cellular metabolism.
Visualizing Workflows and Pathways
To aid in understanding the experimental processes and biological context, the following diagrams are provided.
Caption: Production workflow for synthesized vs. commercial this compound.
Caption: Experimental workflow for the purity assay of this compound.
Caption: Signaling pathway of gluconate-enhanced potassium uptake in erythrocytes.[11][12]
Conclusion
The choice between synthesized and commercial this compound has significant implications for experimental reproducibility. While in-house synthesis can be cost-effective for large-scale studies, it necessitates rigorous purification and quality control to minimize batch-to-batch variability and the presence of potentially confounding impurities. Commercial this compound, although potentially more expensive, offers the advantage of adherence to established purity standards and greater lot-to-lot consistency.
For sensitive applications, particularly in cell-based assays and preclinical drug development, it is strongly recommended to either use a reputable commercial source or to thoroughly validate any synthesized material using the protocols outlined in this guide. By carefully considering the source and purity of this compound, researchers can enhance the reliability and reproducibility of their experimental findings.
References
- 1. This compound [drugfuture.com]
- 2. drugfuture.com [drugfuture.com]
- 3. This compound USP, FCC Food Grade Manufacturers [potassiumgluconate.net]
- 4. fao.org [fao.org]
- 5. CN102816802A - Method for producing this compound through fermentation of Aspergillus niger - Google Patents [patents.google.com]
- 6. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 9. This compound | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 10. Advancing reproducibility can ease the ‘hard truths’ of synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on potassium transport of rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Nuances of "Inertness": A Comparative Guide to the Gluconate Anion in Common Assays
For researchers, scientists, and drug development professionals, the choice of buffer ions and counter-ions in experimental assays is a critical decision that can significantly impact data integrity. The gluconate anion is frequently employed as a substitute for chloride, predicated on the assumption of its biological and chemical inertness. This guide provides a comprehensive comparison of gluconate and chloride anions in specific assays, supported by experimental data and detailed protocols, to validate and challenge this assumption.
The selection of an appropriate counter-ion is paramount in ensuring that observed effects are attributable to the ion of interest, rather than the balancing ion. While gluconate is widely used, its potential for bioactivity and interference in common assays is often overlooked. This guide aims to provide an objective overview of the performance of the gluconate anion in electrophysiological, biochemical, and cell-based assays, enabling researchers to make informed decisions for their specific experimental contexts.
Electrophysiological Assays: A Tale of Two Anions
In the realm of electrophysiology, particularly in whole-cell patch-clamp recordings, potassium gluconate is a common constituent of the intracellular (pipette) solution, largely to maintain a low intracellular chloride concentration. However, the "inertness" of gluconate in this context is not absolute.
Comparative Performance in G-Protein-Modulated Ion Channel Assays
Studies have revealed that high intracellular concentrations of chloride can depress G-protein-modulated ionic conductances, a phenomenon not observed with gluconate. This highlights a key advantage of using gluconate in studies focused on these signaling pathways.
| Parameter | Intracellular Anion: K-Gluconate | Intracellular Anion: KCl | Rationale |
| Baclofen-induced Current (pA) | 107 ± 10.8 | Significantly smaller than with K-Gluconate | High intracellular Cl⁻ depresses GABAB receptor-mediated responses. |
| Serotonin-induced Current (pA) | 124 ± 16.9 | 55 ± 11.9 | High intracellular Cl⁻ significantly reduces the 5-HT1a receptor-mediated response. |
| Hyperpolarization-activated Cation Current (Ih) (pA) | 175.0 ± 17.1 | 82.3 ± 5.7 | High intracellular Cl⁻ significantly reduces Ih. |
Data synthesized from studies investigating the effects of intracellular anions on neuronal conductances.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines the preparation and use of a this compound-based intracellular solution for whole-cell patch-clamp recordings to measure G-protein-modulated ionic conductances.
1. Preparation of K-Gluconate Based Intracellular Solution:
-
Composition:
-
120 mM K-Gluconate
-
20 mM KCl
-
10 mM HEPES
-
0.2 mM EGTA
-
2 mM MgCl₂
-
4 mM MgATP
-
0.3 mM Na₃GTP
-
-
Procedure:
-
Dissolve all components in ultrapure water to approximately 90% of the final volume.
-
Adjust the pH to 7.2-7.3 with KOH.
-
Adjust the osmolarity to 280-290 mOsm with sucrose.
-
Bring the solution to the final volume with ultrapure water.
-
Filter the solution through a 0.2 µm syringe filter.
-
Aliquot and store at -20°C. Thaw and keep on ice on the day of the experiment.
-
2. Whole-Cell Recording Procedure:
-
Prepare brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber on the microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with the K-Gluconate based intracellular solution.
-
Approach a target neuron and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the cell at a membrane potential of -60 mV.
-
Apply agonists for the G-protein coupled receptor of interest (e.g., baclofen for GABAB receptors, serotonin for 5-HT1a receptors) via the perfusion system.
-
Record the resulting inward or outward currents.
-
To measure Ih, apply hyperpolarizing voltage steps.
-
For comparison, repeat the experiment using an intracellular solution where K-Gluconate is replaced with an equimolar concentration of KCl, adjusting other components as necessary to maintain osmolarity and pH.
Signaling Pathway: GIRK Channel Modulation
Experimental Workflow: Whole-Cell Patch-Clamp
Biochemical Assays: Unseen Interactions
The assumption of gluconate's inertness is less scrutinized in biochemical assays. However, its chemical properties, including its role as a weak calcium chelator and its entry into metabolic pathways, warrant careful consideration.
Potential for Interference in Protein Quantification
The Bradford protein assay is a common colorimetric method for protein quantification. Its accuracy can be affected by various substances, particularly those that alter the pH of the assay solution or interact with the Coomassie dye. While direct studies on gluconate interference are scarce, its acidic nature at high concentrations could potentially shift the pH and affect the assay's accuracy.
| Anion | Potential for Interference | Rationale |
| Gluconate | Possible | Can alter the pH of the assay solution at high concentrations, potentially affecting dye-protein binding. |
| Chloride | Generally Low | Typically used in the form of neutral salts (e.g., NaCl, KCl) that have minimal impact on pH. |
Experimental Protocol: Assessing Gluconate Interference in the Bradford Assay
This protocol provides a method to determine if gluconate interferes with the Bradford protein assay.
1. Materials:
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standard (2 mg/mL)
-
This compound solution (e.g., 1 M)
-
Potassium Chloride solution (e.g., 1 M, as a control)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer and cuvettes or microplate reader
2. Procedure:
-
Prepare a BSA standard curve in a non-interfering buffer (e.g., PBS):
-
Prepare a series of BSA dilutions in PBS (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).
-
-
Prepare a BSA standard curve in the presence of gluconate:
-
Prepare the same series of BSA dilutions, but use a solution of this compound at the concentration present in your experimental samples.
-
-
Prepare a BSA standard curve in the presence of chloride (control):
-
Prepare the same series of BSA dilutions using a potassium chloride solution of the same molarity as the gluconate solution.
-
-
Assay Procedure:
-
To 10 µL of each standard, add 200 µL of Bradford reagent.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 595 nm.
-
-
Data Analysis:
-
Plot the absorbance versus protein concentration for each of the three standard curves.
-
Compare the slopes and y-intercepts of the standard curves. A significant difference between the PBS curve and the gluconate curve indicates interference. The chloride curve serves as a control for ionic strength effects.
-
Cell-Based Assays: Beyond the Membrane
In cell-based assays, the potential for gluconate to be metabolized and to chelate divalent cations like calcium becomes particularly relevant.
Comparative Effects on Cell Viability
In cell viability assays such as the MTT or LDH assay, high concentrations of salts can induce osmotic stress, leading to decreased cell viability. The larger size of the gluconate anion compared to the chloride anion may result in a less disruptive osmotic effect at equivalent molar concentrations.
| Anion | Potential Impact on Cell Viability | Rationale |
| Gluconate | Potentially less cytotoxic at high concentrations | The larger size of the anion may have a milder osmotic effect compared to chloride. |
| Chloride | Potentially more cytotoxic at high concentrations | The smaller size of the anion can be more disruptive to cellular homeostasis at high concentrations. |
This comparison is based on general principles of osmolarity and hypothetical data. Direct comparative studies with quantitative data are limited.
Gluconate Metabolism: A Confounding Factor
Unlike chloride, gluconate can be actively metabolized by cells. Human gluconokinase phosphorylates gluconate, allowing it to enter the pentose phosphate pathway (PPP). This could have significant implications for cellular assays that measure metabolic activity or are sensitive to changes in cellular redox state (e.g., NADPH levels), which is a direct output of the PPP.
Conclusion: A Call for Caution and Validation
The assumption of the gluconate anion's inertness is not universally valid and is highly context-dependent. In electrophysiological recordings of G-protein-modulated channels, gluconate demonstrates a clear advantage over chloride by not suppressing these conductances. However, in biochemical and cell-based assays, its potential to chelate calcium, alter pH, and be actively metabolized introduces significant confounding variables that researchers must consider.
This guide underscores the importance of validating the choice of counter-ion for each specific experimental system. When substituting chloride with gluconate, it is crucial to perform appropriate controls to ensure that any observed effects are not artifacts of the anion itself. By carefully considering the potential interactions of gluconate, researchers can enhance the rigor and reliability of their experimental findings.
Safety Operating Guide
Safe Disposal of Potassium Gluconate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. While potassium gluconate is not classified as a hazardous chemical under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), it is imperative to follow established protocols to ensure a safe and environmentally responsible workplace.[1][2] This guide provides a step-by-step procedure for the proper disposal of this compound.
Pre-Disposal and Handling
Before disposal, always handle this compound with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][3] In case of skin contact, wash the affected area with soap and plenty of water.[3] If eye contact occurs, flush with water as a precaution.[3] For detailed first-aid measures, consult the product's Safety Data Sheet (SDS).
Step-by-Step Disposal Procedure
The disposal of this compound should always be in accordance with local, state, and federal regulations. The following procedure is a general guideline and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.
-
Waste Identification and Collection :
-
Treat all chemical waste, including this compound, as potentially hazardous until confirmed otherwise by your institution's safety office.[4]
-
Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled waste container.[5][6]
-
For spills, sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, closed container for disposal.[3]
-
-
Container Management :
-
Use a container that is compatible with this compound. The original container is often the best choice.[4] The container must be in good condition, free of leaks, and have a secure, screw-on cap.[7][8]
-
Ensure the container is clearly labeled with "Hazardous Waste" (or as directed by your EHS office), the full chemical name "this compound," and the date of waste generation.[9] Do not use abbreviations or chemical formulas on the label.[9]
-
-
Storage :
-
Disposal :
-
Do not dispose of this compound in the regular trash. [11]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[5][9] They will ensure that the waste is managed in a safe and environmentally sound manner.[5]
-
Alternatively, surplus and non-recyclable solutions may be offered to a licensed disposal company.[3]
Empty Container Disposal
Empty containers that once held this compound should be triple-rinsed with a suitable solvent, such as water.[12] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[4][12] After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the label.[4]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste | [5] |
| Maximum Accumulation for Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [5] |
| Drain Disposal pH Range (for approved substances) | 5.5 - 10.5 | [11] |
Note: this compound is not listed as an acutely toxic "P-list" waste. The drain disposal pH range is a general guideline for substances explicitly approved for sink disposal by EHS and does not apply to this compound.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. This compound SDS MSDS Sheet [mubychem.com]
- 11. acs.org [acs.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Gluconate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of potassium gluconate, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, adherence to appropriate personal protective equipment protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2] | To prevent eye contact with dust particles. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. | EU Directive 89/686/EEC and EN 374.[1][3] | To avoid direct skin contact. |
| Respiratory Protection | A dust respirator (e.g., N95 or P1) is recommended when handling the powder, especially in poorly ventilated areas.[4][5] | NIOSH (US) or CEN (EU) approved.[5] | To prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound will mitigate risks and ensure a safe laboratory environment.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a fume hood, to minimize dust accumulation.[4][6]
-
Have an emergency eyewash station and safety shower readily accessible.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid generating dust when handling the solid form.[1][5] Use appropriate tools to handle the powder.[4]
-
If creating a solution, slowly add the this compound to the solvent to prevent splashing.
-
Ground all equipment containing the material to prevent static discharge.[4][7]
3. In Case of a Spill:
-
Small Spill: Use appropriate tools to carefully sweep or scoop up the spilled solid into a designated waste container.[4][6] Clean the area with water.[4]
-
Large Spill: Evacuate unnecessary personnel.[1][4] Wear enhanced PPE, including splash goggles, a full suit, and a dust respirator.[4] Shovel the material into a suitable waste disposal container.[4] Do not allow the substance to enter drains.[1][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.
-
Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[5]
-
Contaminated Materials: Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[5]
-
Containers: Empty containers may pose a fire risk and should be handled accordingly.[4] Keep containers tightly closed and store them in a cool, dry, and well-ventilated area for disposal.[3][5]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
